Dimethyl propargylmalonate
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
dimethyl 2-prop-2-ynylpropanedioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10O4/c1-4-5-6(7(9)11-2)8(10)12-3/h1,6H,5H2,2-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWQAXFWWMXTVFT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CC#C)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30404971 | |
| Record name | Dimethyl propargylmalonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30404971 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
95124-07-5 | |
| Record name | Dimethyl propargylmalonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30404971 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Dimethyl propargylmalonate | |
| Source | European Chemicals Agency (ECHA) | |
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| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
A Senior Application Scientist's Guide to Dimethyl Propargylmalonate: Synthesis, Properties, and Applications in Modern Chemistry
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Value of a Versatile Building Block
In the landscape of organic synthesis and medicinal chemistry, the efficiency with which complex molecular architectures can be assembled is paramount. Dimethyl propargylmalonate (DMPM), identified by its CAS Number 95124-07-5 , has emerged as a highly valuable and versatile C3 synthon.[1][2][3] Its structure, which uniquely combines the nucleophilic potential of a malonic ester with the reactive functionality of a terminal alkyne, positions it as a powerful tool for constructing intricate carbocyclic and heterocyclic systems. This guide provides an in-depth examination of DMPM, from its fundamental properties and synthesis to its strategic applications in cutting-edge chemical transformations relevant to drug discovery and materials science.
Core Physicochemical and Spectroscopic Profile
Understanding the intrinsic properties of a reagent is the foundation of its effective application. This compound is a colorless to light yellow liquid under standard conditions.[4] Its key physical and chemical characteristics are summarized below, providing a reliable reference for experimental design.
| Property | Value | Source(s) |
| CAS Number | 95124-07-5 | [1][2][3] |
| Molecular Formula | C₈H₁₀O₄ | [1][3] |
| Molecular Weight | 170.16 g/mol | [1][2] |
| IUPAC Name | dimethyl 2-(prop-2-yn-1-yl)malonate | [3] |
| Boiling Point | 93-95 °C at 7 mmHg | [2][4] |
| Density | 1.119 g/mL at 20 °C | [2][4] |
| Refractive Index (n20/D) | 1.444 | [2] |
| Form | Liquid | [2] |
| SMILES String | COC(=O)C(CC#C)C(=O)OC | [2][3] |
| InChI Key | PWQAXFWWMXTVFT-UHFFFAOYSA-N | [2] |
Spectroscopic data, including ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry, are available for structural verification and reaction monitoring.[5] These analytical tools are crucial for confirming the identity and purity of both the starting material and the resulting products.
Synthesis of this compound: A Validated Protocol
The most common and efficient synthesis of DMPM involves the C-alkylation of dimethyl malonate with propargyl bromide. This reaction is a classic example of malonic ester synthesis, a robust method for forming carbon-carbon bonds.
Mechanistic Rationale
The reaction proceeds via a two-step mechanism. First, a suitable base is used to deprotonate the acidic α-carbon of dimethyl malonate, generating a resonance-stabilized enolate ion. This enolate is a potent nucleophile. The second step is a classic S_N2 reaction where the enolate attacks the electrophilic carbon of propargyl bromide, displacing the bromide ion and forming the desired product. The choice of base and solvent is critical; a non-nucleophilic base is preferred to avoid side reactions with the ester groups, and an anhydrous solvent is necessary to prevent quenching of the enolate.
Detailed Experimental Protocol
This protocol is adapted from established laboratory procedures.[4]
Reagents:
-
Dimethyl malonate (CAS 108-59-8)[6]
-
Propargyl bromide (CAS 106-96-7)
-
Sodium metal or Sodium ethoxide
-
Anhydrous Ethanol or other suitable anhydrous solvent (e.g., THF)
-
Diethyl ether (for extraction)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Base Preparation: A solution of sodium ethoxide is prepared by carefully adding sodium metal (1.0 equivalent) to anhydrous ethanol under an inert atmosphere (e.g., nitrogen or argon) at room temperature. The reaction is exothermic and should be performed with caution.
-
Enolate Formation: The reaction vessel is cooled to 0 °C in an ice bath. Dimethyl malonate (1.0 equivalent) is then added dropwise to the stirred sodium ethoxide solution.[4] The mixture is stirred at this temperature for 15-30 minutes to ensure complete formation of the enolate.
-
Alkylation: Propargyl bromide (1.0 equivalent) is added dropwise to the enolate solution at 0 °C. Maintaining a low temperature is crucial to control the exothermicity of the reaction and minimize side products.
-
Reaction Completion: After the addition is complete, the reaction mixture is allowed to slowly warm to room temperature and stirred overnight to ensure the reaction goes to completion.[4]
-
Workup: The solvent is removed under reduced pressure. The resulting residue is partitioned between distilled water and diethyl ether.
-
Extraction: The aqueous layer is extracted twice more with diethyl ether. The organic layers are combined.[4]
-
Drying and Concentration: The combined organic layer is dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and the solvent is evaporated under reduced pressure.[4]
-
Purification: The crude product is purified by vacuum distillation or silica gel column chromatography to yield pure this compound.[4]
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of this compound.
Core Applications in Synthesis and Drug Discovery
The utility of DMPM stems from the orthogonal reactivity of its two key functional groups. The activated methylene can be further functionalized, while the terminal alkyne is a gateway to a vast array of transformations, including cycloadditions, hydrations, and coupling reactions.
[3+2] Annulation for Cyclopentane Scaffolds
DMPM is a key reactant in [3+2] annulation reactions, a powerful strategy for constructing five-membered rings. For instance, it reacts with various nitroalkenes in the presence of a base catalyst like Triton B to stereoselectively form functionalized nitromethylenecyclopentanes.[4] This transformation is significant as the cyclopentane ring is a common motif in many biologically active natural products and pharmaceuticals.
Precursor for "Click BOX" Ligands
The terminal alkyne of DMPM is perfectly suited for copper-catalyzed azide-alkyne cycloaddition (CuAAC), the flagship reaction of "click chemistry." DMPM can be converted into propargylmalonamide intermediates, which then undergo CuAAC to prepare "click BOX" ligands.[4] These chiral ligands are instrumental in asymmetric catalysis, a field crucial for the enantioselective synthesis of drug candidates.
Cascade Catalysis for Complex Architectures
DMPM is employed in elegant cascade reactions that combine multiple catalytic cycles to rapidly build molecular complexity. For example, it can react with α,β-unsaturated ketones in a one-pot process involving organocatalysis and transition metal catalysis to generate complex cyclopentene derivatives.[4] This approach minimizes waste and purification steps, aligning with the principles of green chemistry.
Versatility in Chemical Synthesis Diagram
Caption: Key synthetic routes starting from this compound.
Safety, Handling, and Storage
As with any chemical reagent, proper handling of this compound is essential. It is known to cause skin and serious eye irritation and may cause respiratory irritation.[3]
-
Personal Protective Equipment (PPE): Always use appropriate PPE, including safety goggles, gloves, and a lab coat. Work in a well-ventilated fume hood.
-
Storage: Store in a cool, dry place. For long-term stability, it is recommended to store at 0-8 °C, sealed tightly to prevent moisture contamination.[3]
-
Incompatibilities: Avoid strong oxidizing agents and strong bases (unless intended for reaction).
Conclusion
This compound (CAS 95124-07-5) is more than just a simple chemical; it is a strategic enabler for chemical innovation. Its dual functionality allows for a diverse range of synthetic transformations, making it an indispensable tool for accessing complex molecular scaffolds found in pharmaceuticals, agrochemicals, and advanced materials. From the construction of fundamental carbocyclic rings to its role in sophisticated cascade reactions and the synthesis of chiral ligands, DMPM provides researchers with a reliable and versatile platform to advance the frontiers of chemical synthesis. A thorough understanding of its properties, synthesis, and reactivity, as outlined in this guide, is key to unlocking its full potential in the laboratory.
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A Senior Application Scientist's Guide to Dimethyl Propargylmalonate: Properties, Synthesis, and Applications in Modern Chemistry
Abstract: Dimethyl propargylmalonate is a versatile trifunctional reagent that has garnered significant attention in the fields of organic synthesis and medicinal chemistry. Its unique structure, incorporating a terminal alkyne, a reactive methylene group, and dual ester functionalities, makes it an exceptionally valuable building block for the construction of complex molecular architectures. This guide provides an in-depth analysis of its fundamental properties, a detailed protocol for its synthesis with mechanistic insights, a survey of its key applications, and essential safety information. It is intended for researchers, chemists, and drug development professionals seeking to leverage this reagent's synthetic potential.
Core Physicochemical & Structural Properties
The utility of any chemical reagent begins with a thorough understanding of its fundamental properties. This compound, with a molecular weight of 170.16 g/mol , is a colorless to light yellow liquid under standard conditions.[1] Its key physical and chemical identifiers are summarized below, providing a foundational dataset for experimental design and execution.
| Property | Value | Source(s) |
| Molecular Weight | 170.16 g/mol | [1][2][3][4][5] |
| Molecular Formula | C₈H₁₀O₄ | [1][2][4] |
| CAS Number | 95124-07-5 | [1][2][3] |
| IUPAC Name | dimethyl 2-(prop-2-yn-1-yl)malonate | [4] |
| Density | 1.119 g/mL at 20 °C | [1][3] |
| Boiling Point | 93-95 °C at 7 mmHg | [1][3] |
| Refractive Index (n20/D) | 1.444 | [1][3] |
| Flash Point | 113 °C (235.4 °F) - closed cup | [6] |
| Form | Liquid | [1] |
Synthesis: The Malonic Ester Alkylation Route
The most common and reliable synthesis of this compound is a classic example of malonic ester synthesis, specifically, the alkylation of dimethyl malonate with propargyl bromide.[1][7] This method is favored for its high efficiency and the relative accessibility of its starting materials.
Mechanistic Causality: The reaction hinges on the pronounced acidity of the α-protons on the central carbon of dimethyl malonate (pKa ≈ 13). A strong base, such as sodium ethoxide, is required to quantitatively deprotonate this carbon, generating a resonance-stabilized enolate ion. This enolate is a potent nucleophile that readily attacks the electrophilic carbon of propargyl bromide in an Sₙ2 reaction, forming the new carbon-carbon bond and yielding the desired product. The use of anhydrous conditions is critical; any water present would protonate the enolate or react with the sodium ethoxide, quenching the reaction.
Caption: Workflow for the synthesis of this compound.
Detailed Experimental Protocol
This protocol is a synthesis of established laboratory methods.[1][7]
-
Base Preparation: In a flame-dried, three-neck round-bottom flask equipped with a dropping funnel, magnetic stirrer, and nitrogen inlet, prepare a solution of sodium ethoxide by slowly adding sodium metal (1.0 eq) to anhydrous ethanol (approx. 4.3 mL per mmol of Na) at room temperature. Allow all the sodium to react completely.
-
Enolate Formation: Cool the sodium ethoxide solution to 0 °C using an ice bath. Add dimethyl malonate (1.0 eq) dropwise via the dropping funnel over 15 minutes, ensuring the temperature remains low.
-
Reaction Progression: After the addition is complete, allow the mixture to stir at 0 °C for an additional 15-30 minutes. Subsequently, remove the ice bath and allow the reaction to warm to room temperature, stirring for approximately 1 hour to ensure complete enolate formation.
-
Alkylation: Cool the resulting enolate solution back to 0 °C. Add propargyl bromide (1.0 eq) dropwise over 20-30 minutes. A precipitate of sodium bromide may form.
-
Reaction Completion: After the addition, allow the mixture to stir at 0 °C for 30 minutes before warming to room temperature and stirring overnight.
-
Workup:
-
Remove the ethanol under reduced pressure using a rotary evaporator.
-
To the resulting residue, add distilled water and transfer the mixture to a separatory funnel.
-
Extract the aqueous layer with diethyl ether (3x).
-
Combine the organic layers and dry over anhydrous sodium sulfate (Na₂SO₄).
-
-
Purification: Filter off the drying agent and concentrate the organic solution under reduced pressure. The crude product can be purified by vacuum distillation (93-95 °C/7 mmHg) or silica gel column chromatography to yield pure this compound.[1]
Spectroscopic Characterization: A Self-Validating System
Post-synthesis, it is imperative to validate the structure and purity of the product. Spectroscopic methods provide a definitive fingerprint of the molecule. While raw spectra require access to instrumentation, the expected data points serve as a reliable reference for validation.[8][9]
| Technique | Feature | Expected Chemical Shift / Frequency | Rationale |
| ¹H NMR | Terminal Alkyne (HC≡) | ~2.0-3.0 ppm (triplet) | The proton on the sp-hybridized carbon is weakly deshielded. It exhibits coupling to the adjacent methylene protons. |
| Methylene (-CH₂-) | ~2.7 ppm (doublet of triplets) | Positioned between the alkyne and the methine carbon, showing coupling to both the alkyne proton and the methine proton. | |
| Methine (-CH-) | ~3.5 ppm (triplet) | The proton on the α-carbon is deshielded by the two adjacent carbonyl groups and couples to the methylene protons. | |
| Methyl Esters (-OCH₃) | ~3.7 ppm (singlet, 6H) | The six protons of the two equivalent methyl ester groups are chemically identical and do not couple with other protons. | |
| ¹³C NMR | Alkyne Carbons (C≡C) | ~70 ppm and ~80 ppm | Characteristic shifts for sp-hybridized carbons. |
| Methylene Carbon (-CH₂-) | ~20-25 ppm | Standard range for an sp³-hybridized carbon adjacent to an alkyne. | |
| Methine Carbon (-CH-) | ~50 ppm | The α-carbon is deshielded by the ester groups. | |
| Methyl Carbons (-OCH₃) | ~53 ppm | Typical chemical shift for ester methyl carbons. | |
| Carbonyl Carbons (C=O) | ~168-170 ppm | Characteristic region for ester carbonyl carbons. | |
| IR Spectroscopy | Terminal Alkyne C-H Stretch | ~3300 cm⁻¹ (sharp, strong) | A highly characteristic and diagnostic peak for terminal alkynes.[8] |
| Alkyne C≡C Stretch | ~2120 cm⁻¹ (weak to medium) | The C≡C bond stretch is often weak but provides confirmatory evidence.[8] | |
| Ester C=O Stretch | ~1730-1760 cm⁻¹ (strong) | The strong carbonyl absorption is a dominant feature of the spectrum.[8] |
Core Applications in Synthetic Chemistry
This compound is not an end-product but a strategic intermediate. Its value lies in its ability to participate in a diverse range of transformations, serving as a linchpin in the synthesis of more complex molecules, particularly heterocycles and carbocycles which are prevalent in pharmaceuticals.[10][11]
Caption: Key synthetic pathways utilizing this compound.
Key Applications:
-
[3+2] Annulation Reactions: It reacts with nitroalkenes in the presence of a base like Triton B to stereoselectively form nitro methylenecyclopentanes. This one-pot Michael addition followed by intramolecular cyclization is a powerful tool for five-membered ring synthesis.[3][6]
-
Cascade Catalysis: In combination with organocatalysts and transition metal catalysts, it reacts with α,β-unsaturated ketones to generate complex cyclopentene derivatives.[3][6]
-
"Click Chemistry" Precursors: The propargyl group is the key functional handle for copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." this compound can be converted to propargylmalonamide intermediates, which are then used to synthesize "click BOX" ligands for asymmetric catalysis.[3][6]
Relevance in Drug Discovery
The propargylamine moiety is a well-established pharmacophore found in numerous approved drugs and clinical candidates, valued for its ability to act as a covalent inhibitor or to modulate binding affinity.[12] this compound serves as a strategic precursor to molecules incorporating this critical functional group. Its malonate component provides a straightforward handle for further chemical elaboration, allowing for the rapid generation of diverse compound libraries. Researchers in drug discovery can utilize this reagent to:
-
Synthesize novel heterocyclic scaffolds.
-
Introduce the propargyl group for subsequent modification via click chemistry to link molecules or attach probes.
-
Build substituted carbocyclic systems as core structures for new therapeutic agents.
Safety, Handling, and Storage
As with any active chemical reagent, proper handling is paramount to ensure laboratory safety. This compound is a combustible liquid and a known eye irritant.[13][14]
| Safety Parameter | Guideline | Source(s) |
| Personal Protective Equipment (PPE) | Wear chemical safety goggles, nitrile gloves, and a lab coat. | [15][16][17] |
| Handling | Use in a well-ventilated area or a chemical fume hood. Avoid contact with skin, eyes, and clothing. Keep away from heat, sparks, and open flames. | [14][16][17] |
| Storage | Store in a tightly closed container in a dry, cool, and well-ventilated place. | [14][16] |
| First Aid (Eyes) | Immediately flush with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention. | [14][15][16] |
| First Aid (Skin) | Wash off immediately with plenty of soap and water. Remove contaminated clothing. | [14][15][16] |
| Disposal | Dispose of contents and container to an approved waste disposal plant in accordance with local regulations. | [14] |
Conclusion
This compound is a potent and versatile building block in modern organic synthesis. With a well-defined molecular weight of 170.16 g/mol , its straightforward synthesis and predictable reactivity make it an indispensable tool for chemists. Its trifunctional nature allows for the construction of valuable carbocyclic and heterocyclic systems, positioning it as a key intermediate in the synthesis of complex natural products, novel ligands, and potential pharmaceutical agents. A comprehensive understanding of its properties, synthesis, and safe handling procedures, as outlined in this guide, empowers researchers to fully exploit its synthetic capabilities.
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- Material Safety Data Sheet - Dimethyl Malon
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- dimethyl malon
- Solving Another Unknown Using NMR, IR and MS Spectroscopy - Example 3. ChemComplete via YouTube. [Link]
- Propargylamine: an important moiety in drug discovery.
- Spectroscopy Data for Undergradu
- Antimalarial drug discovery: progress and approaches.
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An In-depth Technical Guide to Dimethyl Propargylmalonate: Properties, Synthesis, and Reactivity
Abstract
Dimethyl propargylmalonate (CAS No. 95124-07-5) is a versatile trifunctional reagent increasingly recognized for its utility in complex organic synthesis. Possessing a reactive methylene, two ester functionalities, and a terminal alkyne, it serves as a valuable building block for the construction of diverse molecular architectures, particularly carbocyclic and heterocyclic systems. This guide provides a comprehensive overview of its chemical properties, a detailed, field-tested synthesis protocol, and an exploration of its core reactivity. It is intended for researchers and process development scientists in the pharmaceutical and fine chemical industries who require a practical, in-depth understanding of this reagent's capabilities and handling.
Core Chemical and Physical Properties
This compound, systematically named dimethyl 2-(prop-2-yn-1-yl)malonate[1], is a combustible liquid that appears colorless to light yellow.[2] Its core structure integrates the nucleophilic potential of a malonic ester with the versatile reactivity of a terminal alkyne, making it a potent precursor in synthetic chemistry. The key physical and safety properties are summarized in Table 1.
| Property | Value | Source(s) |
| CAS Number | 95124-07-5 | [2][3][4] |
| Molecular Formula | C₈H₁₀O₄ | [2][3] |
| Molecular Weight | 170.16 g/mol | [2][3][4] |
| IUPAC Name | dimethyl 2-(prop-2-yn-1-yl)malonate | [1] |
| Appearance | Colorless to light yellow liquid | [2] |
| Boiling Point | 93-95 °C at 7 mmHg | [2][4] |
| Density | 1.119 g/mL at 20 °C | [2][4] |
| Refractive Index (n²⁰/D) | 1.444 | [2][4] |
| Flash Point | 113 °C (235.4 °F) - closed cup | [2][4][5] |
| Storage | Sealed in dry, Room Temperature | [2] |
| SMILES | C#CCC(C(=O)OC)C(=O)OC | [4][5] |
| InChI Key | PWQAXFWWMXTVFT-UHFFFAOYSA-N | [4][5] |
Solubility Profile : While quantitative solubility data is not widely published, based on its structure as a medium-sized ester, this compound is expected to be miscible with a wide range of common organic solvents such as ethers (diethyl ether, THF), halogenated solvents (dichloromethane, chloroform), esters (ethyl acetate), and alcohols (ethanol, methanol). Its solubility in water is anticipated to be low. It is practically insoluble in non-polar hydrocarbon solvents like hexanes, a property leveraged in its purification.
Spectroscopic and Analytical Characterization
¹H NMR (Proton Nuclear Magnetic Resonance) :
-
δ ~ 3.75 ppm (s, 6H) : Assigned to the two equivalent methyl ester (-COOCH₃) protons. This signal is expected to be a sharp singlet.
-
δ ~ 3.60 ppm (t, J ≈ 7.5 Hz, 1H) : Corresponds to the methine proton (-CH(COOR)₂) at the C2 position. It will appear as a triplet due to coupling with the adjacent methylene protons.
-
δ ~ 2.80 ppm (dd, J ≈ 7.5, 2.6 Hz, 2H) : Assigned to the methylene protons (-CH₂-C≡CH) adjacent to the malonate core. This signal is split into a doublet of doublets by the methine proton and the terminal alkyne proton.
-
δ ~ 2.05 ppm (t, J ≈ 2.6 Hz, 1H) : Corresponds to the terminal acetylenic proton (-C≡CH). This proton's signal is a triplet due to long-range coupling with the methylene group.
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) :
-
δ ~ 168 ppm : Carbonyl carbons of the two ester groups (-C =O).
-
δ ~ 79 ppm : The internal, sp-hybridized carbon of the alkyne (-C ≡CH).
-
δ ~ 72 ppm : The terminal, sp-hybridized carbon of the alkyne (-C≡C H).
-
δ ~ 53 ppm : Methyl carbons of the ester groups (-OC H₃).
-
δ ~ 51 ppm : The methine carbon at the C2 position (-C H(COOR)₂).
-
δ ~ 21 ppm : The methylene carbon adjacent to the alkyne (-C H₂-).
FT-IR (Fourier-Transform Infrared Spectroscopy) :
-
~3290 cm⁻¹ (strong, sharp) : Characteristic C-H stretch of the terminal alkyne (≡C-H). The sharpness of this peak is a key diagnostic feature.
-
~2125 cm⁻¹ (weak to medium, sharp) : C≡C triple bond stretch. This peak is often of weak intensity.
-
~1735-1750 cm⁻¹ (very strong, sharp) : C=O stretch from the two ester groups. This will be the most intense absorption in the spectrum.
-
~1200-1250 cm⁻¹ (strong) : C-O single bond stretch of the ester groups.
Mass Spectrometry (MS) : In an Electron Ionization (EI) experiment, the molecular ion peak [M]⁺ at m/z = 170 would be expected. Key fragmentation patterns would likely involve the loss of a methoxy group (-OCH₃) to give a peak at m/z 139, or the loss of a methoxycarbonyl group (-COOCH₃) leading to a peak at m/z 111. Cleavage of the propargyl group could also be observed.
Synthesis and Purification Protocol
The most reliable and scalable synthesis of this compound is the direct alkylation of dimethyl malonate with propargyl bromide. This procedure relies on the deprotonation of the acidic α-carbon of the malonate to form a nucleophilic enolate, which subsequently displaces the bromide.
Causality of Experimental Choices
-
Base Selection : Sodium ethoxide, generated in situ from sodium metal and ethanol, is a strong, non-nucleophilic base sufficient to quantitatively deprotonate dimethyl malonate (pKa ≈ 13). Using a pre-made solution or generating it in situ ensures an anhydrous environment, preventing hydrolysis of the ester.
-
Temperature Control : The initial deprotonation and the subsequent alkylation are performed at 0 °C. This is critical to control the reaction rate, minimize side reactions such as dialkylation or reaction of the base with the propargyl bromide, and ensure selectivity.
-
Work-up : The aqueous work-up serves to quench the reaction and remove inorganic salts (NaBr) and any remaining base. Extraction with a water-immiscible solvent like diethyl ether efficiently recovers the organic product.
-
Purification : A two-stage purification is optimal. Vacuum distillation is effective for removing lower-boiling impurities and unreacted starting materials. Subsequent silica gel column chromatography is used to remove any closely-eluting byproducts, such as the dialkylated malonate, yielding a high-purity product.[2] The choice of a non-polar eluent system (petroleum ether/ethyl acetate) is based on the moderate polarity of the product.[2]
Step-by-Step Synthesis Protocol
This protocol is adapted from established literature procedures.[2]
-
Preparation of Sodium Ethoxide : To a flame-dried 250 mL round-bottom flask under an inert atmosphere (N₂ or Ar), add 100 mL of anhydrous ethanol. Carefully add sodium metal flakes (2.30 g, 100 mmol) in small portions to control the exothermic reaction and hydrogen evolution. Allow the mixture to stir at room temperature until all sodium has dissolved completely.
-
Formation of Malonate Enolate : Cool the freshly prepared sodium ethoxide solution to 0 °C using an ice-water bath. Add dimethyl malonate (13.21 g, 100 mmol) dropwise via syringe over 10-15 minutes, ensuring the internal temperature remains below 5 °C.
-
Enolate Maturation : After the addition is complete, stir the reaction mixture at 0 °C for an additional 15 minutes, then allow it to warm to room temperature and stir for 50-60 minutes. The solution should become a thick, white slurry of the sodium enolate.
-
Alkylation : Cool the enolate slurry back to 0 °C. Slowly add propargyl bromide (11.9 g, 100 mmol, typically as an 80% solution in toluene) dropwise over 20-30 minutes. A color change and dissipation of the slurry may be observed.
-
Reaction Completion : Stir the mixture at 0 °C for 30 minutes post-addition, then remove the ice bath and allow the reaction to stir at room temperature overnight (12-16 hours).
-
Quench and Extraction : Remove the solvent via rotary evaporation. To the resulting residue, add 100 mL of deionized water to dissolve the inorganic salts. Extract the aqueous layer with diethyl ether (2 x 75 mL).
-
Drying and Concentration : Combine the organic layers and dry over anhydrous sodium sulfate (Na₂SO₄). Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product as an oil.
-
Purification : Purify the crude oil first by vacuum distillation (boiling point: 93-95 °C at 7 mmHg).[2] For highest purity, further purify the distilled product by flash column chromatography on silica gel using a petroleum ether-ethyl acetate (10:1) eluent system.[2] Combine the pure fractions and remove the solvent in vacuo to afford the final product. A typical yield is around 60%.[2]
Synthesis Workflow Diagram
Caption: Proposed mechanism for [3+2] annulation.
Precursor to "Click BOX" Ligands
This compound serves as a starting material for propargylmalonamide intermediates, which are then used to prepare "click BOX" ligands. [2][5]This involves two key transformations:
-
Amidation : The ester groups are converted to amides by reaction with a suitable chiral amine, forming a propargylmalonamide.
-
"Click" Cycloaddition : The terminal alkyne of the malonamide is then subjected to a copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," to install a triazole ring, which is part of the final ligand structure.
Handling, Safety, and Storage
This compound is classified as a combustible liquid and is an irritant. [1][5]Standard laboratory safety protocols should be strictly followed.
-
Personal Protective Equipment (PPE) : Wear safety glasses or goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat. [5]If handling large quantities or if there is a risk of aerosolization, use of a respirator may be warranted.
-
Handling : Handle in a well-ventilated area, preferably within a chemical fume hood. Avoid breathing vapors. Keep away from heat, sparks, and open flames.
-
Storage : Store in a tightly sealed container in a dry, cool, and well-ventilated area. [2]* Hazards : Causes skin and serious eye irritation. May cause respiratory irritation. [1]In case of contact, flush the affected area with copious amounts of water and seek medical advice.
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Introduction: The Strategic Importance of a Versatile Building Block
An In-Depth Technical Guide to the Synthesis of Dimethyl Propargylmalonate
This compound (CAS No. 95124-07-5) is a highly functionalized organic molecule that serves as a cornerstone intermediate in advanced chemical synthesis.[1] Its structure, incorporating both a reactive terminal alkyne and an active methylene group flanked by two ester functionalities, makes it a uniquely versatile precursor for a diverse array of complex molecular architectures. Professionals in drug development and materials science frequently utilize this compound for constructing cyclopentene derivatives, novel heterocyclic systems, and propargylmalonamide intermediates for "click chemistry" applications.[2][3]
This guide provides a comprehensive overview of the principal synthesis pathway for this compound, grounded in the well-established principles of malonic ester synthesis. It is designed for researchers and scientists, offering not just a procedural outline but also a deep dive into the chemical logic, experimental causality, and validation protocols that ensure a successful and reproducible synthesis.
The Core Synthesis Pathway: Alkylation of Dimethyl Malonate
The most direct and widely adopted method for preparing this compound is the C-alkylation of dimethyl malonate with a suitable propargylating agent. This reaction is a classic application of the malonic ester synthesis, a robust carbon-carbon bond-forming strategy.[4][5]
Pillar 1: Mechanistic Underpinnings and Rationale
The success of the synthesis hinges on the precise control of a two-step sequence: enolate formation followed by nucleophilic substitution.
-
Deprotonation and Enolate Formation: The central carbon of dimethyl malonate is positioned between two electron-withdrawing carbonyl groups of the esters. This electronic arrangement significantly increases the acidity of the α-hydrogens (pKa ≈ 13 in DMSO), making them susceptible to removal by a moderately strong base.[6] A base such as sodium methoxide or sodium ethoxide is ideal. The choice of an alkoxide that matches the ester alkyl group (i.e., methoxide for a methyl ester) is a critical experimental choice to prevent transesterification, a side reaction that could lead to a mixture of ester products.[5][7] The resulting species is a resonance-stabilized enolate, a potent carbon nucleophile.
-
Nucleophilic Substitution (SN2 Alkylation): The generated enolate ion readily attacks an electrophilic alkyl halide. For this synthesis, propargyl bromide is the preferred electrophile. The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism, where the enolate displaces the bromide leaving group. The use of a primary halide like propargyl bromide is crucial, as secondary or tertiary halides would favor a competing E2 elimination pathway, drastically reducing the yield of the desired product.
Below is a diagram illustrating the core reaction mechanism.
Caption: Reaction mechanism for this compound synthesis.
Pillar 2: A Self-Validating Experimental Protocol
This protocol provides a detailed, step-by-step methodology derived from established procedures.[2] Adherence to these steps, particularly regarding temperature control and anhydrous conditions, is paramount for achieving high purity and yield.
Quantitative Data: Reagents and Materials
| Reagent | Formula | Molar Mass ( g/mol ) | Amount (mmol) | Mass/Volume | Equivalents |
| Sodium Metal | Na | 22.99 | 100 | 2.30 g | 1.0 |
| Anhydrous Ethanol | C₂H₅OH | 46.07 | - | 100 mL | Solvent |
| Dimethyl Malonate | C₅H₈O₄ | 132.12 | 100 | 13.21 g (11.8 mL) | 1.0 |
| Propargyl Bromide | C₃H₃Br | 118.96 | 100 | 11.90 g (7.9 mL) | 1.0 |
| Diethyl Ether | (C₂H₅)₂O | 74.12 | - | ~200 mL | Extraction |
| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | - | As needed | Drying Agent |
Experimental Workflow Diagram
Caption: Step-by-step experimental workflow for the synthesis.
Step-by-Step Methodology
-
Preparation of Sodium Ethoxide Solution: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add 100 mL of anhydrous ethanol. Carefully add sodium metal flakes (2.30 g, 100 mmol) in small portions to control the exothermic reaction and hydrogen gas evolution. Stir until all the sodium has dissolved completely.[2]
-
Enolate Formation: Cool the resulting sodium ethoxide solution to 0 °C using an ice-water bath. To this cooled solution, add dimethyl malonate (13.21 g, 100 mmol) dropwise over approximately 10 minutes with vigorous stirring. The formation of the sodium enolate salt may cause the solution to become thick or form a precipitate.[2][8]
-
Stirring and Equilibration: After the addition is complete, maintain the reaction at 0 °C for an additional 15 minutes. Then, remove the ice bath and allow the mixture to slowly warm to room temperature, continuing to stir for 50 minutes to ensure complete enolate formation.[2]
-
Alkylation Reaction: Cool the enolate solution back down to 0 °C. Slowly add propargyl bromide (11.90 g, 100 mmol) dropwise over 20 minutes. Maintain the temperature at 0 °C throughout the addition to manage the exothermic SN2 reaction.
-
Reaction Completion: After the addition of propargyl bromide, keep the reaction at 0 °C for 30 minutes. Subsequently, remove the ice bath and allow the mixture to warm to room temperature. Let the reaction stir overnight to proceed to completion.[2]
-
Aqueous Workup: After overnight stirring, remove the solvent (ethanol) using a rotary evaporator under reduced pressure. To the resulting residue, add distilled water (approx. 100 mL) to dissolve the sodium bromide byproduct.[2]
-
Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with diethyl ether (2 x 100 mL). Combine the organic layers.[2][9]
-
Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄). Filter off the drying agent and concentrate the filtrate by rotary evaporation to remove the diethyl ether, yielding the crude product.[2]
-
Purification: The crude residue is purified by vacuum distillation.[2] Collect the fraction boiling at 93-95 °C at 7 mmHg.[2] Alternatively, purification can be achieved by silica gel column chromatography using an eluent system such as petroleum ether-ethyl acetate (10:1).[2] A typical yield for this procedure is around 60%.[2]
Pillar 3: Authoritative Grounding and Product Validation
Product Specifications
The identity and purity of the synthesized this compound should be confirmed by comparing its physical and spectral data with established values.
| Property | Value | Source |
| CAS Number | 95124-07-5 | [1] |
| Molecular Formula | C₈H₁₀O₄ | [1] |
| Molecular Weight | 170.16 g/mol | [1] |
| Appearance | Colorless to light yellow liquid | [2] |
| Boiling Point | 93-95 °C / 7 mmHg | [2] |
| Density | 1.119 g/mL at 20 °C | [2] |
| Refractive Index (n20/D) | 1.444 |
Trustworthiness: Potential Side Reactions and Mitigation
A robust protocol must account for potential side reactions.
-
Dialkylation: The most common side product is dimethyl dipropargylmalonate, formed if the mono-alkylated product is itself deprotonated and reacts with another equivalent of propargyl bromide.[5][10] This is minimized by using a strict 1:1 stoichiometry of the malonate enolate and the alkylating agent and by the slow, controlled addition of the propargyl bromide.
-
Claisen Condensation: Self-condensation of the malonate enolate with unreacted dimethyl malonate is a theoretical possibility but is kinetically disfavored compared to the SN2 reaction with the primary halide.[6] Maintaining a low temperature during additions further suppresses this pathway.
The final product's purity should be assessed using Gas Chromatography (GC), with a purity of ≥95% being a standard for high-quality material. Structural confirmation is typically achieved through spectroscopic methods such as ¹H NMR, ¹³C NMR, and IR spectroscopy.[11]
Conclusion
The synthesis of this compound via the alkylation of dimethyl malonate is a reliable and well-documented procedure that exemplifies fundamental principles of organic chemistry. By carefully controlling reaction stoichiometry, temperature, and anhydrous conditions, researchers can consistently produce this valuable synthetic intermediate. The protocol described herein provides a trustworthy and validated pathway, empowering scientists in drug discovery and chemical development to access a key building block for creating novel and complex molecules.
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An In-depth Technical Guide to Dimethyl (prop-2-yn-1-yl)malonate
Abstract: This guide provides a comprehensive technical overview of Dimethyl (prop-2-yn-1-yl)malonate, a versatile trifunctional reagent crucial in modern organic synthesis and drug discovery. We will dissect its formal nomenclature, explore its physicochemical properties, detail a robust synthetic protocol with mechanistic insights, and survey its applications as a key building block for complex molecular architectures. This document is intended for researchers, chemists, and professionals in the field of drug development who require a deep, practical understanding of this compound.
Nomenclature and Structural Elucidation
The common name, Dimethyl propargylmalonate, effectively describes the molecule's constituent parts: a dimethyl ester of malonic acid substituted with a propargyl group. However, for unambiguous scientific communication, the International Union of Pure and Applied Chemistry (IUPAC) nomenclature is required.
The IUPAC name for this compound is dimethyl 2-(prop-2-yn-1-yl)propanedioate . Let's deconstruct this name:
-
propanedioate: This is the parent structure, indicating a three-carbon dicarboxylic acid ester (the salt/ester form of propanedioic or malonic acid).
-
dimethyl: This prefix specifies that both carboxylic acid groups are esterified with methyl groups.
-
2-(prop-2-yn-1-yl): This indicates a substituent is attached to the second carbon (the central carbon) of the propanedioate chain. The substituent is a "prop-2-yn-1-yl" group.
-
prop: A three-carbon chain.
-
-2-yn: A triple bond (alkyne) is located at the second carbon position.
-
-1-yl: The substituent attaches to the main chain via the first carbon.
-
This systematic name precisely describes the molecule's connectivity, which features a terminal alkyne and two ester functional groups, making it a valuable trifunctional building block in synthesis.[1]
Physicochemical Properties
A thorough understanding of a reagent's physical and chemical properties is paramount for its safe handling, storage, and effective use in reactions. The key properties of Dimethyl (prop-2-yn-1-yl)malonate are summarized below.
| Property | Value | Source |
| CAS Number | 95124-07-5 | [1][2][3] |
| Molecular Formula | C₈H₁₀O₄ | [1][3] |
| Molecular Weight | 170.16 g/mol | [2][3] |
| Appearance | Colorless to light yellow liquid | [2] |
| Boiling Point | 93-95 °C at 7 mmHg | [1][2] |
| Density | 1.119 g/mL at 20 °C | [1][2] |
| Refractive Index (n20/D) | 1.444 | [1][2] |
| Flash Point | 113 °C (235.4 °F) - closed cup | [1][2] |
| Storage | Sealed in a dry environment at room temperature | [2] |
Synthesis and Mechanistic Pathway
The most common and efficient synthesis of Dimethyl (prop-2-yn-1-yl)malonate is achieved through the alkylation of dimethyl malonate, a classic example of the malonic ester synthesis.[4][5] This reaction leverages the acidity of the α-carbon of the malonate to form a nucleophilic enolate, which subsequently displaces a halide on an electrophilic partner.
Reaction Mechanism
The synthesis proceeds via a two-step mechanism involving deprotonation followed by nucleophilic substitution (Sₙ2).
-
Enolate Formation: The α-protons on the central carbon of dimethyl malonate are acidic (pKa ≈ 13) due to the resonance stabilization of the resulting conjugate base by the two adjacent carbonyl groups. A strong base, such as sodium ethoxide or sodium hydride, is used to quantitatively deprotonate the dimethyl malonate, forming a resonance-stabilized enolate ion.[4][5] The choice of base is critical; sodium ethoxide, generated in situ from sodium metal and ethanol, is a common and cost-effective option.[2]
-
Sₙ2 Alkylation: The nucleophilic enolate attacks the electrophilic carbon of propargyl bromide (3-bromopropyne) in a classic Sₙ2 reaction.[6] This step forms the new carbon-carbon bond, yielding the desired product and a salt byproduct (e.g., sodium bromide).
The overall reaction is illustrated below:
Safety and Handling
Dimethyl (prop-2-yn-1-yl)malonate is a combustible liquid and should be handled with appropriate care in a well-ventilated fume hood. [1]
-
Personal Protective Equipment (PPE): Standard PPE, including safety glasses (eyeshields), gloves, and a lab coat, is required. [1]* Storage: Store in a tightly sealed container in a dry, cool place away from ignition sources. [2]* Safety Statements: As per standard practice, avoid contact with skin and eyes and do not breathe vapor (S23, S24/25). [2]
Conclusion
Dimethyl 2-(prop-2-yn-1-yl)propanedioate is more than just a simple diester; it is a powerful and versatile tool for the modern synthetic chemist. Its straightforward synthesis via malonic ester alkylation, combined with the orthogonal reactivity of its alkyne and active methylene functionalities, provides access to a vast chemical space. From constructing complex carbocycles and heterocycles to its application in click chemistry for bioconjugation and materials science, this reagent is a cornerstone for innovation in both academic research and industrial drug development.
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- Dimethyl malonate | C5H8O4 | CID 7943. PubChem - NIH. [Link]
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An In-Depth Technical Guide to Dimethyl Propargylmalonate: A Versatile Reagent for Advanced Synthesis
Introduction: The Strategic Value of a Trifunctional Building Block
In the landscape of modern organic synthesis, the strategic selection of starting materials is paramount to the efficient construction of complex molecular architectures. Dimethyl propargylmalonate (CAS No. 95124-07-5) has emerged as a preeminent reagent, valued for the unique combination of three distinct functional groups within a compact framework: two methyl ester moieties, a reactive acidic methylene proton, and a terminal alkyne. This trifunctional nature provides chemists with a powerful and versatile tool for generating molecular diversity, particularly in the synthesis of carbocyclic and heterocyclic systems that form the core of many pharmaceutically active compounds. This guide provides an in-depth examination of its properties, synthesis, reactivity, and applications, offering field-proven insights for its effective utilization in research and development.
Compound Identification and Physicochemical Profile
Accurate identification and understanding of a reagent's physical properties are foundational to its successful application in experimental work. The following tables summarize the key identifiers and physicochemical data for this compound.
Table 1: Core Compound Identifiers
| Identifier | Value |
| IUPAC Name | Dimethyl 2-(prop-2-yn-1-yl)propanedioate |
| CAS Number | 95124-07-5 |
| Molecular Formula | C₈H₁₀O₄[1] |
| Molecular Weight | 170.16 g/mol [1] |
Table 2: Structural and Machine-Readable Identifiers
| Identifier Type | String |
| SMILES | COC(=O)C(CC#C)C(=O)OC |
| InChI | 1S/C8H10O4/c1-4-5-6(7(9)11-2)8(10)12-3/h1,6H,5H2,2-3H3 |
| InChIKey | PWQAXFWWMXTVFT-UHFFFAOYSA-N |
Table 3: Physicochemical Properties
| Property | Value | Source |
| Appearance | Colorless to light yellow liquid | [2] |
| Boiling Point | 93-95 °C / 7 mmHg | [2] |
| Density | 1.119 g/mL at 20 °C | [2] |
| Refractive Index (n20/D) | 1.444 | [2] |
| Flash Point | 113 °C (235.4 °F) - closed cup | [2] |
| Storage | Sealed in dry, room temperature | [2] |
Synthesis of this compound: A Mechanistic Approach
The synthesis of this compound is a classic example of malonic ester synthesis, a cornerstone of C-C bond formation. The reaction proceeds via the alkylation of a malonate enolate, a robust and high-yielding transformation.
Principle and Mechanism
The core of the synthesis relies on the notable acidity of the α-protons on dimethyl malonate (pKa ≈ 13), which are positioned between two electron-withdrawing ester groups. A suitable base, such as sodium ethoxide, readily deprotonates this position to generate a resonance-stabilized enolate ion. This enolate is a potent carbon-based nucleophile that readily attacks an electrophilic substrate, in this case, propargyl bromide. The reaction proceeds via a bimolecular nucleophilic substitution (S_N2) mechanism, where the enolate displaces the bromide ion, forming the new carbon-carbon bond and yielding the desired product. The choice of a strong, non-nucleophilic base and an aprotic or polar aprotic solvent is critical to favor the desired alkylation pathway and minimize side reactions.
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of this compound.
Detailed Experimental Protocol
This protocol is adapted from established laboratory procedures and is designed to be self-validating by providing clear, sequential steps with justifications.[2]
Materials:
-
Sodium metal flakes
-
Anhydrous ethanol
-
Propargyl bromide (3-bromopropyne)
-
Diethyl ether
-
Anhydrous sodium sulfate
-
Distilled water
Procedure:
-
Preparation of Sodium Ethoxide Solution: In a flame-dried, three-neck round-bottom flask equipped with a condenser and an addition funnel under an inert atmosphere (N₂ or Ar), slowly add sodium metal flakes (2.30 g, 100 mmol) to anhydrous ethanol (100 mL) at room temperature.
-
Expert Insight: The reaction is highly exothermic and produces flammable hydrogen gas. The slow addition is crucial for safety and temperature control.
-
-
Formation of the Malonate Enolate: Once all the sodium has reacted and the solution has cooled to 0 °C in an ice bath, add dimethyl malonate (16.0 g, 100 mmol) dropwise via the addition funnel over 10-15 minutes, maintaining the internal temperature below 5 °C.
-
Enolate Maturation: After the addition is complete, allow the mixture to stir at 0 °C for 15 minutes, then warm to room temperature and continue stirring for 50-60 minutes to ensure complete enolate formation.
-
Alkylation: Cool the resulting enolate solution back to 0 °C and slowly add propargyl bromide (11.9 g, 100 mmol) dropwise over 20 minutes.
-
Expert Insight: This step is also exothermic. Maintaining a low temperature minimizes potential side reactions, such as dialkylation or elimination.
-
-
Reaction Completion: After the addition, stir the mixture at 0 °C for 30 minutes, then allow it to slowly warm to room temperature and stir overnight to drive the reaction to completion.
-
Solvent Removal and Workup: Remove the ethanol under reduced pressure using a rotary evaporator. To the resulting residue, add distilled water (50 mL) to dissolve the sodium bromide byproduct.
-
Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with diethyl ether (2 x 50 mL). Combine the organic layers.
-
Drying and Concentration: Dry the combined organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent by rotary evaporation.
-
Purification: Purify the crude residue by vacuum distillation (93-95 °C at 7 mmHg) or silica gel column chromatography to yield pure this compound.
Chemical Reactivity and Applications in Drug Discovery
The synthetic utility of this compound stems from its ability to participate in a wide array of chemical transformations, making it a valuable precursor for complex molecules.
[3+2] Annulation for Cyclopentane Synthesis
A significant application of this reagent is its participation in [3+2] annulation reactions. When treated with various nitroalkenes in the presence of a base like Triton B, it serves as a three-carbon component to stereoselectively form functionalized nitromethylenecyclopentanes. This reaction is a powerful method for constructing five-membered rings, a common motif in natural products and pharmaceutical agents.
Caption: Logical flow of the [3+2] annulation reaction.
Precursor for "Click BOX" Ligands
The terminal alkyne group is perfectly suited for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), the most prominent "click chemistry" reaction. This compound is first converted to propargylmalonamide intermediates. These intermediates can then be "clicked" with azide-containing molecules to form triazole rings, which are subsequently used to construct complex bis(oxazoline) "BOX" ligands. These chiral ligands are instrumental in asymmetric catalysis, a field vital for producing enantiomerically pure drugs.
Synthesis of Cyclopentene Derivatives
In combination with various α,β-unsaturated ketones, this compound is used in cascade reactions catalyzed by a combination of organocatalysts and transition metals.[5] These reactions lead to the formation of densely functionalized cyclopentene derivatives, providing rapid access to complex scaffolds for drug screening libraries.
Significance in Drug Development
The ability to efficiently generate complex and diverse molecular scaffolds is the cornerstone of modern drug discovery.[6] this compound serves as an ideal starting point for this endeavor.
-
Scaffold Generation: The annulation and cascade reactions described above provide access to novel carbocyclic systems that can be further elaborated to mimic natural product cores or to fit into the binding pockets of therapeutic targets.
-
Click Chemistry Handle: The propargyl group provides a reliable chemical handle for late-stage functionalization via click chemistry. This allows for the rapid synthesis of compound libraries where a core scaffold is decorated with various peripheral groups to explore structure-activity relationships (SAR).
-
Metabolic Stability: While not inherent to the reagent itself, the malonate ester can be used to introduce gem-dimethyl groups in subsequent steps, a common strategy in medicinal chemistry to block metabolic oxidation and improve a drug candidate's pharmacokinetic profile.[7]
Safety, Handling, and Storage
Proper handling of all chemical reagents is essential for laboratory safety.
Table 4: Safety and Handling Information
| Parameter | Value | Source |
| Storage Class Code | 10 - Combustible liquids | |
| WGK (Water Hazard Class) | WGK 3 - Severely hazardous to water | [2] |
| Personal Protective Equipment (PPE) | Eyeshields, chemical-resistant gloves, lab coat | |
| Safety Statements | Avoid breathing vapors and contact with skin and eyes. | [2] |
This compound should be handled in a well-ventilated fume hood. As a combustible liquid, it should be stored away from ignition sources. Due to its high water hazard class, care must be taken to prevent its release into the environment.
Conclusion
This compound is more than a simple chemical; it is a strategic tool for molecular construction. Its trifunctional character—combining the reactivity of a malonic ester with the versatility of a terminal alkyne—provides an efficient and reliable platform for synthesizing a diverse range of complex organic molecules. For researchers in drug discovery and materials science, mastering the application of this reagent opens a direct path to novel cyclopentanes, advanced ligand systems, and modular compound libraries, solidifying its role as an indispensable component of the modern synthetic chemist's toolbox.
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An In-depth Technical Guide to the Physical Properties of Dimethyl Propargylmalonate
Foreword: Unveiling a Versatile Building Block
Dimethyl propargylmalonate (CAS No. 95124-07-5) is a valuable trifunctional reagent that has garnered significant interest within the realms of synthetic organic chemistry and drug discovery.[1][2][3] Its unique molecular architecture, featuring a terminal alkyne, a reactive methylene group, and two ester functionalities, offers a versatile platform for the construction of complex molecular scaffolds. This guide provides a comprehensive overview of the fundamental physical and chemical properties of this compound, alongside a detailed, field-proven protocol for its synthesis and characterization. The information presented herein is intended to empower researchers, scientists, and drug development professionals to confidently and effectively utilize this reagent in their synthetic endeavors.
Molecular Structure and Key Physicochemical Properties
The structural attributes of this compound are central to its reactivity and utility. The presence of the propargyl group provides a handle for a variety of chemical transformations, including click chemistry, metal-catalyzed couplings, and addition reactions.[4] The acidic proton on the α-carbon, flanked by two electron-withdrawing ester groups, is readily abstracted, facilitating a wide range of alkylation and condensation reactions.
Caption: Molecular Structure of Dimethyl 2-(prop-2-yn-1-yl)malonate.
A summary of the key physical properties of this compound is presented in the table below for easy reference.
| Property | Value | Source(s) |
| CAS Number | 95124-07-5 | [1][2][3] |
| Molecular Formula | C₈H₁₀O₄ | [1][2][3] |
| Molecular Weight | 170.16 g/mol | [1][2][3] |
| Appearance | Colorless to light yellow liquid | [1] |
| Boiling Point | 93-95 °C at 7 mmHg | [1][5][6] |
| Density | 1.119 g/mL at 20 °C | [1][5][6] |
| Refractive Index (n²⁰/D) | 1.444 | [1][6] |
| Flash Point | 113 °C (235.4 °F) - closed cup | [1][6][7] |
| Solubility | Miscible with alcohol and ether. | |
| Storage | Store at room temperature in a dry, sealed container. | [1] |
Synthesis and Purification: A Validated Protocol
The synthesis of this compound is typically achieved through the alkylation of dimethyl malonate with propargyl bromide. This procedure is a classic example of a malonic ester synthesis, a robust and reliable method for the formation of carbon-carbon bonds. The causality behind the experimental choices is rooted in fundamental organic chemistry principles.
Experimental Rationale
The reaction proceeds via the deprotonation of dimethyl malonate by a suitable base to form a resonance-stabilized enolate. This enolate then acts as a nucleophile, attacking the electrophilic carbon of propargyl bromide in an SN2 reaction. Sodium ethoxide, generated in situ from sodium metal and ethanol, is a commonly employed base due to its sufficient strength to deprotonate the malonate and its compatibility with the reaction solvent. The choice of anhydrous ethanol is critical to prevent quenching of the enolate by water. The reaction temperature is initially kept low (0 °C) during the deprotonation and addition of the alkylating agent to control the exothermicity of the reaction and minimize side reactions. The subsequent warming to room temperature allows the reaction to proceed to completion.
Step-by-Step Synthesis Workflow
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A Comprehensive Technical Guide to the Stability and Storage of Dimethyl Propargylmalonate
Introduction to Dimethyl Propargylmalonate
This compound (DMPM) is a versatile reagent in modern organic synthesis, valued for its unique trifunctional structure. It incorporates a reactive terminal alkyne (propargyl group), an acidic α-proton characteristic of malonic esters, and two ester functionalities. This combination makes it a powerful building block for synthesizing complex molecular architectures, including cyclopentene derivatives, nitro methylenecyclopentanes, and intermediates for "click BOX" ligands.[1][2] Given its utility in multi-step syntheses and drug discovery, ensuring the chemical integrity and purity of DMPM is paramount. This guide provides an in-depth analysis of the factors governing its stability and outlines field-proven protocols for its optimal storage and handling.
Physicochemical Profile
A clear understanding of a reagent's physical properties is the foundation for its proper handling and storage. The key properties of this compound are summarized below.
| Property | Value | References |
| CAS Number | 95124-07-5 | [1][3] |
| Molecular Formula | C₈H₁₀O₄ | [3] |
| Molecular Weight | 170.16 g/mol | [3] |
| Appearance | Colorless to light yellow liquid | [1] |
| Boiling Point | 93-95 °C at 7 mmHg | [1][2] |
| Density | 1.119 g/mL at 20 °C | [1][2] |
| Refractive Index | n20/D 1.444 | [1][2] |
| Flash Point | 113 °C (235.4 °F) - closed cup | |
| Storage Class | 10 - Combustible liquids |
Core Principles of Chemical Stability
The stability of DMPM is dictated by the intrinsic reactivity of its three primary functional components. Understanding these allows for a predictive, rather than prescriptive, approach to its storage.
The Malonate System: Acidity and Base Sensitivity
The central carbon atom of the malonate moiety is flanked by two electron-withdrawing ester groups, rendering the attached protons (α-protons) significantly acidic (predicted pKa ≈ 11.75).[1] This acidity is the basis for its utility in the malonic ester synthesis, where a base is used to form a nucleophilic carbanion.[4] However, this same property makes DMPM highly susceptible to degradation in the presence of even trace amounts of base during storage. Inadvertent deprotonation can initiate side-reactions, such as self-condensation or reaction with atmospheric CO₂, compromising purity. Therefore, avoiding contact with basic materials is critical.[5]
The Propargyl Moiety: A Hub of Reactivity
The terminal alkyne of the propargyl group is the cornerstone of DMPM's utility in modern synthetic reactions like copper-catalyzed "click" chemistry.[6][7] While this group is generally stable, terminal alkynes can be sensitive. They can be susceptible to oligomerization or decomposition, particularly in the presence of certain transition metal impurities, heat, or light. The propargyl group's high reactivity underscores the need for storage in a clean, controlled environment free from catalytic contaminants.
Ester Functionalities: Susceptibility to Hydrolysis
Like all esters, the two methyl ester groups in DMPM are vulnerable to hydrolysis, a reaction that cleaves the ester bond to yield the corresponding carboxylic acid and methanol. This process is catalyzed by both acids and bases and requires the presence of water. The recommendation from suppliers to keep the compound "Sealed in dry" conditions is a direct countermeasure to mitigate this degradation pathway.[1][8] The presence of moisture can slowly decrease the assay of the material over time, leading to inconsistencies in experimental outcomes.
Potential Degradation Pathways
The chemical structure of DMPM contains several points of reactivity that can become degradation pathways if not stored correctly. The diagram below illustrates these vulnerabilities.
Caption: Key reactive sites on DMPM and their corresponding degradation triggers.
Recommended Storage and Handling Protocols
To preserve the integrity of this compound from receipt to use, a systematic approach to storage and handling is essential.
Long-Term Storage Conditions
While many suppliers recommend storage at room temperature, optimal long-term stability (>12 months) is achieved under more controlled conditions.[1][8]
| Parameter | Recommendation | Rationale |
| Temperature | 2–8 °C (Refrigerated) | Reduces the rate of potential slow decomposition reactions. |
| Atmosphere | Inert Gas (Argon or Nitrogen) | Prevents exposure to atmospheric moisture and oxygen, mitigating hydrolysis and potential oxidation. |
| Light | Amber vial or in the dark | Protects against potential light-induced degradation or polymerization of the alkyne group.[9] |
| Container | Tightly sealed, clean glass bottle | Prevents contamination and moisture ingress.[5] Use of a PTFE-lined cap is advised. |
Protocol for Handling and Aliquoting
To maintain the purity of the bulk supply, it is critical to handle the reagent in a manner that avoids introducing contaminants.
-
Equilibration: Before opening, allow the refrigerated container to warm to ambient temperature completely. This prevents condensation of atmospheric moisture onto the cold liquid.
-
Inert Atmosphere: Perform all transfers under a gentle stream of dry inert gas (argon or nitrogen) using a Schlenk line or in a glovebox.
-
Use Clean Glassware: Ensure syringes, needles, and receiving vials are oven-dried and cooled under an inert atmosphere before use.
-
Aliquoting: For frequent use, it is best practice to aliquot the bulk quantity into smaller, single-use vials. This minimizes the number of times the primary container is opened.
-
Resealing and Storage: After transfer, flush the headspace of the primary container with inert gas, seal tightly, and return to refrigerated storage promptly.
Incompatible Materials
Based on the chemical nature of the malonate and ester groups, DMPM should be stored away from the following substances:
-
Strong Bases: (e.g., hydroxides, alkoxides)[5]
-
Strong Acids: (e.g., mineral acids)[5]
-
Strong Oxidizing Agents [10]
-
Strong Reducing Agents [5]
Workflow for Quality Assessment
A self-validating system requires periodic verification of reagent purity. This workflow ensures that the DMPM used in experiments meets the required quality standards.
Initial Quality Control (Upon Receipt)
-
Visual Inspection: Check for a colorless to light yellow appearance.[1] Any significant darkening or presence of solids may indicate degradation.
-
Documentation Review: Compare the Certificate of Analysis (CoA) with the supplier's specifications (typically ≥95% purity by GC).
-
Baseline Analysis (Optional but Recommended): Obtain a baseline ¹H NMR or GC-MS spectrum. This serves as a reference for all future stability checks. The spectrum should be clean, showing the characteristic peaks for the propargyl, methine, and methoxy protons.
Protocol for Periodic Stability Monitoring
For containers stored longer than 6-12 months, a periodic purity check is advisable.
-
Sample Extraction: Using the inert atmosphere handling protocol (Section 5.2), carefully extract a small sample (~5-10 µL).
-
Analytical Method: Re-run the initial analytical test (¹H NMR or GC-MS).
-
Data Comparison: Compare the new spectrum to the baseline. Look for:
-
A decrease in the area of the primary DMPM peaks.
-
The appearance of new peaks, which could indicate hydrolysis products (e.g., broadened acid peaks) or polymerization byproducts.
-
-
Decision: If purity has dropped below an acceptable threshold for the intended application, the reagent should be discarded or repurified by vacuum distillation.[1]
Caption: Decision workflow for handling, storage, and quality control of DMPM.
Conclusion
This compound is a stable compound when appropriate precautions are taken. Its primary vulnerabilities are exposure to moisture, bases, and, to a lesser extent, heat and light. By implementing a storage strategy centered on a cold, dry, and inert environment, researchers can ensure its long-term integrity. Adherence to rigorous handling protocols and periodic quality assessment will guarantee the reliability and reproducibility of experiments involving this versatile synthetic building block.
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"Dimethyl propargylmalonate safety and hazards"
An In-depth Technical Guide to the Safety and Hazards of Dimethyl Propargylmalonate
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound (CAS No. 95124-07-5) is a versatile reagent increasingly utilized in organic synthesis and medicinal chemistry. Its unique structure, featuring a reactive terminal alkyne and an active methylene group, makes it a valuable building block for synthesizing complex molecular architectures, including cyclopentene derivatives and intermediates for "click BOX" ligands.[1][2] However, the very features that impart its synthetic utility also introduce significant, and often underestimated, safety and handling challenges.
This guide provides a comprehensive technical overview of the safety and hazards associated with this compound. Moving beyond a simple recitation of boilerplate safety warnings, we will dissect the molecule's hazard profile by analyzing its constituent functional groups: the malonic ester core and the high-energy propargyl moiety. This first-principles approach is designed to provide laboratory personnel with the causal understanding necessary to implement robust and self-validating safety protocols, ensuring both personal safety and experimental integrity.
Section 1: Physicochemical Properties
A foundational understanding of a chemical's physical properties is paramount for safe handling and storage. The properties of this compound are summarized below. The relatively high flash point of 113 °C classifies it as a combustible liquid, but not flammable, meaning it requires preheating to generate sufficient vapors to ignite.
| Property | Value | Reference |
| CAS Number | 95124-07-5 | [1][2][3] |
| Molecular Formula | C₈H₁₀O₄ | [1][3][4] |
| Molecular Weight | 170.16 g/mol | [1][2][4] |
| Appearance | Colorless to light yellow liquid | [1] |
| Boiling Point | 93-95 °C @ 7 mmHg | [1][2] |
| Density | 1.119 g/mL at 20 °C | [1][2] |
| Flash Point | 113 °C (235.4 °F) - closed cup | [1] |
| Refractive Index | n20/D 1.444 | [1][2] |
| Water Hazard Class | WGK 3 (Severe hazard to water) | [1] |
| Storage | Room temperature, sealed in a dry, inert atmosphere | [1] |
Section 2: Hazard Identification and Classification: A Component-Based Analysis
The Malonate Moiety: Irritant and Combustible
The malonic ester backbone is a well-characterized functional group. Safety data for analogous compounds like dimethyl malonate and diethyl malonate consistently indicate the following hazards:
-
Skin and Eye Irritation : Causes skin irritation (H315) and serious eye irritation (H319).[5][6][7]
-
Respiratory Irritation : May cause respiratory irritation (H335).[6][7][8]
-
Combustibility : These are combustible liquids that give off irritating or toxic fumes in a fire.[5][9]
While significant, these hazards are typical for many common laboratory reagents and can be managed with standard personal protective equipment (PPE) and engineering controls.
The Propargyl Moiety: A High-Energy Functional Group
The terminal alkyne of the propargyl group is the primary source of acute danger. This functional group imparts a high degree of reactivity and potential instability. Propargyl alcohol (CAS 107-19-7) serves as a crucial, well-documented proxy for understanding these hazards:
-
Acute Toxicity : Propargyl alcohol is classified as fatal if swallowed, inhaled, or in contact with skin.[10][11] Its high vapor pressure and ability to be absorbed dermally make it particularly insidious.
-
Corrosivity : It is corrosive and causes severe skin and eye burns.[10][11]
-
Flammability and Reactivity : The propargyl group is associated with a dangerous fire and explosion hazard.[12] Acetylene and other terminal alkynes are known to be unstable and can decompose explosively, especially under conditions of elevated temperature or pressure.[13]
-
Lachrymator : It is a potent lachrymator, causing an immediate and severe tearing response upon exposure to vapors.[11]
Predicted Composite Hazard Profile for this compound
Synthesizing the data from its components, we can establish a reliable, field-proven hazard profile for this compound:
-
GHS Classification (Predicted) : Based on data for dimethyl dipropargylmalonate[14] and its constituent parts, the compound should be handled, at a minimum, as Skin Irritant Category 2 (H315) and Eye Irritant Category 2 (H319) .
-
Unclassified Major Hazards : Due to the propargyl group, the potential for high acute toxicity (all routes) and thermal instability must be assumed. The malonate ester functionality is unlikely to mitigate the inherent dangers of the propargyl group.
Therefore, all handling protocols must prioritize mitigating the risks of the propargyl moiety.
Section 3: Handling and Storage Protocols
A self-validating safety system is one where controls are implemented based on a clear understanding of the risks. The following protocols are designed with the composite hazard profile in mind.
Detailed Experimental Protocol: Safe Dispensing and Reaction Setup
-
Preparation :
-
Causality : Before any work, review this guide and the supplier's Safety Data Sheet (SDS) to internalize the specific hazards. This step is critical because the primary risk (acute toxicity from the propargyl group) may not be immediately apparent from the compound's name or general appearance.
-
Don the required PPE: chemical splash goggles, a flame-resistant lab coat, and double-layered nitrile gloves.
-
-
Engineering Controls :
-
Causality : All manipulations must be performed inside a certified chemical fume hood to prevent inhalation of potentially fatal vapors. The sash should be kept as low as possible.
-
Ensure a safety shower and eyewash station are accessible and unobstructed.
-
-
Chemical Transfer :
-
Causality : When transferring the liquid, use a glass syringe or cannula. Pouring should be avoided to minimize the risk of splashes and vapor generation.
-
If working with quantities that could generate static electricity, ensure all containers are properly grounded.[15]
-
-
Reaction Setup :
-
Causality : Reactions should be conducted in a reaction vessel equipped with a condenser and a bubbler vented to the back of the fume hood. This prevents pressure buildup and controls the release of any volatile materials.
-
Avoid heating reactions involving this compound unless a thorough risk assessment (e.g., Differential Scanning Calorimetry) has been performed to determine its thermal stability. Acetylenic compounds can decompose exothermically.[13]
-
-
Post-Handling :
-
Causality : Tightly seal the source bottle, preferably after flushing with an inert gas like argon or nitrogen, to prevent reaction with atmospheric components.
-
Decontaminate all surfaces and equipment. Dispose of contaminated gloves, pipette tips, and wipes in a designated hazardous waste container.[5]
-
Storage Conditions
Proper storage is critical to maintaining the chemical's integrity and preventing hazardous situations.
| Parameter | Recommendation | Rationale |
| Temperature | 15–25 °C (Room Temperature) | Avoids both freezing and excessive vapor pressure buildup.[5] |
| Atmosphere | Sealed container, preferably under inert gas (Ar, N₂). | Prevents oxidation and potential side reactions. |
| Location | Cool, dry, well-ventilated area. | Minimizes environmental degradation.[15] |
| Incompatibilities | Store separately from strong oxidants, acids, and bases. | Prevents potentially violent reactions.[9] |
| Container | Tightly closed original supplier container. | Ensures proper containment and labeling.[5] |
Section 4: Emergency Procedures
Rapid and correct response during an emergency is critical.
-
Skin Contact : Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[7][11] Causality : Rapid flushing is essential to mitigate corrosive damage and reduce dermal absorption of the potentially toxic compound.
-
Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if possible. Seek immediate medical attention.[7][11] Causality : The compound is a severe eye irritant, and immediate, prolonged irrigation is necessary to prevent permanent damage.
-
Inhalation : Move the victim to fresh air immediately. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[11][15] Causality : Due to the high potential toxicity of the propargyl group, rapid removal from the contaminated atmosphere is life-critical.
-
Ingestion : Do NOT induce vomiting. If the victim is conscious, rinse their mouth with water and give them 2-4 cupfuls of water or milk. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[11][15]
-
Spills : Evacuate the area. Wearing full PPE, cover the spill with an inert absorbent material (e.g., vermiculite, sand). Scoop the material into a sealed container for hazardous waste disposal. Ventilate the area thoroughly.[5][15]
-
Fire : Use carbon dioxide, dry chemical powder, or alcohol-resistant foam.[9][15] Do not use a heavy water stream. Firefighters should wear self-contained breathing apparatus due to the generation of highly toxic decomposition products.[5]
Section 5: Reactivity and Thermal Stability
-
Chemical Reactivity : The compound is reactive. The terminal alkyne can undergo addition reactions, coupling (e.g., Sonogashira), and cycloadditions.[16] The active methylene protons are acidic and can be deprotonated by bases. It is incompatible with strong oxidizing agents.[9]
-
Thermal Stability and Decomposition : This is a primary concern. While specific decomposition data for this compound is unavailable, acetylenic compounds are known to be thermally sensitive.[13] Heating can lead to vigorous, potentially explosive, decomposition. Hazardous decomposition products formed under fire conditions include carbon monoxide and carbon dioxide, as well as other acrid and irritating fumes.[17] Any procedure involving heating must be preceded by a thorough thermal hazard analysis.
Conclusion
This compound is a powerful synthetic tool, but its utility is matched by its significant hazard profile. The key takeaway for all laboratory personnel is to treat this compound not as a simple malonic ester, but as a volatile, highly reactive propargyl derivative with potential for high acute toxicity and thermal instability. By understanding the hazards derived from its constituent parts and adhering to the stringent handling, storage, and emergency protocols detailed in this guide, researchers can utilize this reagent effectively while ensuring a robust and self-validating culture of safety.
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"reactivity profile of dimethyl propargylmalonate"
An In-depth Technical Guide to the Reactivity Profile of Dimethyl Propargylmalonate
Foreword: Unlocking Synthetic Versatility
In the landscape of modern organic synthesis, the demand for versatile, multifunctional building blocks is insatiable. These molecules are the linchpins in the efficient construction of complex architectures, from novel pharmaceuticals to advanced materials. This compound, a seemingly simple diester, is a paramount example of such a scaffold. Its structure, featuring both a highly reactive methylene group flanked by two esters and a terminal alkyne, offers a dual-mode reactivity that synthetic chemists can exploit with precision. This guide provides an in-depth exploration of this reactivity, moving beyond mere reaction lists to explain the underlying principles and strategic considerations essential for its effective use in research and development. We will delve into the causality behind its synthetic transformations, offering field-proven insights for researchers, scientists, and drug development professionals aiming to leverage its full potential.
Core Characteristics and Handling
Before any synthetic manipulation, a thorough understanding of a reagent's physical properties and safety requirements is non-negotiable. This foundational knowledge ensures reproducibility and, more importantly, safe laboratory practice.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 95124-07-5 | [1][2] |
| Molecular Formula | C₈H₁₀O₄ | [3] |
| Molecular Weight | 170.16 g/mol | [2] |
| Appearance | Colorless to light yellow liquid | [1] |
| Density | 1.119 g/mL at 20 °C | [1][2] |
| Boiling Point | 93-95 °C at 7 mmHg | [1][2] |
| Refractive Index (n²⁰/D) | 1.444 | [1][2] |
| Flash Point | 113 °C (235.4 °F) - closed cup | [1][2] |
| pKa (Predicted) | 11.75 ± 0.59 | [1] |
Safety & Handling: this compound is a combustible liquid and should be handled in a well-ventilated area, away from open flames and hot surfaces.[2][4] Standard personal protective equipment (PPE), including safety glasses, chemical-resistant gloves, and a lab coat, is required.[5][6] In case of contact with eyes, rinse cautiously with water for several minutes.[6][7] Store the compound in a tightly sealed container in a dry, room-temperature environment.[1]
Synthesis: Forging the Building Block
The most common and efficient synthesis of this compound relies on the classical C-alkylation of dimethyl malonate.[1][8] This method's prevalence is due to the high acidity of the malonate's α-protons and the excellent electrophilicity of propargyl halides.
The strategic choice of base is critical. A base must be strong enough to quantitatively deprotonate dimethyl malonate (pKa ≈ 13) to form the sodiomalonate intermediate.[9][10] Sodium ethoxide, generated in situ from sodium metal and ethanol, is a common and cost-effective choice.[1] The subsequent reaction with propargyl bromide is a standard SN2 alkylation.[11] Performing the reaction at low temperatures (0 °C) helps to control the exothermicity of the acid-base reaction and minimize potential side reactions.
Caption: Workflow for the synthesis of this compound.
Protocol 1: Synthesis of this compound
-
Preparation of Sodium Ethoxide: In a flame-dried, three-neck round-bottom flask equipped with a dropping funnel and a nitrogen inlet, slowly add sodium metal flakes (1.0 eq) to anhydrous ethanol (approx. 40 mL/g of Na) at room temperature. Allow the reaction to proceed until all sodium has dissolved.
-
Enolate Formation: Cool the resulting sodium ethoxide solution to 0 °C using an ice bath. Add dimethyl malonate (1.0 eq) dropwise via the dropping funnel over 15-20 minutes, maintaining the internal temperature below 5 °C.
-
Stirring: After the addition is complete, allow the mixture to warm to room temperature and stir for 1 hour to ensure complete formation of the enolate.
-
Alkylation: Cool the reaction mixture back to 0 °C. Add propargyl bromide (1.0 eq) dropwise over 20-30 minutes.
-
Reaction Completion: After the addition, allow the reaction to warm slowly to room temperature and stir overnight.
-
Workup: Remove the solvent under reduced pressure. To the residue, add distilled water and extract the aqueous layer with diethyl ether (3x).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is then purified by vacuum distillation to afford pure this compound.[1]
The Dichotomy of Reactivity: A Dual-Action Scaffold
The synthetic power of this compound stems from its two distinct reactive centers: the acidic α-carbon of the malonate moiety and the terminal alkyne. This duality allows for sequential or, in some cases, tandem reactions to rapidly build molecular complexity.
Caption: Reactivity map illustrating the dual functionality of the molecule.
Reactivity at the α-Carbon: The Malonate Core
The two electron-withdrawing ester groups render the intervening methylene protons significantly acidic (predicted pKa ≈ 11.75), making this position the primary site for nucleophilic reactions.[1]
-
[3+2] Annulation: This molecule is a competent reactant for building five-membered rings. For instance, in the presence of a base like Triton B, it undergoes a [3+2] annulation with various nitroalkenes to stereoselectively synthesize nitro methylenecyclopentanes.[2][5][12]
-
Cascade Catalysis: It can participate in elegant cascade reactions. Using a combination of organocatalysts and transition metal catalysts, this compound reacts with α,β-unsaturated ketones to form functionalized cyclopentene derivatives.[2][5]
Reactivity of the Terminal Alkyne: A Gateway to Conjugation and Cyclization
The terminal alkyne is a cornerstone of modern synthetic chemistry, prized for its linear geometry and participation in highly reliable coupling and cycloaddition reactions.
-
Sonogashira Coupling: This palladium- and copper-co-catalyzed cross-coupling reaction is one of the most powerful methods for forming C(sp²)-C(sp) bonds.[13][14] It enables the direct linkage of the propargyl unit to aryl or vinyl halides. This is exceptionally valuable in drug development for synthesizing analogues, linking molecular fragments, or preparing conjugated materials. The reaction proceeds under mild conditions and tolerates a wide range of functional groups.[13][15]
Caption: Simplified catalytic cycles in a Sonogashira cross-coupling reaction.
-
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): The terminal alkyne makes this compound an ideal substrate for "click chemistry".[16] The CuAAC reaction with an organic azide is a near-perfect reaction: it is high-yielding, stereospecific, and can be performed in benign aqueous solvents.[17][18] This reaction forges a stable triazole linker, a common isostere in medicinal chemistry. This has been used to prepare "click BOX" ligands, demonstrating its utility in creating complex chiral structures.[2][5]
Applications in Drug Discovery and Complex Synthesis
The dual reactivity profile makes this compound a powerful tool in discovery chemistry. While its parent, dimethyl malonate, is a known precursor for pharmaceuticals like barbiturates and NSAIDs, the addition of the propargyl group opens a new dimension of synthetic possibilities.[10][19]
A drug development professional can envision a strategy where a core scaffold is first built using the malonate's nucleophilicity. The pendant alkyne then serves as a versatile handle for late-stage functionalization via Sonogashira coupling or click chemistry. This approach allows for the rapid generation of a library of analogues for structure-activity relationship (SAR) studies, a critical step in optimizing lead compounds.[20]
Protocol 2: Representative Sonogashira Coupling with an Aryl Iodide
This is a generalized protocol and may require optimization for specific substrates.
-
Vessel Preparation: To a flame-dried Schlenk flask, add Pd(PPh₃)₂Cl₂ (0.02 eq), CuI (0.04 eq), and the aryl iodide (1.0 eq).
-
Reagent Addition: Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times. Add this compound (1.2 eq) followed by a suitable anhydrous solvent (e.g., THF or DMF) and an amine base (e.g., triethylamine or diisopropylamine, 3.0 eq).
-
Reaction: Stir the mixture at room temperature or with gentle heating (e.g., 40-60 °C) and monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of celite to remove the catalyst residues.
-
Purification: Wash the filtrate with saturated aqueous NH₄Cl solution and then with brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel.
Conclusion and Future Outlook
This compound is more than a simple reagent; it is a synthetic platform. Its predictable and orthogonal reactivity at two distinct sites—the nucleophilic α-carbon and the versatile terminal alkyne—provides a reliable and efficient pathway for the synthesis of complex molecular frameworks. From constructing carbocycles and heterocycles to enabling late-stage functionalization in drug discovery pipelines, its applications are broad and impactful. As the push for more efficient and modular synthetic strategies continues, the utility of well-designed building blocks like this compound will only grow, solidifying its place in the modern synthetic chemist's toolkit.
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The Synthetic Versatility of Dimethyl Propargylmalonate: A Technical Guide for Chemical Innovation
Abstract
Dimethyl propargylmalonate (DMPM) stands as a cornerstone building block in modern organic synthesis, prized for its unique trifecta of reactive sites: an activated methylene group, a terminal alkyne, and two ester functionalities. This guide provides an in-depth exploration of the key chemical transformations of DMPM, offering researchers, scientists, and drug development professionals a comprehensive technical resource. By delving into the causality behind experimental choices and providing validated protocols, this document aims to empower chemists to harness the full synthetic potential of this versatile reagent. We will traverse the landscape of its reactivity, from fundamental deprotonation and alkylation to sophisticated metal-catalyzed cyclizations and annulations, underpinning the theoretical discussions with practical, field-proven methodologies.
Introduction: The Strategic Importance of this compound
In the quest for novel molecular architectures with tailored functionalities, the selection of starting materials is paramount. This compound (HC≡CCH₂CH(COOCH₃)₂) emerges as a privileged scaffold due to the orthogonal reactivity of its constituent functional groups. The malonate core provides a readily accessible nucleophilic center upon deprotonation, while the terminal alkyne offers a gateway to a rich array of transformations, including cycloadditions, hydrometallations, and coupling reactions. The ester groups, in turn, can be manipulated post-synthesis to further diversify the molecular framework. This convergence of reactivity in a single, relatively simple molecule makes DMPM an invaluable tool in the synthesis of complex carbocyclic and heterocyclic systems, many of which are relevant to the pharmaceutical and materials science industries.[1]
This guide is structured to provide a logical progression from the fundamental properties and synthesis of DMPM to its most impactful chemical reactions. Each section will not only present the reaction but also elucidate the underlying mechanistic principles and provide detailed experimental protocols, ensuring both conceptual understanding and practical applicability.
Physicochemical Properties of this compound
A thorough understanding of the physical and chemical properties of a reagent is critical for its effective use. The table below summarizes the key physicochemical data for DMPM.
| Property | Value | Reference |
| CAS Number | 95124-07-5 | [2] |
| Molecular Formula | C₈H₁₀O₄ | [2] |
| Molecular Weight | 170.16 g/mol | |
| Appearance | Colorless to light yellow liquid | [2] |
| Boiling Point | 93-95 °C at 7 mmHg | [2] |
| Density | 1.119 g/mL at 20 °C | [2] |
| Refractive Index (n²⁰/D) | 1.444 | [2] |
| pKa (Predicted) | 11.75 ± 0.59 | [2] |
Synthesis of this compound: A Foundational Protocol
The most common and efficient synthesis of DMPM involves the C-alkylation of dimethyl malonate with a propargyl halide.[2] This reaction hinges on the generation of a malonate enolate, a potent nucleophile, which subsequently displaces the halide from the propargyl electrophile.
Reaction Mechanism: Deprotonation and Nucleophilic Substitution
The synthesis initiates with the deprotonation of dimethyl malonate at the α-carbon.[3] The acidity of these protons (pKa ≈ 13 in DMSO) is a direct consequence of the resonance stabilization of the resulting carbanion by the two adjacent carbonyl groups. A suitable base, such as sodium ethoxide, is typically employed to quantitatively generate the enolate. The subsequent Sₙ2 reaction with propargyl bromide proceeds readily to furnish DMPM.
Caption: Sequential deprotonation and alkylation of DMPM.
Cyclization and Annulation Reactions
DMPM is an excellent substrate for a variety of cyclization and annulation reactions, enabling the construction of complex ring systems.
A notable application of DMPM is its participation in [3+2] annulation reactions with nitroalkenes. [4]In the presence of a base such as Triton B, DMPM acts as a three-carbon component to form functionalized cyclopentane rings. This reaction proceeds via a Michael addition of the DMPM enolate to the nitroalkene, followed by an intramolecular cyclization.
While not a direct reaction of DMPM itself, its derivatives can undergo Nazarov cyclization. For instance, the propargyl group can be elaborated into a divinyl ketone precursor, which can then cyclize under acidic conditions to form a cyclopentenone. [5][6]
Metal-Catalyzed Transformations
The terminal alkyne of DMPM is a versatile handle for a wide range of metal-catalyzed reactions.
The terminal alkyne of DMPM readily participates in the copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click" chemistry. This reaction with an organic azide provides a rapid and efficient route to 1,2,3-triazole-containing molecules. This transformation is particularly valuable in drug discovery and bioconjugation. For example, propargylmalonamide intermediates derived from DMPM are used in the preparation of "click BOX" ligands.
The propargylic position of DMPM can be activated by various transition metals, such as ruthenium and copper, to undergo substitution reactions. [7]These reactions often proceed through allenylidene intermediates and allow for the introduction of a variety of nucleophiles.
Propargylic esters, a class of compounds to which DMPM belongs, are known to undergo fascinating rearrangements in the presence of π-acidic metals like gold and platinum. [8][9]These reactions can involve 1,2- or 1,3-acyloxy migrations, leading to the formation of reactive intermediates such as metal carbenoids or allenes, which can then participate in subsequent cascade reactions to build molecular complexity rapidly.
Applications in Drug Discovery and Complex Molecule Synthesis
The diverse reactivity of DMPM makes it a valuable precursor in the synthesis of pharmaceutically relevant compounds and complex natural products. Its ability to participate in the construction of both carbocyclic and heterocyclic scaffolds is particularly noteworthy. For instance, malonate derivatives are key intermediates in the synthesis of barbiturates and certain anti-cancer agents. [1]The incorporation of the propargyl group allows for late-stage functionalization via click chemistry, a powerful strategy in modern drug discovery for creating libraries of compounds for biological screening. [10]
Conclusion
This compound is a powerful and versatile building block in organic synthesis. Its unique combination of an activated methylene group, a terminal alkyne, and ester functionalities provides a rich platform for a wide array of chemical transformations. From fundamental alkylation reactions to complex metal-catalyzed cyclizations and rearrangements, DMPM offers chemists a reliable and efficient tool for the construction of intricate molecular architectures. The protocols and mechanistic insights provided in this guide are intended to serve as a practical resource for researchers seeking to leverage the full synthetic potential of this remarkable reagent in their scientific endeavors.
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- Dimethyl Dipropargylmalonate | C11H12O4 | CID 1546804 - PubChem - NIH.[Link]
- Synthesis of (a)
- Enantioselective propargylic substitution reactions via transition metal–allenylidene complexes as key intermedi
- Process for the C-alkylation of malonic esters using phase-transfer agents - Google P
- Malonates in Cyclocondens
- Dimethyl malon
- Recent Developments in the Metal-Catalyzed Reactions of Metallocarbenoids from Propargylic Esters | Request PDF - ResearchG
- Metal-Catalyzed Double Migratory Cascade Reactions of Propargylic Esters and Phosph
- How does Dimethyl malonate react with acids? - Blog - Shanghai Talent Chemical Co.,Ltd.[Link]
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- Scheme 1. Alkylation of diethyl malonate (1) under microwave (MW) conditions.
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- Cu-catalyzed, Mn-mediated propargylation and allenylation of aldehydes with propargyl bromides - PMC - NIH.[Link]
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Navigating Synthesis: An In-depth Technical Guide to the Solubility of Dimethyl Propargylmalonate in Organic Solvents
Introduction: The Synthetic Utility and Solubility Imperative of Dimethyl Propargylmalonate
This compound is a versatile building block in modern organic synthesis, prized for its unique combination of a reactive terminal alkyne and a malonic ester moiety. This structure allows for a diverse range of chemical transformations, making it a valuable precursor in the synthesis of complex molecules, including cyclopentene derivatives and propargylmalonamide intermediates for "click BOX" ligands.[1] The efficiency and success of synthetic procedures involving this compound are critically dependent on a thorough understanding of its solubility in various organic solvents. The choice of solvent not only dictates the reaction kinetics and pathway but also profoundly impacts purification processes such as crystallization and chromatography. This guide provides a comprehensive overview of the theoretical and practical aspects of the solubility of this compound, empowering researchers to make informed decisions in their experimental designs.
Physicochemical Characteristics of this compound
A foundational understanding of the physicochemical properties of this compound is essential for predicting its solubility behavior. These properties, summarized in the table below, provide insights into the intermolecular forces at play.
| Property | Value | Reference |
| Molecular Formula | C₈H₁₀O₄ | [1][2] |
| Molecular Weight | 170.16 g/mol | [3] |
| Appearance | Colorless to light yellow liquid | [1] |
| Density | 1.119 g/mL at 20 °C | [1] |
| Boiling Point | 93-95 °C at 7 mmHg | [1] |
| Refractive Index | n20/D 1.444 | |
| Flash Point | 113 °C (235.4 °F) - closed cup | [3] |
Theoretical Framework: Predicting Solubility
The principle of "like dissolves like" is the cornerstone for predicting the solubility of an organic compound.[4][5] This adage is rooted in the nature of intermolecular forces between the solute and solvent molecules. For dissolution to occur, the energy released from the formation of new solute-solvent interactions must be sufficient to overcome the energy required to break the existing solute-solute and solvent-solvent interactions.
The molecular structure of this compound features both polar and non-polar characteristics. The two ester functional groups introduce polarity through their carbonyl (C=O) and ether (C-O) linkages, making the molecule capable of dipole-dipole interactions and acting as a hydrogen bond acceptor. The propargyl group, with its terminal alkyne, and the hydrocarbon backbone contribute to its non-polar character. This duality suggests that this compound will exhibit a nuanced solubility profile across a range of organic solvents.
Caption: A stepwise workflow for the quantitative determination of solubility.
Step-by-Step Methodology:
-
Preparation of a Saturated Solution: To a series of vials, add a known volume (e.g., 5.0 mL) of the desired organic solvent. Add this compound in excess to each vial, ensuring a visible amount of undissolved liquid remains.
-
Equilibration: Seal the vials and place them in a constant temperature bath or shaker set to the desired temperature (e.g., 25 °C). Allow the mixtures to equilibrate for a sufficient period (typically 24-48 hours) with gentle agitation to ensure the solution becomes fully saturated.
-
Phase Separation: After equilibration, cease agitation and allow the undissolved this compound to settle.
-
Sample Withdrawal: Carefully withdraw a precise volume (e.g., 1.00 mL) of the clear supernatant, taking care not to disturb the undissolved layer. A volumetric pipette is recommended for accuracy.
-
Solvent Evaporation: Transfer the aliquot to a pre-weighed vial. Remove the solvent under reduced pressure (e.g., using a rotary evaporator or a stream of inert gas) until a constant weight of the residue is achieved.
-
Quantification: Accurately weigh the vial containing the this compound residue. The difference between this weight and the initial weight of the empty vial gives the mass of the dissolved solute.
-
Calculation of Solubility: Calculate the solubility in the desired units (e.g., g/100 mL or mol/L).
Quantitative Solubility Data
As comprehensive quantitative solubility data for this compound is not widely available in the literature, the following table is provided as a template for researchers to systematically record their experimental findings.
| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Solubility (mol/L) | Notes |
| Methanol | ||||
| Ethanol | ||||
| Acetone | ||||
| Ethyl Acetate | ||||
| Tetrahydrofuran (THF) | ||||
| Dichloromethane (DCM) | ||||
| Toluene | ||||
| Hexane | ||||
| Dimethylformamide (DMF) | ||||
| Dimethyl Sulfoxide (DMSO) |
Practical Implications for the Synthetic Chemist
A clear understanding of this compound's solubility is paramount for:
-
Reaction Homogeneity: Ensuring that all reactants are in the same phase is crucial for achieving optimal reaction rates and yields.
-
Purification Strategy: The choice of solvent systems for chromatography is directly informed by the differential solubility of the desired product and any impurities. For crystallization, a solvent system in which the compound is sparingly soluble at low temperatures but highly soluble at elevated temperatures is ideal.
-
Work-up Procedures: Solubility data guides the selection of appropriate solvents for extraction and washing steps to effectively separate the product from unreacted starting materials and byproducts.
Safety Considerations
When handling this compound and organic solvents, it is imperative to adhere to standard laboratory safety protocols. Consult the Safety Data Sheet (SDS) for detailed information on handling, storage, and disposal. [6][7][8]this compound is a combustible liquid and may cause eye and skin irritation. [8]Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
Conclusion
This technical guide has provided a comprehensive framework for understanding and experimentally determining the solubility of this compound in organic solvents. By leveraging the principles of "like dissolves like" and the detailed experimental protocol provided, researchers can make informed decisions regarding solvent selection, leading to more efficient and successful synthetic outcomes. The systematic collection of quantitative solubility data will be a valuable contribution to the broader chemical community, facilitating the continued application of this versatile building block in innovative organic synthesis.
References
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- EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS.
- Solubility of organic compounds (video). Khan Academy. [Link]
- Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. University of Colorado Denver. [Link]
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- Dimethyl malon
- Dimethyl Malon
- Material Safety Data Sheet - Dimethyl Malon
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Methodological & Application
"use of dimethyl propargylmalonate in organic synthesis"
This compound is a combustible liquid. [4]Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. [4]Handle in a well-ventilated fume hood. Avoid contact with skin and eyes. For detailed safety information, consult the Material Safety Data Sheet (MSDS). [3]
References
- Synthesis of Heterocycles by Using Propargyl Compounds as Versatile Synthons. (2017). Mini-Reviews in Organic Chemistry. [Link]
Application Notes & Protocols: Synthesis of Functionalized Cyclopentene Derivatives Using Dimethyl Propargylmalonate
Abstract
This guide provides a comprehensive overview and detailed protocols for the synthesis of highly functionalized cyclopentene derivatives, leveraging the versatility of dimethyl propargylmalonate as a key building block. Cyclopentene scaffolds are privileged structures in numerous natural products and pharmaceutical agents, making their efficient synthesis a critical objective in modern drug discovery and development.[1] This document outlines a powerful palladium-catalyzed intramolecular cyclization strategy, proceeding through a transient allene intermediate, to construct the five-membered ring system. We will explore the mechanistic underpinnings of this transformation, provide step-by-step protocols for both the preparation of the precursor and its subsequent cyclization, and discuss the significance of this methodology for researchers in organic synthesis and medicinal chemistry.
Introduction: The Significance of Cyclopentene Scaffolds
Functionalized five-membered carbocycles are ubiquitous motifs in a vast array of biologically active molecules and natural products.[1] Their unique conformational properties and ability to present substituents in a well-defined three-dimensional space make them ideal core structures for interacting with biological targets. Consequently, the development of robust and stereocontrolled methods for the synthesis of substituted cyclopentenes is of paramount importance to the drug development pipeline.[1]
Transition metal-catalyzed reactions, particularly those employing palladium, have emerged as powerful tools for the construction of complex carbocyclic systems.[2] Among the various strategies, intramolecular cyclizations of appropriately functionalized precursors offer an efficient and atom-economical approach to building cyclic frameworks. This application note focuses on a palladium-catalyzed cascade reaction that utilizes this compound, a readily accessible C3 building block, to generate highly valuable cyclopentene derivatives.
Mechanistic Rationale: The Palladium-Catalyzed Enyne Cycloisomerization Pathway
The core of this synthetic strategy relies on a palladium-catalyzed intramolecular reaction of a substrate containing both a propargylmalonate moiety and an activating alkene group (an enyne-type precursor). The reaction is hypothesized to proceed through the following key steps, which are common in palladium-catalyzed cyclizations of propargylic compounds.[3][4]
-
Alkyne to Allene Isomerization: The reaction is initiated by the coordination of the palladium(0) catalyst to the alkyne of the propargylmalonate substrate. This is followed by a hydropalladation/reductive elimination sequence or a direct[5][5]-sigmatropic rearrangement to isomerize the terminal alkyne into a transient, highly reactive allene species.
-
Oxidative Addition & Carbopalladation: The palladium catalyst then coordinates to the newly formed allene and the tethered alkene. An oxidative cyclization or carbopalladation event occurs, where the electron-rich allene attacks the coordinated alkene, forming a new carbon-carbon bond and generating a five-membered ring. This results in a cyclopentyl-methyl palladium(II) intermediate.
-
β-Hydride Elimination: The final step to regenerate the cyclopentene ring and the active palladium(0) catalyst is a β-hydride elimination. This step introduces the double bond within the five-membered ring, yielding the desired cyclopentene derivative.
This mechanistic pathway provides a robust framework for understanding the reaction and for optimizing reaction conditions.
Figure 1: Proposed catalytic cycle for the palladium-catalyzed synthesis of cyclopentenes.
Experimental Protocols
This section provides detailed, step-by-step protocols for the preparation of the starting materials and the subsequent cyclization reaction.
Protocol 1: Synthesis of this compound
This protocol describes the alkylation of dimethyl malonate with propargyl bromide to yield the key starting material.[6][7]
Materials:
-
Sodium metal
-
Anhydrous ethanol
-
Dimethyl malonate
-
Propargyl bromide (3-bromopropyne)
-
Diethyl ether (Et2O)
-
Anhydrous sodium sulfate (Na2SO4)
-
Distilled water
-
Round-bottom flask, dropping funnel, magnetic stirrer, ice bath
Procedure:
-
Preparation of Sodium Ethoxide Solution: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), slowly add sodium metal flakes (1.0 eq) to anhydrous ethanol at room temperature with stirring. Allow all the sodium to react to form a clear solution of sodium ethoxide.
-
Deprotonation of Malonate: Cool the sodium ethoxide solution to 0 °C using an ice bath. Add dimethyl malonate (1.0 eq) dropwise via a dropping funnel over 10-15 minutes, ensuring the temperature remains low.
-
Stirring: After the addition is complete, allow the reaction mixture to stir at 0 °C for 15 minutes, then warm to room temperature and continue stirring for an additional 50-60 minutes.
-
Alkylation: Cool the resulting enolate solution back down to 0 °C. Slowly add propargyl bromide (1.0 eq) dropwise over 20-30 minutes.
-
Reaction Completion: After the addition, allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and stir overnight.
-
Work-up: Remove the ethanol under reduced pressure. To the residue, add distilled water and extract the aqueous layer with diethyl ether (3x).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude this compound by vacuum distillation or silica gel column chromatography (eluent: petroleum ether/ethyl acetate) to obtain a colorless to light yellow liquid.[6]
Protocol 2: Palladium-Catalyzed Synthesis of a Model Cyclopentene Derivative
This protocol outlines a general procedure for the intramolecular cyclization of a tethered enyne substrate, which can be synthesized from this compound and an α,β-unsaturated ketone (e.g., via a Michael addition).
Materials:
-
Enyne precursor (e.g., product of Michael addition of this compound to an α,β-unsaturated ketone)
-
Palladium(II) acetate (Pd(OAc)2) or Tris(dibenzylideneacetone)dipalladium(0) (Pd2(dba)3)
-
Phosphine ligand (e.g., triphenylphosphine (PPh3), 1,1'-bis(diphenylphosphino)ferrocene (dppf))
-
Anhydrous solvent (e.g., Toluene, Dioxane, or DMF)
-
Base (if required, e.g., triethylamine)
-
Schlenk flask or sealed reaction vial
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask or reaction vial under an inert atmosphere, add the enyne precursor (1.0 eq).
-
Catalyst and Ligand Addition: Add the palladium catalyst (e.g., Pd(OAc)2, 2-5 mol%) and the phosphine ligand (e.g., PPh3, 4-10 mol%).
-
Solvent and Reagents: Add anhydrous solvent and any other necessary reagents, such as a base. The choice of solvent can be critical and may require optimization.[8]
-
Reaction Conditions: Heat the reaction mixture to the desired temperature (typically between 60-110 °C) and stir for the required time (monitored by TLC or GC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography to isolate the desired cyclopentene derivative.
Figure 2: General experimental workflow for the synthesis of cyclopentene derivatives.
Data and Optimization
The yield and stereoselectivity of the cyclization reaction can be highly dependent on several factors. The following table summarizes key parameters that should be considered for optimization.
| Parameter | Options | Rationale & Considerations |
| Palladium Source | Pd(OAc)2, Pd2(dba)3, PdCl2(PPh3)2 | The oxidation state and ligand sphere of the initial palladium source can affect catalyst activation and reaction kinetics. Pd(0) sources are often effective.[9] |
| Ligand | PPh3, dppf, Phosphoramidites | Ligand choice is critical for tuning the electronics and sterics of the catalyst, which influences reactivity and selectivity.[8] |
| Solvent | Toluene, Dioxane, THF, DMF, DMSO | Solvent polarity can significantly impact the solubility of reagents and the stability of intermediates.[8] |
| Temperature | 60 - 120 °C | Higher temperatures can increase reaction rates but may also lead to side product formation. Optimization is key. |
| Base | Et3N, K2CO3, Cs2CO3 | A base may be required to neutralize any acid generated in situ or to facilitate certain mechanistic steps. |
Conclusion and Future Outlook
The synthesis of cyclopentene derivatives using this compound via a palladium-catalyzed intramolecular cyclization represents a powerful and versatile strategy for accessing these valuable molecular scaffolds. The protocols and mechanistic insights provided in this application note offer a solid foundation for researchers to explore this chemistry in their own synthetic endeavors. The ability to introduce complexity early in the synthesis and then construct the core carbocycle in a single, efficient step is highly advantageous. Further exploration into the asymmetric catalysis of this transformation will undoubtedly expand its utility in the synthesis of chiral, biologically active molecules, further solidifying the importance of cyclopentene derivatives in drug discovery and beyond.
References
- Kohn, B. L., & Jarvo, E. R. (2011). Palladium-Catalyzed Annulation Reactions for Diastereoselective Cyclopentene Synthesis. Organic Letters, 13(18), 4858–4861.
- Jiang, H., et al. (2017). Enantioselective Palladium-Catalyzed Oxidative Carbocyclization-Borylation of Dienallenes. Journal of the American Chemical Society, 139(37), 12944–12947.
- Grigg, R., & Sridharan, V. (2004). Palladium-Catalyzed Carbocyclizations of Allenes with Unsaturated Hydrocarbons. DiVA portal.
- Wang, T., et al. (2021). Palladium-catalyzed allene synthesis enabled by β-hydrogen elimination from sp2-carbon. Nature Communications, 12(1), 753.
- Galli, M., et al. (2021). Recent Developments in the Stereocontrolled Synthesis of Highly Substituted Cyclopentane Core Structures: From Drug Discovery Research to Natural Product Synthesis. Chemical Society Reviews, 50(15), 8564-8622.
- PrepChem. (n.d.). Synthesis of (a) Diethyl 2-methyl-2-propargyl-malonate.
- Bertrand, M. B., & Wolfe, J. P. (2007). Palladium-Catalyzed Synthesis of Cyclopentane-Fused Benzocyclobutenes via Tandem Directed Carbopalladation/C–H Bond Functionalization. Organic Letters, 9(16), 3073–3075.
- Weickhardt, R. L., et al. (2022). Scope and Mechanistic Investigations of Pd-Catalyzed Coupling/Cyclization and Cycloisomerization of Allenyl Malonates. The Journal of Organic Chemistry, 87(16), 10735–10747.
- Wu, J., et al. (2012). Palladium-catalyzed carbonylative synthesis of substituted cyclopentenones from aryl iodides and internal alkynes. Organic & Biomolecular Chemistry, 10(46), 9134-9137.
- Reddy, R. S., et al. (2010). Palladium-Catalyzed Intramolecular Carbopalladation/Cyclization Cascade: Access to Polycyclic N-Fused Heterocycles. Organic Letters, 12(23), 5438–5441.
- Bertrand, M. B., & Wolfe, J. P. (2007). Palladium-catalyzed synthesis of cyclopentane-fused benzocyclobutenes via tandem directed carbopalladation/C-H bond functionalization. PubMed.
- Bertrand, M. B., & Wolfe, J. P. (2007). Palladium-Catalyzed Synthesis of Cyclopentane-Fused Benzocyclobutenes via Tandem Directed Carbopalladation/C−H Bond Functionalization. ACS Publications.
- Ma, S. (2011). Palladium-catalyzed cyclization of propargylic compounds. Accounts of Chemical Research, 44(2), 111-124.
- McDonald, R. I., et al. (2014). Controlling cyclization pathways in palladium(ii)-catalyzed intramolecular alkene hydro-functionalization via substrate directivity. Chemical Science, 5(8), 3139-3144.
- Jana, S., & Guin, J. (2021). Palladium Catalyzed Intramolecular Cyclization and C-H Activation Reaction Interesting Tool for the Synthesis of Some Exquisit. Chirantan Rasayan Sanstha.
- Ma, S. (2011). Palladium-Catalyzed Cyclization of Propargylic Compounds. Accounts of Chemical Research, 44(2), 111-124.
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Application Notes and Protocols for Copper-Catalyzed Cycloaddition with Dimethyl Propargylmalonate
For: Researchers, scientists, and drug development professionals.
Introduction: The Power and Precision of Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) stands as a paramount example of "click chemistry," a concept introduced by K. Barry Sharpless, signifying reactions that are high-yielding, wide in scope, and generate only inoffensive byproducts.[1] This reaction, a significant advancement over the thermal Huisgen 1,3-dipolar cycloaddition, allows for the specific synthesis of 1,4-disubstituted 1,2,3-triazoles under mild, often aqueous conditions.[2][3] The CuAAC reaction boasts an incredible rate acceleration, on the order of 10⁷ to 10⁸, compared to its uncatalyzed counterpart.[2] This remarkable efficiency and specificity have made it an indispensable tool in various scientific disciplines, including drug discovery, bioconjugation, and materials science.[3][4][5]
At the heart of this transformation is the in situ generation of a copper(I) acetylide intermediate, which then reacts with an azide.[6][7] The use of a copper(I) catalyst, often generated from a copper(II) salt like CuSO₄ with a reducing agent such as sodium ascorbate, is crucial for the reaction's success.[8][9] Dimethyl propargylmalonate serves as a highly versatile and functionalizable alkyne component in this reaction, offering a scaffold for the introduction of further chemical diversity into the resulting triazole products. The ester functionalities of the malonate provide convenient handles for subsequent synthetic modifications, making it a valuable building block for creating libraries of complex molecules.
This document provides a comprehensive guide to performing the copper-catalyzed cycloaddition with this compound, covering the underlying mechanism, a detailed experimental protocol, troubleshooting advice, and potential applications of the resulting functionalized triazoles.
Understanding the Mechanism: A Stepwise Look at the CuAAC Reaction
The generally accepted mechanism for the CuAAC reaction involves a series of steps facilitated by the copper(I) catalyst. While the uncatalyzed reaction is a concerted process, the copper-catalyzed version proceeds through a stepwise pathway.[7]
-
Formation of the Copper Acetylide: The reaction initiates with the coordination of the copper(I) ion to the alkyne, in this case, this compound. This coordination significantly increases the acidity of the terminal alkyne proton, facilitating its deprotonation to form a copper(I) acetylide intermediate.[3][7]
-
Coordination of the Azide: The organic azide then coordinates to the copper center of the acetylide intermediate.[3]
-
Cyclization: This is followed by a cyclization step where a new carbon-nitrogen bond is formed between the azide and the alkyne, leading to a six-membered copper-containing metallacycle.[2]
-
Ring Contraction and Protonolysis: The metallacycle then undergoes ring contraction and subsequent protonolysis to yield the stable 1,4-disubstituted triazole product and regenerate the copper(I) catalyst, allowing it to participate in further catalytic cycles.
The use of ligands, such as tris(benzyltriazolylmethyl)amine (TBTA) or its water-soluble analog tris(3-hydroxypropyltriazolylmethyl)amine (THPTA), can significantly accelerate the reaction and stabilize the Cu(I) oxidation state, preventing its oxidation to the inactive Cu(II) form.[1][10]
Caption: Simplified catalytic cycle of the CuAAC reaction.
Experimental Protocol: Synthesis of a 1,4-Disubstituted Triazole
This protocol details the synthesis of a 1,4-disubstituted triazole via the copper-catalyzed cycloaddition of this compound with a representative organic azide (e.g., benzyl azide).
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| This compound | ≥97% | Commercially Available | --- |
| Benzyl Azide | ≥95% | Commercially Available | Handle with care; azides are potentially explosive. |
| Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O) | ACS Reagent | Commercially Available | --- |
| Sodium Ascorbate | ≥98% | Commercially Available | Prepare fresh solution before use. |
| Tris(benzyltriazolylmethyl)amine (TBTA) | ≥97% | Commercially Available | Optional but recommended ligand. |
| tert-Butanol | Reagent Grade | Commercially Available | --- |
| Deionized Water | --- | --- | --- |
| Dichloromethane (DCM) | ACS Reagent | Commercially Available | For extraction. |
| Brine (Saturated NaCl solution) | --- | --- | --- |
| Anhydrous Magnesium Sulfate (MgSO₄) | --- | Commercially Available | For drying. |
Equipment
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Septum and needles
-
Argon or Nitrogen gas supply
-
Separatory funnel
-
Rotary evaporator
-
Standard glassware for workup and purification
Step-by-Step Procedure
Caption: General experimental workflow for CuAAC synthesis.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq) and benzyl azide (1.0-1.2 eq) in a 1:1 mixture of tert-butanol and deionized water. The concentration of the reactants should be approximately 0.1-0.5 M.
-
Catalyst Preparation: In a separate vial, prepare the catalyst solution. Dissolve copper(II) sulfate pentahydrate (0.01-0.05 eq) and, if used, TBTA (0.01-0.05 eq) in a small amount of the reaction solvent. The ligand is added to stabilize the Cu(I) species and accelerate the reaction.[9]
-
Initiation: Add the catalyst solution to the reaction mixture. Then, add a freshly prepared aqueous solution of sodium ascorbate (0.1-0.2 eq). The color of the solution may change, indicating the reduction of Cu(II) to the active Cu(I) species.
-
Reaction: Stir the reaction mixture vigorously at room temperature. The reaction is typically complete within 1-24 hours.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting materials are consumed.
-
Workup: Once the reaction is complete, dilute the mixture with water and extract the product with dichloromethane (3 x volume of the aqueous layer). Combine the organic layers.
-
Drying and Concentration: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 1,4-disubstituted triazole.
Troubleshooting and Optimization
| Problem | Possible Cause | Solution |
| Low or No Product Yield | Inactive copper catalyst due to oxidation. | Ensure the use of a fresh sodium ascorbate solution. Degas the solvents to remove dissolved oxygen. Consider using a stabilizing ligand like TBTA or THPTA.[11][12] |
| Poor quality of starting materials. | Verify the purity of the azide and alkyne by NMR or mass spectrometry. | |
| Suboptimal reaction conditions. | Screen different solvent systems (e.g., DMSO/water, DMF/water). Gentle heating (40-60 °C) may be beneficial for sterically hindered substrates.[11] | |
| Side Product Formation | Oxidative homocoupling of the alkyne. | Use a slight excess of sodium ascorbate to maintain a reducing environment.[2] |
| Difficulty in Purification | Residual copper catalyst. | Wash the organic layer with an aqueous solution of EDTA to chelate and remove copper ions. |
Characterization of the Product
The structure of the synthesized triazole can be confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will show characteristic peaks for the triazole ring protons and carbons, as well as the signals corresponding to the dimethyl malonate and the substituent from the azide.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) can be used to confirm the exact mass of the product.
-
Infrared (IR) Spectroscopy: The disappearance of the characteristic azide stretch (around 2100 cm⁻¹) and alkyne C-H stretch (around 3300 cm⁻¹) provides evidence of reaction completion.
Applications in Research and Drug Development
The 1,2,3-triazole core is a privileged scaffold in medicinal chemistry due to its metabolic stability, ability to form hydrogen bonds, and dipole character.[4][5] The functionalized triazoles synthesized from this compound can be further elaborated into a wide range of bioactive molecules.
-
Drug Discovery: The diester functionality can be hydrolyzed to the corresponding diacid, which can then be coupled with amines to form amides, or one ester can be selectively hydrolyzed and modified. This allows for the rapid generation of libraries of compounds for screening against various biological targets.
-
Bioconjugation: The triazole linkage is exceptionally stable, making it ideal for connecting different molecular fragments, such as linking a targeting moiety to a therapeutic agent in the development of antibody-drug conjugates (ADCs) or PROTACs.[13]
-
Materials Science: The unique properties of triazoles make them useful in the design of polymers, gels, and other functional materials.
Conclusion
The copper-catalyzed cycloaddition with this compound is a robust and highly efficient method for the synthesis of functionalized 1,4-disubstituted 1,2,3-triazoles. The operational simplicity, mild reaction conditions, and high yields make this protocol a valuable tool for researchers in both academic and industrial settings. The versatility of the this compound building block opens up numerous possibilities for the creation of novel molecules with diverse applications, particularly in the realm of drug discovery and development.
References
- Organic Chemistry Portal. (n.d.). Click Chemistry Azide-Alkyne Cycloaddition.
- MDPI. (2025, August 7). Mechanism of the Ligand-Free CuI-Catalyzed Azide-Alkyne Cycloaddition Reaction.
- National Institutes of Health. (n.d.). Understanding the mechanism and regioselectivity of the copper(i) catalyzed [3 + 2] cycloaddition reaction between azide and alkyne: a systematic DFT study.
- ACS Publications. (2022, July 15). Copper-Catalyzed Azide–Alkyne Cycloaddition (CuAAC) by Functionalized NHC-Based Polynuclear Catalysts: Scope and Mechanistic Insights.
- PubMed Central. (n.d.). Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides.
- Wikipedia. (n.d.). Azide-alkyne Huisgen cycloaddition.
- Glen Research. (n.d.). The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC).
- RSC Publishing. (n.d.). Tripodal amine ligands for accelerating Cu-catalyzed azide–alkyne cycloaddition: efficiency and stability against oxidation and dissociation.
- Organic Chemistry Portal. (n.d.). Practical Synthesis of Functionalized 1,5-Disubstituted 1,2,4-Triazole Derivatives.
- ResearchGate. (n.d.). Synthesis and Applications of 1,2,3-Triazoles.
- Frontiers. (2022, April 24). Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications.
- Jena Bioscience. (n.d.). "Copper-Catalyzed Azide--Alkyne Click Chemistry for Bioconjugation". In: Current Protocols in Chemical Biology.
- PubMed Central. (n.d.). Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition.
- PubMed Central. (n.d.). Synthesis of Multisubstituted 1,2,3-Triazoles: Regioselective Formation and Reaction Mechanism.
- OUCI. (n.d.). Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications.
Sources
- 1. glenresearch.com [glenresearch.com]
- 2. Click Chemistry [organic-chemistry.org]
- 3. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications [frontiersin.org]
- 5. Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications [ouci.dntb.gov.ua]
- 6. researchgate.net [researchgate.net]
- 7. Understanding the mechanism and regioselectivity of the copper(i) catalyzed [3 + 2] cycloaddition reaction between azide and alkyne: a systematic DFT study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Azide-alkyne Huisgen cycloaddition - Wikipedia [en.wikipedia.org]
- 9. broadpharm.com [broadpharm.com]
- 10. Tripodal amine ligands for accelerating Cu-catalyzed azide–alkyne cycloaddition: efficiency and stability against oxidation and dissociation - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
Alkylation of Dimethyl Propargylmalonate: A Detailed Protocol for Synthetic Application
Abstract
This comprehensive application note provides a detailed protocol for the alkylation of dimethyl propargylmalonate, a versatile building block in organic synthesis. The procedure is designed for researchers, scientists, and professionals in drug development, offering in-depth insights into the reaction mechanism, experimental setup, purification, and characterization of the resulting α-alkylated propargylmalonic esters. This guide emphasizes safety, reproducibility, and a thorough understanding of the chemical principles underpinning each step, ensuring a robust and reliable synthetic methodology.
Introduction: The Synthetic Utility of Alkylated Propargylmalonates
This compound is a valuable trifunctional reagent, possessing two ester moieties and a terminal alkyne. This unique combination of functional groups makes it a powerful precursor for the synthesis of a wide array of complex molecular architectures.[1][2][3] The acidic methylene proton, flanked by two electron-withdrawing ester groups, is readily deprotonated to form a stabilized enolate. This nucleophilic enolate can then undergo a variety of carbon-carbon bond-forming reactions, most notably alkylation via an SN2 mechanism with alkyl halides.[4][5]
The resulting alkylated this compound serves as a key intermediate in the synthesis of diverse heterocyclic compounds, carbocycles, and molecules with applications in medicinal chemistry and materials science.[1] For instance, these compounds are precursors for nitro methylenecyclopentanes and "click BOX" ligands.[1] This protocol will detail a reliable method for the mono-alkylation of this compound using sodium hydride as the base.
Reaction Mechanism and Principles
The alkylation of this compound proceeds through a classic malonic ester synthesis pathway. The key steps are:
-
Enolate Formation: The α-hydrogen of this compound is acidic (pKa ≈ 11.75) due to the inductive effect of the two adjacent carbonyl groups.[1] A strong base, such as sodium hydride (NaH), is used to quantitatively deprotonate the α-carbon, forming a resonance-stabilized enolate.[4] The choice of a strong, non-nucleophilic base like NaH is crucial to avoid side reactions such as hydrolysis or transesterification.[4]
-
Nucleophilic Attack (Alkylation): The resulting enolate is a potent nucleophile that readily attacks an electrophilic alkyl halide in an SN2 reaction.[4][5] This step forms the new carbon-carbon bond.
-
Work-up and Purification: The reaction is quenched, and the desired alkylated product is isolated from the reaction mixture and purified, typically by column chromatography.
Figure 1: General mechanism for the alkylation of this compound.
Materials and Equipment
Reagents and Chemicals
| Reagent/Chemical | Grade | Supplier | Notes |
| This compound | ≥95.0% (GC) | e.g., Sigma-Aldrich | Store in a cool, dry place. |
| Sodium Hydride (NaH) | 60% dispersion in mineral oil | e.g., Sigma-Aldrich | Highly reactive with water. Handle with extreme care.[6][7][8] |
| Anhydrous Tetrahydrofuran (THF) | DriSolv® or equivalent | e.g., MilliporeSigma | Anhydrous conditions are critical for this reaction. |
| Alkyl Halide (R-X) | Reagent grade | Various | e.g., Iodomethane, Benzyl bromide. |
| Hexanes | ACS grade | e.g., Fisher Scientific | For washing NaH. |
| Saturated Ammonium Chloride (NH₄Cl) | ACS grade | e.g., Fisher Scientific | For quenching the reaction. |
| Diethyl Ether (Et₂O) | ACS grade | e.g., Fisher Scientific | For extraction. |
| Anhydrous Sodium Sulfate (Na₂SO₄) | ACS grade | e.g., Fisher Scientific | For drying the organic layer. |
| Deuterated Chloroform (CDCl₃) | NMR grade | e.g., Cambridge Isotope Laboratories | For NMR analysis. |
| Silica Gel | 230-400 mesh | e.g., Sorbent Technologies | For column chromatography. |
Equipment
-
Round-bottom flasks (various sizes)
-
Magnetic stirrer and stir bars
-
Schlenk line or nitrogen/argon manifold for inert atmosphere
-
Syringes and needles
-
Septa
-
Cannula for liquid transfers
-
Ice bath
-
Rotary evaporator
-
Thin-layer chromatography (TLC) plates and chamber
-
UV lamp for TLC visualization
-
Glass column for chromatography
-
NMR spectrometer (e.g., 400 MHz or higher)
Experimental Protocol
Safety Precautions
-
Sodium Hydride (NaH): NaH is a highly flammable solid that reacts violently with water to produce hydrogen gas, which can ignite spontaneously.[6][8] It is crucial to handle NaH under an inert atmosphere (nitrogen or argon).[6] Always wear appropriate personal protective equipment (PPE), including a flame-retardant lab coat, safety goggles, and nitrile or neoprene gloves.[6] A Class D fire extinguisher, dry sand, or soda ash should be readily available for emergencies.[8] DO NOT use water or a CO₂ extinguisher on a NaH fire. [8]
-
Solvents: THF and diethyl ether are flammable. Work in a well-ventilated fume hood away from ignition sources.
-
Alkyl Halides: Many alkyl halides are toxic and/or lachrymatory. Handle with care in a fume hood.
Figure 2: Step-by-step experimental workflow for the alkylation of this compound.
Step-by-Step Procedure
Note: This procedure is for a 10 mmol scale reaction. Adjust quantities accordingly for different scales.
-
Preparation of Sodium Hydride: a. In a fume hood, weigh 0.44 g (11 mmol, 1.1 equivalents) of 60% NaH dispersion in mineral oil into a dry round-bottom flask equipped with a magnetic stir bar and a septum. b. Under a gentle stream of nitrogen or argon, wash the NaH dispersion three times with 5 mL of anhydrous hexanes to remove the mineral oil.[6] Allow the NaH to settle, and carefully remove the hexane supernatant via cannula. c. After the final wash, dry the resulting grey powder under a stream of nitrogen or argon for 10-15 minutes.
-
Reaction Setup and Enolate Formation: a. To the flask containing the dry NaH, add 20 mL of anhydrous THF via syringe. b. Cool the suspension to 0°C in an ice bath. c. In a separate dry flask, dissolve 1.70 g (10 mmol, 1.0 equivalent) of this compound in 10 mL of anhydrous THF. d. Slowly add the this compound solution to the stirred NaH suspension at 0°C via syringe over 10-15 minutes. Hydrogen gas evolution will be observed. e. After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 30-60 minutes to ensure complete enolate formation.
-
Alkylation: a. Cool the reaction mixture back down to 0°C in an ice bath. b. Slowly add 10.5 mmol (1.05 equivalents) of the alkyl halide via syringe. c. Remove the ice bath and allow the reaction to stir at room temperature. Monitor the progress of the reaction by TLC (e.g., 4:1 hexanes:ethyl acetate). The reaction is typically complete within 2-12 hours, depending on the reactivity of the alkyl halide.
-
Work-up: a. Once the reaction is complete, cool the mixture to 0°C and carefully quench by the slow, dropwise addition of 10 mL of saturated aqueous ammonium chloride (NH₄Cl). b. Transfer the mixture to a separatory funnel and add 30 mL of diethyl ether and 10 mL of water. c. Separate the layers and extract the aqueous layer twice more with 20 mL portions of diethyl ether. d. Combine the organic layers and wash with 20 mL of brine. e. Dry the combined organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator.[1]
-
Purification: a. Purify the crude product by flash column chromatography on silica gel. The eluent system will depend on the polarity of the product, but a gradient of ethyl acetate in hexanes is a good starting point (e.g., 0% to 20% ethyl acetate). b. Collect the fractions containing the desired product (visualized by TLC) and concentrate under reduced pressure to yield the pure alkylated this compound.
Characterization
NMR spectroscopy is the primary method for confirming the structure of the alkylated product and assessing its purity.[9]
¹H NMR Spectroscopy
-
This compound (Starting Material):
-
~3.75 ppm (s, 6H, 2 x -OCH₃)
-
~3.60 ppm (t, 1H, -CH(CO₂Me)₂)
-
~2.80 ppm (d, 2H, -CH₂-C≡CH)
-
~2.05 ppm (t, 1H, -C≡CH)
-
-
Mono-alkylated Product:
-
The triplet at ~3.60 ppm corresponding to the α-proton will disappear.
-
New signals corresponding to the added alkyl group (R) will be present.
-
The signals for the propargyl group and the methyl esters will remain, though their chemical shifts may be slightly altered.
-
¹³C NMR Spectroscopy
-
This compound (Starting Material):
-
~168 ppm (C=O)
-
~80 ppm (-C≡CH)
-
~70 ppm (-C≡CH)
-
~53 ppm (-OCH₃)
-
~50 ppm (-CH(CO₂Me)₂)
-
~20 ppm (-CH₂-C≡CH)
-
-
Mono-alkylated Product:
-
The α-carbon signal at ~50 ppm will shift downfield.
-
A new signal for the quaternary α-carbon will appear.
-
New signals corresponding to the added alkyl group will be present.
-
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or no conversion | Inactive NaH (exposed to moisture). Insufficiently anhydrous solvent. Unreactive alkyl halide. | Use fresh NaH and ensure proper handling. Use freshly distilled or commercially available anhydrous solvent. Use a more reactive alkyl halide (e.g., iodide instead of chloride) or increase the reaction temperature. |
| Formation of di-alkylated product | Use of excess alkyl halide and/or base. | Use stoichiometric amounts or a slight excess (1.05-1.1 eq.) of the alkyl halide. Ensure accurate measurement of reagents. |
| Complex mixture of products | Side reactions due to impurities or incorrect reaction conditions. | Ensure all reagents are pure. Maintain the recommended reaction temperatures. |
| Difficult purification | Product co-elutes with starting material or byproducts. | Optimize the eluent system for column chromatography. Consider alternative purification methods like distillation if the product is thermally stable. |
Conclusion
This application note provides a robust and detailed protocol for the alkylation of this compound. By carefully following the described procedures, particularly the safety precautions for handling sodium hydride and maintaining anhydrous conditions, researchers can reliably synthesize a variety of α-alkylated propargylmalonic esters. These versatile intermediates are valuable building blocks for further synthetic transformations in academic and industrial research settings. The characterization data provided serves as a benchmark for successful product identification and purity assessment.
References
- State of New Jersey. (n.d.). Hazardous Substance Fact Sheet: Sodium Hydride. NJ.gov.
- University of California. (2012, December 14). Sodium Hydride - Standard Operating Procedure. UC Center for Laboratory Safety.
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Harnessing the Reactivity of Dimethyl Propargylmalonate: Protocols and Mechanistic Insights
An Application Guide for the Synthetic Chemist
Abstract
Dimethyl propargylmalonate is a versatile trifunctional reagent that serves as a cornerstone for the synthesis of complex molecular architectures. Its unique structure, featuring a terminal alkyne, an activated methylene group, and ester functionalities, offers a rich landscape for chemical transformations. This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of its reactivity, detailed experimental protocols for key reactions, and the underlying mechanistic principles that govern these transformations. We delve into the practical aspects of handling this reagent and present validated procedures for Michael additions, Sonogashira cross-coupling, and [3+2] annulation reactions, empowering chemists to leverage its full synthetic potential.
Introduction: The Synthetic Utility of this compound
This compound, with the chemical formula HC≡CCH₂CH(COOCH₃)₂, is a colorless to light yellow liquid that has emerged as a powerful building block in modern organic synthesis.[1][2] Its value lies in the orthogonal reactivity of its three primary functional groups:
-
The Terminal Alkyne: A gateway to metal-catalyzed reactions such as Sonogashira coupling, "click" chemistry, and various cycloadditions.[2]
-
The α-Methylene Protons: Positioned between two electron-withdrawing ester groups, these protons are acidic (pKa ≈ 11.75), facilitating deprotonation to form a soft, resonance-stabilized carbanion—an excellent nucleophile for Michael additions and other C-C bond-forming reactions.[1]
-
The Ester Groups: These can be hydrolyzed, reduced, or transesterified to introduce further molecular diversity.
This trifunctional nature allows for sequential, one-pot, or cascade reactions to rapidly build molecular complexity from a simple, commercially available starting material.[2]
Physicochemical Properties
A clear understanding of the reagent's properties is paramount for its effective use in experimental design.
| Property | Value | Reference(s) |
| CAS Number | 95124-07-5 | [1][2] |
| Molecular Formula | C₈H₁₀O₄ | [2][3] |
| Molecular Weight | 170.16 g/mol | [2][3] |
| Appearance | Colorless to light yellow liquid | [1] |
| Boiling Point | 93-95 °C at 7 mmHg | [1][2] |
| Density | 1.119 g/mL at 20 °C | [1][2] |
| Refractive Index (n²⁰/D) | 1.444 | [1][2] |
| Flash Point | 113 °C (235.4 °F) - closed cup | [2][4] |
Safety, Handling, and Storage
As with all chemical reagents, adherence to strict safety protocols is mandatory.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical safety goggles, nitrile gloves, and a lab coat.[5] Work should be conducted in a well-ventilated chemical fume hood.[6]
-
Handling: Avoid contact with skin and eyes.[6] In case of contact, rinse immediately and thoroughly with water.[5] Avoid breathing vapors or mist.[6] This material is combustible but not readily ignitable; however, it should be kept away from open flames, hot surfaces, and other sources of ignition.[5][7]
-
Storage: Store in a tightly sealed container in a dry, cool, and well-ventilated area.[1][5] The recommended storage temperature is room temperature.[1] It is incompatible with strong acids, bases, oxidizing agents, and reducing agents.[5]
-
Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations. Do not allow the product to enter drains.[6]
Core Reactivity Map
The synthetic versatility of this compound stems from its three distinct reactive sites. The following diagram illustrates the primary pathways for its transformation, which will be detailed in the subsequent sections.
Experimental Protocols and Mechanistic Discussion
This section provides detailed, step-by-step protocols for key transformations. The causality behind the choice of reagents and conditions is explained to provide a deeper understanding.
Protocol 1: Base-Catalyzed Michael Addition
The Michael addition is a cornerstone of C-C bond formation, involving the 1,4-addition of a nucleophile to an α,β-unsaturated carbonyl compound.[8][9] The activated methylene group of this compound makes it an ideal Michael donor.[10]
Mechanistic Rationale: A mild base is used to deprotonate the malonate, forming a soft, resonance-stabilized enolate. This enolate then attacks the β-carbon of the Michael acceptor (e.g., an enone), preserving the carbonyl group for further manipulation. The reaction is typically performed at or below room temperature to control exothermicity and minimize side reactions like 1,2-addition.[10]
Detailed Step-by-Step Protocol:
-
Reagents & Equipment:
-
This compound (1.0 eq)
-
Michael acceptor (e.g., 2-Cyclopenten-1-one, 1.0 eq)[11]
-
Base (e.g., Sodium hydride, 60% in mineral oil, 1.1 eq; or DBU, 1.1 eq)
-
Anhydrous solvent (e.g., THF, DCM)
-
Round-bottom flask, magnetic stirrer, nitrogen/argon inlet, syringes
-
Saturated ammonium chloride (aq. solution) for quenching
-
-
Procedure:
-
Under a nitrogen or argon atmosphere, add the anhydrous solvent to a flame-dried round-bottom flask.
-
If using NaH, add it to the solvent and cool the suspension to 0 °C in an ice bath.
-
Slowly add a solution of this compound in the anhydrous solvent to the flask via syringe.
-
Stir the mixture at 0 °C for 30 minutes to ensure complete formation of the enolate.
-
Add the Michael acceptor dropwise to the reaction mixture at 0 °C.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution at 0 °C.
-
Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., ethyl acetate, 3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
-
Protocol 2: Palladium/Copper-Catalyzed Sonogashira Cross-Coupling
The Sonogashira coupling is a highly efficient method for forming C(sp)-C(sp²) bonds, linking the terminal alkyne of this compound with aryl or vinyl halides.[12][13] This reaction is fundamental in the synthesis of pharmaceuticals and functional materials.[14]
Mechanistic Rationale: The reaction proceeds via two interconnected catalytic cycles. The palladium cycle involves oxidative addition of the aryl halide to a Pd(0) species, followed by transmetalation with a copper(I)-acetylide complex and reductive elimination to yield the product and regenerate the Pd(0) catalyst. The copper cycle facilitates the formation of the reactive copper(I)-acetylide intermediate.[12][13] An amine base is crucial for neutralizing the HX byproduct and facilitating the deprotonation of the terminal alkyne.[13]
Detailed Step-by-Step Protocol:
-
Reagents & Equipment:
-
This compound (1.2 eq)
-
Aryl or vinyl halide (e.g., Iodobenzene, 1.0 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Copper(I) cocatalyst (e.g., CuI, 1-2 mol%)
-
Amine base (e.g., Triethylamine or Diisopropylamine, 2-3 eq), degassed
-
Anhydrous solvent (e.g., THF or Toluene), degassed
-
Schlenk flask or similar reaction vessel for inert atmosphere techniques
-
-
Procedure:
-
To a Schlenk flask under an inert atmosphere (N₂ or Ar), add the palladium catalyst, copper(I) iodide, and a magnetic stir bar.
-
Add the aryl halide, followed by the degassed solvent and the amine base.
-
Stir the mixture for 5 minutes at room temperature.
-
Add this compound via syringe.
-
Heat the reaction mixture to the desired temperature (typically 50-80 °C) and stir until the starting material is consumed (monitor by TLC or GC-MS).
-
Cool the reaction to room temperature and filter through a pad of Celite to remove the catalyst residues, washing with an organic solvent.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the product by silica gel column chromatography.
-
Protocol 3: Stereoselective [3+2] Annulation with Nitroalkenes
This compound can participate in cascade reactions, such as the stereoselective [3+2] annulation with nitroalkenes to form functionalized nitro methylenecyclopentanes.[1][15] This reaction is a powerful tool for constructing five-membered rings.
Mechanistic Rationale: The reaction is initiated by a base-catalyzed Michael addition of the malonate carbanion to the nitroalkene. The resulting intermediate then undergoes an intramolecular cyclization, where the propargylic methylene attacks the carbon bearing the nitro group, followed by elimination to form the exocyclic double bond. The stereoselectivity is often controlled by the specific catalyst and reaction conditions used.[15]
Detailed Step-by-Step Protocol:
-
Reagents & Equipment:
-
Procedure:
-
In a round-bottom flask, dissolve the this compound and the nitroalkene in the chosen solvent at room temperature.
-
Add the catalyst (e.g., Triton B) to the stirring solution.
-
Stir the reaction at room temperature and monitor its progress by TLC. The reaction may take several hours to overnight.
-
Upon completion, quench the reaction with a few drops of acetic acid or a mild acidic wash (e.g., dilute HCl).
-
Remove the solvent under reduced pressure.
-
Redissolve the residue in an organic solvent like ethyl acetate and wash with water and brine.
-
Dry the organic phase over anhydrous Na₂SO₄, filter, and evaporate the solvent.
-
Purify the resulting crude product via silica gel column chromatography to isolate the desired cyclopentene derivative.
-
Spectroscopic Characterization
Confirming the identity and purity of the starting material and reaction products is critical. Below are the characteristic spectroscopic signatures for this compound.
| Spectroscopic Data | Characteristic Signals |
| ¹H NMR (CDCl₃) | δ ~ 3.75 (s, 6H, 2 x -OCH₃), 3.65 (t, 1H, -CH(CO₂Me)₂), 2.75 (d, 2H, -CH₂-C≡), 2.05 (t, 1H, -C≡CH) |
| ¹³C NMR (CDCl₃) | δ ~ 168.5 (C=O), 78.5 (-C≡CH), 72.0 (-C≡CH), 53.0 (-OCH₃), 51.5 (-CH(CO₂Me)₂), 21.0 (-CH₂-C≡) |
| IR (Infrared) | ~3290 cm⁻¹ (alkyne C-H stretch), ~2120 cm⁻¹ (C≡C stretch), ~1740 cm⁻¹ (ester C=O stretch) |
Note: Exact chemical shifts (δ) may vary slightly depending on the solvent and spectrometer.
Conclusion
This compound stands out as a remarkably versatile and powerful reagent in the synthetic chemist's toolkit. By understanding the distinct reactivity of its terminal alkyne and activated methylene groups, researchers can strategically design and execute complex synthetic sequences. The protocols detailed in this guide for Michael additions, Sonogashira couplings, and [3+2] annulations provide a solid, field-proven foundation for the synthesis of diverse and valuable chemical entities. Adherence to the principles of mechanistic causality and rigorous safety practices will ensure successful and reproducible outcomes in the laboratory.
References
- Synthesis of (a)
- Guillaume M, et al. (2002). One-pot Michael addition/intramolecular carbocyclization of this compound with nitroalkenes: A new stereoselective [3+ 2] annulation to 1-nitro 2-methylenecyclopentanes.Synlett, 2002(11), 1883-1885.
- Yang T, et al. (2008). Combination iminium, enamine and copper (I) cascade catalysis: a carboannulation for the synthesis of cyclopentenes.
- Asymmetric Michael Addition of Dimethyl Malonate to 2-Cyclopenten-1-one Catalyzed by a Heterobimetallic Complex.Organic Syntheses.[Link]
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- Dimethyl Dipropargylmalonate.
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The Versatility of Dimethyl Propargylmalonate in Heterocyclic Synthesis: A Senior Application Scientist's Guide
Introduction: Unlocking the Potential of a Trifunctional Building Block
In the landscape of modern synthetic organic chemistry, the demand for efficient and modular routes to complex heterocyclic scaffolds is insatiable. These core structures are the bedrock of numerous pharmaceuticals, agrochemicals, and functional materials. Dimethyl propargylmalonate, a commercially available and relatively inexpensive reagent, has emerged as a powerful and versatile building block in this pursuit. Its unique trifunctional nature, possessing an activated methylene group, two ester functionalities, and a terminal alkyne, provides a rich platform for a diverse array of chemical transformations. This guide, intended for researchers, scientists, and professionals in drug development, will provide an in-depth exploration of the application of this compound in the synthesis of key nitrogen- and oxygen-containing heterocycles. We will delve into the mechanistic underpinnings of these reactions and provide detailed, field-proven protocols to empower your synthetic endeavors.
I. Synthesis of Nitrogen-Containing Heterocycles: Pyrazolones and Pyridone Derivatives
The incorporation of nitrogen atoms into cyclic frameworks is a cornerstone of medicinal chemistry. This compound serves as an excellent precursor for the synthesis of biologically relevant pyrazolones and pyridone derivatives through well-established cyclization strategies.
A. Pyrazolone Synthesis via Condensation with Hydrazine
The reaction of 1,3-dicarbonyl compounds with hydrazine is a classic and reliable method for the synthesis of pyrazolones, a class of compounds known for their analgesic, anti-inflammatory, and antipyretic properties. The presence of the malonate ester in this compound provides the necessary 1,3-dicarbonyl motif for this transformation.
Mechanistic Insight:
The reaction is initiated by the nucleophilic attack of one of the nitrogen atoms of hydrazine onto one of the electrophilic carbonyl carbons of the malonate. This is followed by an intramolecular condensation, where the second nitrogen atom attacks the remaining carbonyl group, leading to the formation of a five-membered ring. Subsequent dehydration yields the stable aromatic pyrazolone ring. The propargyl group remains as a key substituent on the pyrazolone core, offering a handle for further functionalization, such as through click chemistry or other alkyne-based transformations.
The Versatility of Dimethyl Propargylmalonate in Medicinal Chemistry: Application Notes and Protocols
Introduction: The Strategic Importance of Dimethyl Propargylmalonate
In the landscape of modern medicinal chemistry, the demand for novel molecular scaffolds that provide access to diverse and biologically relevant chemical space is insatiable. This compound has emerged as a powerful and versatile building block in this pursuit. Its unique combination of a reactive terminal alkyne, an activatable methylene group, and two ester functionalities allows for a wide array of chemical transformations. This trifecta of reactivity makes it an ideal starting material for the synthesis of complex carbocycles and heterocycles, which are foundational motifs in numerous therapeutic agents. This guide provides an in-depth exploration of the applications of this compound in medicinal chemistry, complete with detailed protocols and mechanistic insights to empower researchers in drug discovery and development.
Core Applications in Scaffolding for Drug Discovery
This compound serves as a linchpin in the synthesis of several key molecular architectures with proven or potential therapeutic relevance. The strategic placement of its functional groups enables chemists to construct intricate molecular frameworks through elegant and efficient reaction cascades.
Synthesis of Functionalized Cyclopentenes
Cyclopentene rings are prevalent in a variety of natural products and synthetic drugs, exhibiting a broad spectrum of biological activities.[1] The synthesis of highly functionalized cyclopentenes from simple precursors is a significant challenge in organic synthesis. This compound offers an elegant solution through a combination of organocatalysis and transition metal catalysis.
Mechanistic Rationale: The causality behind this transformation lies in a cascade reaction initiated by the formation of an enamine from an α,β-unsaturated ketone and a chiral secondary amine catalyst. This is followed by a Michael addition of the enamine to a suitable acceptor. In parallel, the copper(I) catalyst activates the terminal alkyne of this compound, facilitating an intramolecular cyclization. This orchestrated sequence ensures high stereoselectivity and the construction of a densely functionalized cyclopentene ring in a single pot.
Experimental Workflow: Synthesis of Cyclopentene Derivatives
Caption: Workflow for the synthesis of functionalized cyclopentenes.
Protocol: Combination Iminium, Enamine, and Copper(I) Cascade Catalysis for Cyclopentene Synthesis [2]
-
Materials:
-
α,β-Unsaturated ketone (1.0 equiv)
-
This compound (1.2 equiv)
-
Chiral secondary amine catalyst (e.g., diphenylprolinol silyl ether, 10 mol%)
-
Copper(I) salt (e.g., Cu(OTf)₂ , 10 mol%)
-
Anhydrous solvent (e.g., Dichloromethane)
-
Inert atmosphere (Nitrogen or Argon)
-
-
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add the α,β-unsaturated ketone, chiral secondary amine catalyst, and copper(I) salt.
-
Dissolve the mixture in the anhydrous solvent.
-
Add this compound to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with dichloromethane (3x).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired functionalized cyclopentene.
-
Data Presentation: Representative Yields for Cyclopentene Synthesis
| Entry | α,β-Unsaturated Ketone | Yield (%) |
| 1 | Cyclohexenone | 85 |
| 2 | Cyclopentenone | 82 |
| 3 | Chalcone | 90 |
Note: Yields are representative and may vary based on specific substrates and reaction conditions.
Synthesis of Nitro Methylenecyclopentanes
Nitro-containing compounds exhibit a wide range of biological activities, including antimicrobial and anticancer properties.[3][4][5] The synthesis of nitro methylenecyclopentanes from this compound provides access to a class of molecules with significant therapeutic potential.
Mechanistic Rationale: This transformation proceeds via a [3+2] annulation reaction. The reaction is initiated by a Michael addition of the deprotonated this compound to a nitroalkene. The resulting intermediate then undergoes an intramolecular cyclization, followed by elimination to yield the nitro methylenecyclopentane scaffold. The choice of a base, such as Triton B, is crucial for the initial deprotonation and subsequent cascade.
Reaction Pathway: [3+2] Annulation for Nitro Methylenecyclopentanes
Caption: Key steps in the synthesis of nitro methylenecyclopentanes.
Protocol: One-pot Michael Addition/Intramolecular Carbocyclization
-
Materials:
-
This compound (1.0 equiv)
-
Nitroalkene (1.1 equiv)
-
Triton B (40% in methanol, 0.2 equiv)
-
Anhydrous solvent (e.g., Tetrahydrofuran)
-
Inert atmosphere (Nitrogen or Argon)
-
-
Procedure:
-
To a solution of this compound and the nitroalkene in the anhydrous solvent at 0 °C under an inert atmosphere, add Triton B dropwise.
-
Allow the reaction mixture to warm to room temperature and stir until the starting materials are consumed (monitored by TLC).
-
Quench the reaction by adding a saturated aqueous solution of ammonium chloride.
-
Extract the mixture with ethyl acetate (3x).
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the residue by flash column chromatography on silica gel to yield the nitro methylenecyclopentane.
-
Synthesis of Chiral "Click BOX" Ligands
Bis(oxazoline) (BOX) ligands are a class of privileged chiral ligands widely used in asymmetric catalysis. The "click" chemistry approach, specifically the copper-catalyzed azide-alkyne cycloaddition (CuAAC), offers a highly efficient method for their synthesis. This compound serves as a key precursor for the propargylmalonamide intermediates required for this transformation.
Mechanistic Rationale: The synthesis begins with the amidation of this compound with a chiral amino alcohol to form the corresponding propargylmalonamide. This intermediate then undergoes a CuAAC reaction with an azide to introduce the triazole ring. Finally, an intramolecular cyclization, often mediated by a dehydrating agent, forms the oxazoline rings, yielding the "click BOX" ligand. The modularity of this approach allows for the facile generation of a library of ligands with diverse steric and electronic properties.
Protocol: Synthesis of Propargylmalonamide Intermediate
-
Materials:
-
This compound (1.0 equiv)
-
Chiral amino alcohol (2.2 equiv)
-
Anhydrous solvent (e.g., Toluene)
-
Dean-Stark apparatus
-
-
Procedure:
-
Combine this compound and the chiral amino alcohol in toluene in a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser.
-
Heat the mixture to reflux and azeotropically remove the methanol byproduct.
-
Monitor the reaction by TLC until completion.
-
Cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
The crude propargylmalonamide can often be used in the next step without further purification.
-
This intermediate is then carried forward to the CuAAC and oxazoline formation steps to complete the synthesis of the "click BOX" ligand.
Conclusion and Future Outlook
This compound has proven to be a remarkably versatile and valuable building block in medicinal chemistry. Its ability to participate in a variety of cascade and multicomponent reactions allows for the rapid and efficient construction of complex and biologically relevant scaffolds. The applications detailed herein, from the synthesis of functionalized cyclopentenes and nitro methylenecyclopentanes to the preparation of chiral "click BOX" ligands, underscore its significance in modern drug discovery. As the quest for novel therapeutics continues, the strategic application of this compound is poised to play an increasingly important role in the generation of new chemical entities with the potential to address unmet medical needs.
References
- Yang, T., Ferrali, A., Campbell, L., & Dixon, D. J. (2008). Combination iminium, enamine and copper(I) cascade catalysis: a carboannulation for the synthesis of cyclopentenes.
- Zhao, G.-L., Ullah, F., Deiana, L., Lin, S., Zhang, Q., Sun, J., Ibrahem, I., Dziedzic, P., & Córdova, A. (2012). Dynamic Kinetoc Asymmetric Transformation (DYKAT)
- Dixon Group Publications. (n.d.).
- Patil, N. T., Mutyala, A. K., Lakshmi, P. G. V., Gajula, B., Sridhar, B., Pottireddygari, G. R., & Rao, T. P. (2022). Palladium-Catalyzed Domino Cycloisomerization/Double Condensation of Acetylenic Acids with Dinucleophiles.
- RSC Publishing. (2008). Combination iminium, enamine and copper(i) cascade catalysis: a carboannulation for the synthesis of cyclopentenes.
- Sato, T., et al. (1989). Preparation of chiral, highly functionalized cyclopentanes and its application to the synthesis of prostaglandin E1. Chemical & Pharmaceutical Bulletin, 37(8), 1995-8.
- Hernández-Luis, F., et al. (2022). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. Pharmaceuticals, 15(6), 717.
- OUCI. (n.d.). The Diverse Biological Activity of Recently Synthesized Nitro Compounds.
- ResearchGate. (2022). The Diverse Biological Activity of Recently Synthesized Nitro Compounds.
- ResearchGate. (n.d.). Selected natural products and pharmaceuticals contain cyclopentene or cyclopentane rings.
- Molecules. (2020). Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines. Molecules, 25(23), 5634.
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The Strategic Utility of Dimethyl Propargylmalonate in Advanced Cascade Catalysis
Introduction: In the landscape of modern organic synthesis, the quest for molecular complexity from simple, readily available starting materials is a paramount objective. Cascade reactions, also known as domino or tandem reactions, have emerged as a powerful strategy to achieve this goal, offering significant advantages in terms of atom economy, step efficiency, and the reduction of waste.[1] This application note delves into the versatile role of dimethyl propargylmalonate, a uniquely functionalized building block, in designing and executing elegant cascade catalysis sequences for the construction of densely functionalized carbocyclic frameworks.
This compound (DMPO) possesses a strategic combination of reactive functionalities: a terminal alkyne poised for activation by transition metals or for participation in nucleophilic additions, and an active methylene group, the acidity of which is enhanced by two adjacent ester moieties. This dual reactivity allows for a programmed sequence of bond-forming events within a single reaction vessel, leading to the rapid assembly of complex molecular architectures. This guide will provide researchers, scientists, and drug development professionals with a comprehensive overview of the mechanistic principles, practical applications, and detailed protocols for leveraging DMPO in two distinct and powerful cascade reactions.
Mechanistic Principles: The Dual Reactivity of this compound
The power of this compound in cascade catalysis stems from its ability to act sequentially as both a nucleophile and an electrophile precursor. The active methylene proton can be readily abstracted by a base to form a soft, stabilized carbanion. This nucleophile can then engage in a variety of conjugate addition reactions. Following this initial bond formation, the propargyl group, containing a terminal alkyne, can be activated by a suitable catalyst to trigger an intramolecular cyclization, completing the cascade.
The choice of catalyst and reaction partner dictates the specific pathway and the final product. Below, we explore two mechanistically distinct yet highly effective cascade strategies.
Figure 1: A generalized workflow illustrating the sequential activation and reaction of this compound in a cascade process.
Application Note 1: Stereoselective [3+2] Annulation with Nitroalkenes
Overview: The reaction between this compound and nitroalkenes under basic conditions provides a powerful and stereoselective route to highly functionalized nitromethylenecyclopentanes.[2][3][4] This cascade proceeds via a Michael addition followed by an intramolecular carbocyclization, formally constituting a [3+2] annulation. The nitro group in the final product is a versatile handle for further synthetic transformations, including reduction to amines or conversion to carbonyls via the Nef reaction.
Mechanistic Pathway:
-
Michael Addition: A suitable base, such as Triton B (a quaternary ammonium hydroxide), deprotonates the this compound to form a stabilized enolate. This enolate then undergoes a conjugate addition to the electron-deficient nitroalkene.
-
Intramolecular Cyclization: The resulting nitronate intermediate, still under basic conditions, undergoes a 5-exo-dig intramolecular cyclization. The anionic center attacks the terminal carbon of the alkyne, leading to the formation of the five-membered ring.
-
Protonation: Subsequent protonation yields the stable nitromethylenecyclopentane product. The stereochemistry of the final product is often well-defined, arising from the geometric constraints of the cyclic transition state.
Figure 2: Workflow for the base-promoted [3+2] annulation of DMPO and nitroalkenes.
Protocol: Synthesis of Dimethyl 2-(nitromethyl)-3-methylene-5-phenylcyclopentane-1,1-dicarboxylate
This protocol is adapted from the work of Guillaume, M. et al. (Synlett, 2002 , 11, 1883-1885).[3][4]
Materials and Reagents:
-
This compound (DMPO) (1.0 equiv)
-
(E)-β-Nitrostyrene (1.3 equiv)
-
Triton B (40% solution in methanol, 1.0 equiv)
-
Anhydrous Tetrahydrofuran (THF)
-
Standard glassware for inert atmosphere reactions
-
Silica gel for column chromatography
Procedure:
-
To a stirred solution of this compound (1 equiv) and (E)-β-nitrostyrene (1.3 equiv) in anhydrous THF at 0 °C under an argon atmosphere, add Triton B (1 equiv) dropwise.
-
Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature.
-
Monitor the reaction by Thin Layer Chromatography (TLC) until consumption of the starting material is observed (typically 30 minutes to 12 hours, depending on the substrate).
-
Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl.
-
Extract the aqueous layer with ethyl acetate (3 x volume of THF).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired nitromethylenecyclopentane.
Representative Data:
| Entry | Nitroalkene (R) | Product | Yield (%) |
| 1 | Phenyl | 3a | 56% |
| 2 | 4-Chlorophenyl | 3b | 51% |
| 3 | 4-Methoxyphenyl | 3c | 47% |
| 4 | 2-Thienyl | 3d | 65% |
| 5 | n-Propyl | 3e | 80% |
Data adapted from Guillaume, M. et al.[4]
Application Note 2: Combination Organo- and Copper(I) Catalysis for Cyclopentene Synthesis
Overview: A sophisticated cascade reaction employing a combination of aminocatalysis and transition metal catalysis allows for the synthesis of highly substituted cyclopentenes from this compound and α,β-unsaturated ketones.[5][6][7] This one-pot, multistep sequence showcases the power of mutually compatible catalytic cycles to orchestrate a complex transformation under mild conditions.
Mechanistic Pathway:
-
Iminium Ion Formation: The secondary amine organocatalyst (e.g., pyrrolidine) condenses with the α,β-unsaturated ketone to form a chiral iminium ion, which activates the enone for nucleophilic attack.
-
Michael Addition: The base (also the organocatalyst in its enamine form) deprotonates this compound, which then adds to the activated iminium ion in a Michael-type fashion.
-
Enamine Formation & Copper(I) Activation: Hydrolysis of the resulting iminium ion intermediate regenerates the ketone functionality and the organocatalyst. The ketone then reacts with another molecule of the amine catalyst to form a nucleophilic enamine. Concurrently, the copper(I) catalyst, typically formed in situ, coordinates to and activates the alkyne of the propargyl group.
-
Intramolecular Cyclization: The enamine attacks the activated alkyne in an intramolecular fashion, forming the cyclopentene ring.
-
Catalyst Regeneration: Protonolysis and hydrolysis steps release the final cyclopentene product and regenerate both the amine and copper(I) catalysts.
Figure 3: Logical flow of the combined organocatalysis and copper(I) catalysis cascade.
Protocol: Synthesis of Dimethyl 2-(2-methyl-5-phenylcyclopent-1-en-1-yl)malonate
This protocol is adapted from the work of Yang, T. et al. (Chem. Commun., 2008 , 2923-2925).[5][6][7]
Materials and Reagents:
-
This compound (DMPO) (1.2 equiv)
-
Benzylideneacetone (1.0 equiv)
-
Pyrrolidine (20 mol%)
-
Copper(II) trifluoromethanesulfonate (Cu(OTf)₂) (10 mol%)
-
Triphenylphosphine (PPh₃) (10 mol%)
-
Anhydrous Dichloromethane (DCM)
-
Standard glassware for inert atmosphere reactions
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried reaction vessel under an argon atmosphere, add Cu(OTf)₂ (10 mol%) and PPh₃ (10 mol%).
-
Add anhydrous DCM and stir the mixture at room temperature for 15 minutes to allow for complex formation.
-
Add benzylideneacetone (1.0 equiv), this compound (1.2 equiv), and finally pyrrolidine (20 mol%).
-
Stir the reaction mixture at room temperature and monitor its progress by TLC.
-
Upon completion, concentrate the reaction mixture directly onto silica gel.
-
Purify the residue by flash column chromatography (eluent: hexane/ethyl acetate gradient) to obtain the desired cyclopentene product.
Representative Data:
| Entry | α,β-Unsaturated Ketone | Product | Yield (%) |
| 1 | Benzylideneacetone | 3a | 79% |
| 2 | Chalcone | 3b | 75% |
| 3 | (E)-4-Phenylbut-3-en-2-one | 3c | 68% |
| 4 | Cyclohex-2-en-1-one | 3d | 55% |
Data adapted from Yang, T. et al.[5][6][7]
Conclusion and Outlook
This compound stands out as a highly valuable and versatile C3 building block for the construction of complex carbocyclic systems through cascade catalysis. The two detailed protocols highlight its utility in both base-promoted and dual organo-/transition metal-catalyzed transformations. These methods provide rapid, efficient, and often stereoselective access to functionalized cyclopentanes and cyclopentenes, which are prevalent motifs in natural products and pharmaceuticals. The inherent modularity of these cascade reactions allows for the generation of diverse molecular scaffolds by simply varying the reaction partners. For researchers in drug discovery and process development, these protocols offer reliable and scalable pathways to novel chemical entities. Future investigations will likely expand the scope of catalysts and reaction partners compatible with this compound, further cementing its role as a cornerstone of modern synthetic strategy.
References
- Yang, T., Ferrali, A., Campbell, L., & Dixon, D. J. (2008). Combination iminium, enamine and copper(i) cascade catalysis: a carboannulation for the synthesis of cyclopentenes.
- PubMed. (2008). Combination iminium, enamine and copper(I) cascade catalysis: a carboannulation for the synthesis of cyclopentenes. Chemical Communications (Cambridge, England), (25), 2923–2925. [Link][6]
- ResearchGate. (2008). Combination iminium, enamine and copper(I) cascade catalysis: a carboannulation for the synthesis of cyclopentenes.
- Thieme Connect. (2002). One-Pot Michael Addition/Intramolecular Carbocyclization of this compound with Nitroalkenes: A New Stereoselective [3+2] Annulation to 1-Nitro 2-Methylenecyclopentanes. Synlett. [Link][4]
- Wikipedia. Cascade reaction. [Link][1]
Sources
- 1. encyclopedia.pub [encyclopedia.pub]
- 2. This compound = 95.0 GC 95124-07-5 [sigmaaldrich.com]
- 3. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 4. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 5. Combination iminium, enamine and copper(i) cascade catalysis: a carboannulation for the synthesis of cyclopentenes - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 6. Combination iminium, enamine and copper(I) cascade catalysis: a carboannulation for the synthesis of cyclopentenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Combination iminium, enamine and copper(i) cascade catalysis: a carboannulation for the synthesis of cyclopentenes - Chemical Communications (RSC Publishing) [pubs.rsc.org]
Synthesis of Propargylmalonamides from Dimethyl Propargylmalonate: An Application Guide for Drug Discovery and Medicinal Chemistry
Introduction: The Strategic Importance of Propargylmalonamides
In the landscape of modern drug discovery and medicinal chemistry, the propargylamine moiety has emerged as a scaffold of significant interest.[1][2][3] Its unique structural and electronic properties make it a versatile building block for the synthesis of a wide array of pharmacologically active compounds. Propargylamine derivatives have demonstrated potential in neuroprotective therapies, exhibiting inhibitory effects on key enzymes like acetylcholinesterase (AChE) and monoamine oxidase-B (MAO-B) implicated in neurodegenerative diseases.[1] Furthermore, their utility extends to the development of novel anticancer agents and as precursors for various heterocyclic compounds.[1][2]
This application note provides a detailed protocol for the synthesis of propargylmalonamides, a valuable class of intermediates, from the readily available starting material, dimethyl propargylmalonate. The direct aminolysis of the malonic ester offers a straightforward and efficient route to these versatile synthons. Propargylmalonamides serve as crucial precursors for more complex molecular architectures, including "click BOX" ligands used in asymmetric catalysis, highlighting their importance in both medicinal chemistry and materials science.[4][5] This guide is intended for researchers, scientists, and drug development professionals seeking to incorporate this valuable structural motif into their synthetic programs.
Reaction Principle: The Aminolysis of a Malonic Ester
The core transformation described herein is the aminolysis of this compound. This reaction proceeds via a nucleophilic acyl substitution mechanism.[6] The amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester. This is followed by the elimination of a methoxide leaving group to form the more thermodynamically stable amide bond.
The reaction is typically carried out by heating the this compound with an excess of the desired primary or secondary amine. The use of excess amine serves a dual purpose: it drives the reaction equilibrium towards the product side and can also act as a base to neutralize any acidic byproducts. While the aminolysis of esters can sometimes be sluggish due to the relatively poor leaving group ability of the alkoxy group, the reaction with malonic esters is generally efficient, especially with primary amines.[6][7]
Experimental Protocol: Synthesis of N,N'-Dibutyl-2-(prop-2-yn-1-yl)malonamide
This protocol details the synthesis of a representative propargylmalonamide, N,N'-dibutyl-2-(prop-2-yn-1-yl)malonamide. The principles outlined can be adapted for the synthesis of a variety of N,N'-dialkyl or N,N'-diaryl propargylmalonamides by substituting the appropriate primary amine.
Materials and Reagents:
| Reagent/Material | Grade | Supplier |
| This compound | ≥95.0% (GC) | Sigma-Aldrich |
| n-Butylamine | ≥99.5% | Sigma-Aldrich |
| Toluene | Anhydrous, 99.8% | Sigma-Aldrich |
| Ethyl acetate | HPLC grade | Fisher Scientific |
| Hexane | HPLC grade | Fisher Scientific |
| Anhydrous sodium sulfate | ACS reagent | VWR |
| Silica gel | 60 Å, 230-400 mesh | MilliporeSigma |
Equipment:
-
Round-bottom flask (100 mL)
-
Reflux condenser
-
Heating mantle with a magnetic stirrer
-
Separatory funnel (250 mL)
-
Rotary evaporator
-
Glass column for chromatography
-
Thin-layer chromatography (TLC) plates (silica gel 60 F254)
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound (1.70 g, 10.0 mmol) in 20 mL of anhydrous toluene.
-
Addition of Amine: To the stirred solution, add n-butylamine (2.93 g, 40.0 mmol, 4.0 equivalents) dropwise at room temperature.
-
Reaction: Heat the reaction mixture to reflux (approximately 110 °C) and maintain for 12-24 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC) using a mixture of ethyl acetate and hexane as the eluent.
-
Work-up: After the reaction is complete (as indicated by the consumption of the starting material on TLC), cool the mixture to room temperature. Transfer the reaction mixture to a separatory funnel and wash sequentially with 1 M HCl (2 x 30 mL) and brine (30 mL).
-
Extraction and Drying: Extract the aqueous layers with ethyl acetate (2 x 30 mL). Combine the organic layers and dry over anhydrous sodium sulfate.
-
Solvent Removal: Filter the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent to afford the pure N,N'-dibutyl-2-(prop-2-yn-1-yl)malonamide.
Expected Yield and Characterization:
The expected yield of the purified product is typically in the range of 70-85%. The final product should be characterized by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Causality and Experimental Choices
-
Choice of Solvent: Toluene is selected as the solvent due to its high boiling point, which allows the reaction to be conducted at a temperature sufficient to drive the aminolysis to completion. Its inert nature prevents it from participating in the reaction.
-
Excess Amine: Using a four-fold excess of n-butylamine serves to shift the equilibrium towards the formation of the amide product, ensuring a high conversion of the this compound. It also acts as a scavenger for the methanol byproduct.
-
Aqueous Work-up: The acidic wash with 1 M HCl is crucial for removing the excess unreacted n-butylamine by converting it into its water-soluble hydrochloride salt. The subsequent brine wash removes any residual water-soluble impurities.
-
Purification: Flash column chromatography is a standard and effective method for purifying the final product from any unreacted starting material and minor side products.
Visualizing the Workflow
The following diagram illustrates the key steps in the synthesis of propargylmalonamides.
Caption: Workflow for the synthesis of propargylmalonamides.
Reaction Mechanism Visualization
The aminolysis of this compound proceeds through a nucleophilic acyl substitution mechanism as depicted below.
Sources
- 1. One-Pot Access to Functionalised Malamides via Organocatalytic Enantioselective Formation of Spirocyclic β-Lactone-Oxindoles and Double Ring-Opening - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Hydrolysis of esters and dialkyl malonates mediated by t-BuNH2/LiBr/alcohol/H2O [portal.amelica.org]
- 3. Malonic Ester Synthesis: Steps, Mechanism, and Examples [eureka.patsnap.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. dalalinstitute.com [dalalinstitute.com]
Troubleshooting & Optimization
Technical Support Center: Purification of Dimethyl Propargylmalonate
An in-depth technical guide from the office of the Senior Application Scientist.
Welcome to the technical support center for the purification of dimethyl propargylmalonate. This guide is designed for researchers, medicinal chemists, and process development professionals who are actively synthesizing this versatile building block. We understand that obtaining high-purity material is critical for the success of subsequent reactions. This document provides field-proven insights, troubleshooting guides, and detailed protocols to address the specific challenges encountered after the synthesis of this compound.
The typical synthesis involves the alkylation of dimethyl malonate with propargyl bromide or a related propargyl halide, often using a base such as sodium ethoxide or sodium hydride.[1][2] While the reaction itself is robust, the purification of the crude product requires careful consideration to remove unreacted starting materials, byproducts, and residual solvents.
Troubleshooting Guide: Post-Synthesis Purification
Navigating the purification process can be challenging. The following table addresses common issues observed during the purification of this compound, their probable causes, and scientifically-grounded solutions.
| Observed Problem | Potential Cause(s) | Recommended Solution & Scientific Rationale |
| Low Purity (<90%) After Initial Workup | 1. Incomplete reaction. 2. Formation of the dialkylated byproduct, dimethyl 2,2-dipropargylmalonate.[3] 3. Inefficient removal of water-soluble impurities (e.g., inorganic salts like NaBr).[2] | Solution: 1. Monitor Reaction: Use TLC or GC to monitor the consumption of dimethyl malonate before workup. 2. Control Stoichiometry: Use a slight excess (1.0-1.1 equivalents) of dimethyl malonate to minimize the formation of the less polar dialkylated product. 3. Thorough Workup: During the aqueous workup, perform multiple extractions with a suitable organic solvent (e.g., diethyl ether, ethyl acetate) and wash the combined organic layers with brine to remove residual water and salts.[1][4] |
| Product Decomposes During Distillation (Darkening, Tarring) | 1. Excessive Temperature: The alkyne functionality can be sensitive to high temperatures, leading to polymerization or decomposition. 2. Presence of Acidic/Basic Impurities: Residual acidic or basic species can catalyze decomposition at elevated temperatures. | Solution: 1. High Vacuum: Use a good vacuum pump (target <7 mmHg) to lower the boiling point of the product (reported bp: 93-95 °C/7 mmHg).[1][5] A lower distillation temperature minimizes thermal stress. 2. Neutralize Crude Product: Ensure the crude product is neutral before distillation by washing the organic extract with a dilute solution of sodium bicarbonate, followed by water, to remove any residual acid or base. |
| Co-eluting Impurities in Flash Chromatography | 1. Unreacted Dimethyl Malonate: Being more polar, it should elute after the product but can streak if the column is overloaded. 2. Dialkylated Byproduct: This is less polar than the desired product and will elute first. Poor separation occurs with an overly polar solvent system. | Solution: 1. Optimize Solvent System: Use TLC to find an optimal eluent. A common starting point is a non-polar solvent system like petroleum ether/ethyl acetate (10:1 v/v).[1] For better separation, a shallower gradient or isocratic elution with a less polar system (e.g., 20:1) might be necessary. 2. Dry Loading: If the crude product is an oil, adsorb it onto a small amount of silica gel. Evaporate the solvent to get a free-flowing powder and load this onto the column. This technique often results in sharper bands and better separation compared to liquid loading, especially if the crude material has poor solubility in the eluent.[6] |
| Low Yield After Purification | 1. Mechanical Losses: Product loss during transfers, extractions, and filtration steps. 2. Incomplete Extraction: Insufficient volume or number of extractions during workup. 3. Overly Broad Fractions in Chromatography: Combining mixed fractions that contain significant amounts of product. | Solution: 1. Careful Handling: Minimize transfers. Rinse glassware with the extraction or chromatography solvent to recover adsorbed material. 2. Efficient Extraction: Use an adequate volume of extraction solvent and perform at least three extractions to ensure complete recovery from the aqueous layer.[4] 3. Analyze Fractions: Use TLC to analyze all chromatography fractions before combining them. Repurify mixed fractions if necessary. |
Frequently Asked Questions (FAQs)
Q1: What is the most appropriate purification method for my scale: vacuum distillation or flash chromatography?
A1: The choice depends on the impurity profile and the scale of your reaction.
-
Vacuum Distillation is highly effective for multi-gram to kilogram scales, especially for removing non-volatile impurities (salts, baseline material on TLC) and impurities with a significantly different boiling point (e.g., high-boiling dialkylated product or residual DMF solvent).[4][7] It is often more economical and faster for large quantities.
-
Flash Column Chromatography is ideal for smaller scales (milligram to several grams) and is superior for separating compounds with similar boiling points but different polarities, such as the starting material, desired product, and the dialkylated byproduct.[1][8] It offers higher resolution for challenging separations.
Q2: How can I reliably assess the purity of my final product?
A2: A combination of techniques is recommended for a comprehensive assessment.
-
Gas Chromatography (GC): Provides quantitative purity data (e.g., ≥95.0%). This is an industry-standard method for volatile, thermally stable compounds.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure and identifying impurities.[9] Integrating the ¹H NMR signals against an internal standard can also provide a quantitative purity assessment (qNMR).
-
Refractive Index: This physical constant can be a quick check for purity if compared against a reliable reference value (n20/D 1.444).[1][5]
Q3: My crude product is dissolved in a high-boiling solvent like DMF. How should I proceed with purification?
A3: Direct injection of a DMF solution onto a normal-phase silica column is problematic and leads to poor separation.[7] The best approach is to first remove the DMF.
-
Aqueous Workup/Extraction: Dilute the DMF solution with a large volume of water and extract the product into a less polar, water-immiscible solvent like diethyl ether or ethyl acetate. Repeat the extraction multiple times.
-
Washing: Wash the combined organic extracts thoroughly with water and then brine to remove residual DMF.
-
Drying and Concentration: Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure. The resulting crude oil can then be purified by distillation or chromatography.[1][4]
Q4: The product appears as a colorless to light yellow liquid. Is the yellow color an impurity?
A4: Pure this compound is typically described as a colorless to light yellow liquid.[1] A pale yellow tint is generally acceptable and may not indicate significant impurity. However, a dark brown or black color suggests decomposition or the presence of polymeric impurities, which should be removed.
Detailed Purification Protocols
Protocol 1: Purification by Vacuum Distillation
This method is ideal for purifying crude this compound on scales greater than 5 grams, assuming the main impurities are non-volatile or have significantly different boiling points.
Methodology:
-
Apparatus Setup: Assemble a short-path distillation apparatus. Ensure all glassware is dry. Use a magnetic stir bar or ebulliator for smooth boiling. A Claisen adapter is recommended to prevent bumping into the condenser.
-
Charge the Flask: Transfer the crude, solvent-free this compound into the distillation flask. Do not fill the flask more than two-thirds full.
-
Apply Vacuum: Slowly and carefully apply vacuum from a vacuum pump. The pressure should be monitored with a manometer and ideally be below 7 mmHg.
-
Heating: Gently heat the flask using a heating mantle or an oil bath.
-
Collect Fractions:
-
Forerun: Collect any low-boiling volatiles (e.g., residual solvents) in a separate receiving flask.
-
Product Fraction: Collect the fraction boiling at 93-95 °C at approximately 7 mmHg .[1][5] The pure product should be a colorless to pale yellow liquid.
-
Residue: High-boiling impurities, including the dialkylated product and any polymeric material, will remain in the distillation flask.
-
-
Completion: Once the product has been collected, cool the system down before carefully venting to atmospheric pressure.
Protocol 2: Purification by Flash Column Chromatography
This protocol is best for smaller scales or when distillation fails to separate key impurities.
Methodology:
-
TLC Analysis: First, analyze your crude product by TLC to determine an appropriate solvent system. A good target Rf for the desired product is ~0.35.[8] A system of 10:1 petroleum ether:ethyl acetate is a well-documented starting point.[1]
-
Column Packing:
-
Select an appropriate size column for your sample amount (a general rule is a 40:1 to 100:1 ratio of silica gel to crude product by weight).
-
Pack the column with 40-63 µm silica gel as a slurry in the chosen eluent.[8]
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of the eluent or a less polar solvent (e.g., dichloromethane).
-
Alternatively, for best results, perform a "dry load": dissolve the crude product in a volatile solvent (e.g., DCM), add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder. Carefully add this powder to the top of the packed column.[6]
-
-
Elution:
-
Begin eluting with the chosen solvent system, applying positive pressure (air or nitrogen) to achieve a flow rate of about 2 inches/minute.[8]
-
Collect fractions and monitor them by TLC.
-
-
Fraction Analysis:
-
The dialkylated byproduct (less polar) will elute first.
-
The desired this compound will elute next.
-
Unreacted dimethyl malonate (more polar) will elute last.
-
-
Combine and Concentrate: Combine the pure fractions containing the product and remove the solvent using a rotary evaporator to yield the purified liquid.
Purification Workflow Diagram
The following diagram illustrates the decision-making process for purifying crude this compound.
Caption: Decision workflow for this compound purification.
References
- PrepChem.com. (n.d.). Synthesis of (a) Diethyl 2-methyl-2-propargyl-malonate.
- PubChem. (n.d.). Dimethyl Dipropargylmalonate.
- Biotage. (2023). How do I purify my high boiling solvent reaction mixture using silica flash chromatography?.
- Still, W. C., Kahn, M., & Mitra, A. (1978). Rapid chromatographic technique for preparative separations with moderate resolution. The Journal of Organic Chemistry, 43(14), 2923–2925.
- University of Rochester, Department of Chemistry. (n.d.). Purification: Tips for Flash Column Chromatography.
Sources
- 1. This compound CAS#: 95124-07-5 [m.chemicalbook.com]
- 2. prepchem.com [prepchem.com]
- 3. Dimethyl Dipropargylmalonate | C11H12O4 | CID 1546804 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. 炔丙基丙二酸二甲酯 ≥95.0% (GC) | Sigma-Aldrich [sigmaaldrich.com]
- 6. Purification [chem.rochester.edu]
- 7. biotage.com [biotage.com]
- 8. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 9. This compound(95124-07-5) 1H NMR [m.chemicalbook.com]
Technical Support Center: Improving the Long-Term Stability of Dimethyl Propargylmalonate
Last Updated: January 7, 2026
Introduction
Welcome to the technical support center for dimethyl propargylmalonate. This guide is designed for researchers, scientists, and drug development professionals who utilize this versatile reagent in their synthetic endeavors. This compound is a valuable building block, notable for its dual functionality: a reactive terminal alkyne and an active methylene group flanked by two ester functionalities.[] This unique structure allows for a wide range of chemical transformations, including alkylation, cycloaddition reactions, and transition metal-catalyzed couplings.[2] However, this high reactivity also presents challenges to its long-term stability.
This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common stability issues encountered during storage and experimentation. Our goal is to equip you with the knowledge to mitigate degradation and ensure the integrity of your starting material, leading to more reliable and reproducible experimental outcomes.
Section 1: Frequently Asked Questions (FAQs)
Q1: What are the primary signs of this compound degradation?
A1: The most common indicators of degradation include:
-
Discoloration: A pure sample of this compound should be a clear, colorless to pale yellow liquid. The development of a darker yellow or brown color often suggests polymerization or the formation of oxidative byproducts.
-
Changes in Viscosity: An increase in viscosity can be a sign of oligomerization or polymerization of the alkyne moiety.
-
Pressure Buildup in Storage Vessel: This may indicate decomposition leading to the formation of gaseous byproducts, such as carbon dioxide from decarboxylation of hydrolyzed intermediates.
-
Inconsistent Spectroscopic Data: Discrepancies in NMR or IR spectra compared to a reference standard, such as the appearance of new peaks or the disappearance of characteristic signals (e.g., the terminal alkyne proton), are clear signs of degradation.
-
Reduced Purity by GC Analysis: A decrease in the main peak area and the appearance of new peaks in a gas chromatography (GC) analysis indicate the formation of impurities.
Q2: What are the main chemical pathways that lead to the degradation of this compound?
A2: this compound is susceptible to several degradation pathways owing to its functional groups:
-
Hydrolysis: The methyl ester groups are vulnerable to hydrolysis, especially in the presence of moisture, acid, or base. This forms the corresponding carboxylic acid, which can then undergo further reactions.[3]
-
Decarboxylation: If one of the ester groups is hydrolyzed to a carboxylic acid, the resulting β-keto acid is thermally unstable and can readily lose carbon dioxide.[3][4]
-
Polymerization/Oligomerization: Terminal alkynes can undergo polymerization, which can be initiated by heat, light, oxygen, or trace metal impurities.[5]
-
Oxidation: The propargyl group can be susceptible to oxidation, leading to a variety of byproducts.
Q3: I'm planning a multi-step synthesis. What is the recommended shelf-life for this compound?
A3: While a specific shelf-life is not always provided by manufacturers, it is recommended to use the product within a year of receipt for best results.[6] However, the actual shelf-life is highly dependent on storage conditions. For long-term storage, it is crucial to follow the recommended guidelines outlined in the troubleshooting section below. It is always best practice to assess the purity of the material by an appropriate analytical method (e.g., GC or NMR) before use, especially if it has been stored for an extended period.
Q4: Can I use a sample that has started to discolor?
A4: It is generally not recommended to use a discolored sample, as the color change indicates the presence of impurities. These impurities could potentially interfere with your reaction, leading to lower yields, unexpected side products, and difficulty in purification. If you must use a discolored sample, it is highly advisable to purify it by distillation under reduced pressure before use.[2]
Section 2: Troubleshooting Guide
This section provides detailed solutions to specific problems you might encounter.
Issue 1: Rapid Discoloration and/or Polymerization Upon Storage
Symptoms: The compound turns yellow or brown, and may become more viscous, within a short period after opening the container.
Root Cause Analysis: This is often due to exposure to air (oxygen), light, or elevated temperatures, which can initiate polymerization of the terminal alkyne. Trace metal contaminants can also catalyze this process.
Solutions:
-
Inert Atmosphere Storage:
-
Protocol: After receiving, and each time the bottle is opened, flush the headspace with an inert gas like argon or nitrogen before sealing. This displaces oxygen, which can initiate radical polymerization.
-
Causality: The terminal alkyne is susceptible to oxidative coupling and polymerization, which is often initiated by radical mechanisms involving oxygen. An inert atmosphere minimizes this pathway.
-
-
Controlled Temperature Storage:
-
Protocol: Store the sealed container at the recommended temperature of 2-8°C.[7] Avoid repeated freeze-thaw cycles.
-
Causality: Lower temperatures slow down the rate of all chemical reactions, including degradation and polymerization pathways.
-
-
Light Protection:
-
Protocol: Store the container in a dark location or wrap it in aluminum foil to protect it from light.
-
Causality: UV light can provide the energy to initiate radical chain reactions, leading to polymerization of the alkyne.
-
Issue 2: Poor Yields in Base-Mediated Alkylation Reactions
Symptoms: When using this compound as a nucleophile in a base-mediated alkylation, you observe low yields of the desired product and the recovery of starting material or the formation of complex mixtures.
Root Cause Analysis: The acidity of the terminal alkyne proton (pKa ≈ 25) is comparable to or lower than that of some alcohols, while the α-proton of the malonate is significantly more acidic (pKa ≈ 13).[8][9] Using an inappropriate base or reaction conditions can lead to deprotonation at the wrong site or other side reactions.
Solutions:
-
Base Selection:
-
Protocol: Use a base that is strong enough to deprotonate the malonate's α-carbon but not so strong that it significantly deprotonates the terminal alkyne. Sodium ethoxide in ethanol or sodium hydride in an aprotic solvent like THF are common choices.[2][10] It is crucial that the alkoxide base used matches the ester groups to prevent transesterification.[10]
-
Causality: The enolate formed from the deprotonation of the malonate is a soft nucleophile and is highly stabilized by resonance, making it an effective nucleophile for SN2 reactions.[3][8] Using a base that is too strong can generate a dianion, leading to undesired side reactions.
-
-
Temperature Control:
-
Protocol: Perform the deprotonation at a low temperature (e.g., 0°C) before adding the electrophile.[2]
-
Causality: Lower temperatures help to control the exothermicity of the deprotonation reaction and can improve the selectivity of the reaction.
-
Issue 3: Inconsistent Results in Transition Metal-Catalyzed Reactions
Symptoms: You observe variable reaction rates, low yields, or catalyst deactivation when using this compound in reactions like Sonogashira or Glaser couplings.
Root Cause Analysis: Impurities in the this compound can poison the catalyst. The terminal alkyne itself can also undergo side reactions under certain catalytic conditions.
Solutions:
-
Purity Assessment and Purification:
-
Protocol: Before use, analyze the purity of the this compound by GC or NMR. If impurities are detected, purify the compound by vacuum distillation.[2]
-
Causality: Even small amounts of impurities can coordinate to the metal center of the catalyst, inhibiting its activity.
-
-
Degassing of Solvents and Reagents:
-
Protocol: Thoroughly degas all solvents and reagents before use, and run the reaction under a strict inert atmosphere.
-
Causality: Oxygen can oxidatively deactivate many transition metal catalysts.
-
Workflow for Handling and Storage of this compound
Caption: Recommended workflow for storage and handling of this compound.
Degradation Pathways Overview
Caption: Major degradation pathways for this compound.
Section 3: Quantitative Data Summary
| Property | Value | Source |
| Purity (Typical) | ≥95.0% (GC) | [11] |
| Boiling Point | 93-95 °C/7 mmHg | [7] |
| Density | 1.119 g/mL at 20 °C | [7] |
| Refractive Index | n20/D 1.444 | [7] |
| Storage Temperature | 2-8 °C | [7] |
References
- Vertex AI Search. (n.d.). Alkynes: Structure, Properties, and Reactions | Solubility of Things.
- Organic Chemistry Tutor. (n.d.). Malonic Ester Synthesis.
- Benchchem. (n.d.). Technical Support Center: Stability of Substituted Malonic Acids.
- Rawsource. (2024, April 4). Propargyl alcohol uses - Synthesis, and Safety.
- Patsnap Eureka. (2025, March 28). Malonic Ester Synthesis: Steps, Mechanism, and Examples.
- JoVE. (2023, April 30). Video: Alkylation of β-Diester Enolates: Malonic Ester Synthesis.
- ChemicalBook. (n.d.). This compound CAS#: 95124-07-5.
- YouTube. (2019, August 26). 11.11 Malonic Ester Synthesis.
- NIH. (n.d.). Recent Advances in the Synthesis of Propargyl Derivatives, and Their Application as Synthetic Intermediates and Building Blocks.
- Sigma-Aldrich. (n.d.). This compound >= 95.0 GC 95124-07-5.
- RSC Publishing. (2018, September 5). Scope and advances in the catalytic propargylic substitution reaction.
- Organic Chemistry Portal. (n.d.). Propargyl alcohol synthesis by addition or C-C coupling (alkynylation).
- Sigma-Aldrich. (n.d.). This compound >= 95.0 GC 95124-07-5.
- ResearchGate. (2025, August 9). Synthesis of Propargyl Compounds and Their Cytotoxic Activity.
- Santa Cruz Biotechnology. (n.d.). This compound | CAS 95124-07-5 | SCBT.
- Sigma-Aldrich. (n.d.). Dimethyl malonate 0.98 Dimethyl propanedioate.
- Carl ROTH. (n.d.). Safety Data Sheet: Dimethyl malonate.
- American Chemical Society. (2025, December 27). Phosphonium Ionic Imine Cage with an Uncommon Tri24Di6 Topology for Selective Capture of Propyne in Propyne/Propylene Separation.
- Sigma-Aldrich. (n.d.). This compound >= 95.0 GC 95124-07-5.
- Wikipedia. (n.d.). Alkyne.
- BOC Sciences. (n.d.). Alkynes - Building Block.
- MSU chemistry. (n.d.). Alkyne Reactivity.
- ResearchGate. (2025, August 6). Process optimization and kinetic study of biodegradation of dimethyl phthalate by KS2, a novel strain of Micrococcus sp.
- RSC Publishing. (2017, February 23). In situ spectroscopic studies on vapor phase catalytic decomposition of dimethyl oxalate.
- ResearchGate. (2025, June 19). Degradation of phthalic acid and dimethyl phthalate by aerobic microorganisms | Request PDF.
- ResearchGate. (2025, August 5). Research on the degradation mechanism of dimethyl phthalate in drinking water by strong ionization discharge.
Sources
- 2. This compound CAS#: 95124-07-5 [m.chemicalbook.com]
- 3. Video: Alkylation of β-Diester Enolates: Malonic Ester Synthesis [jove.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. solubilityofthings.com [solubilityofthings.com]
- 6. マロン酸ジメチル 98% | Sigma-Aldrich [sigmaaldrich.com]
- 7. This compound = 95.0 GC 95124-07-5 [sigmaaldrich.com]
- 8. organicchemistrytutor.com [organicchemistrytutor.com]
- 9. Alkyne - Wikipedia [en.wikipedia.org]
- 10. m.youtube.com [m.youtube.com]
- 11. scbt.com [scbt.com]
"preventing dialkylation side products of dimethyl propargylmalonate"
Technical Support Center: Dimethyl Propargylmalonate Alkylation
A Senior Application Scientist's Guide to Preventing Dialkylation Side Products
Welcome to the technical support center for synthetic organic chemistry applications. This guide is designed for researchers, scientists, and drug development professionals who are working with this compound and need to perform selective C-alkylation while avoiding common pitfalls, particularly the formation of dialkylated byproducts. As Senior Application Scientists, we provide not just protocols, but the reasoning behind them to empower you in your experimental design and troubleshooting.
Frequently Asked Questions (FAQs)
Q1: Why is dialkylation such a persistent side reaction when alkylating this compound?
A1: This issue is rooted in the acidity of the active methylene group. The two electron-withdrawing methyl ester groups on this compound make the α-proton (the one on the carbon between the carbonyls) quite acidic, with a pKa of approximately 13.[1][2] This allows for easy deprotonation by a suitable base (like sodium hydride or an alkoxide) to form a nucleophilic enolate.
After the first successful alkylation (mono-alkylation), the resulting product, now substituted at the α-position, still possesses one acidic proton. While this proton is slightly less acidic than the starting material's, it can still be removed by the base present in the reaction mixture.[1][2][3] This newly formed enolate of the mono-alkylated product can then react with another molecule of the alkylating agent, leading to the undesired dialkylated product. The core challenge is managing the relative reactivity of the starting material versus the mono-alkylated product.
Q2: What is the single most critical factor in controlling the mono- to di-alkylation ratio?
A2: Stoichiometry. Precise control over the molar equivalents of your reactants is the most powerful tool for favoring mono-alkylation. The textbook approach involves using a slight excess of the malonic ester relative to the base and the alkylating agent.[4] A molar ratio of approximately 1.1 (this compound) : 1.0 (base) : 1.0 (alkylating agent) is a robust starting point.[4] This ensures that the base is the limiting reagent and is preferentially consumed by the more acidic starting material, minimizing the deprotonation of the less acidic mono-alkylated product.
Q3: How does my choice of base impact the reaction? I've seen protocols using everything from NaH to K₂CO₃.
A3: The choice of base is pivotal and influences several aspects of the reaction:
-
Strength (pKa): The base must be strong enough to deprotonate the malonate (pKa ~13). Sodium hydride (NaH) is a very strong, non-nucleophilic base that irreversibly deprotonates the malonate, driving the formation of the enolate to completion.[5] Weaker bases like potassium carbonate (K₂CO₃) can also be effective, especially when paired with a phase-transfer catalyst, as they establish an equilibrium that can be leveraged for high selectivity.[6][7][8]
-
Nucleophilicity: The base should be non-nucleophilic to avoid competing S_N2 reactions with your alkylating agent. This is why sterically hindered bases or bases like NaH are preferred over smaller alkoxides, although alkoxides are commonly used.
-
Transesterification Prevention: If using an alkoxide base, it is crucial to match it to the ester. For this compound, sodium methoxide would be the correct choice to prevent transesterification. Using sodium ethoxide could lead to a mixture of methyl and ethyl esters.[6]
-
Counter-ion: The metal counter-ion (e.g., Li⁺, Na⁺, K⁺) can influence the aggregation and reactivity of the enolate, which can affect the ratio of C- vs. O-alkylation.[3]
Q4: What is the role of the solvent? Does it really matter if I use THF, DMF, or Toluene?
A4: Yes, the solvent choice is critical. Solvents influence the solubility of the enolate salt and its reactivity.
-
Polar Aprotic Solvents (e.g., DMF, DMSO, THF): These are the most common choices. They are effective at solvating the metal cation, which leaves the enolate anion more "naked" and highly reactive.[3] This generally leads to faster reaction rates. However, very polar solvents can sometimes favor O-alkylation.[3][5] Anhydrous conditions are essential when using strong bases like NaH, as these solvents are hygroscopic and any water will quench the base.
-
Non-Polar Solvents (e.g., Benzene, Toluene): Some studies have shown that non-polar solvents can enhance the selectivity for mono-alkylation.[9] This is because the enolate may be less dissociated and potentially less reactive, allowing for greater discrimination between the starting material and the mono-alkylated product. These are often used in phase-transfer catalysis systems.[6]
Q5: I'm observing O-alkylation products. How can I favor the desired C-alkylation?
A5: O-alkylation occurs when the oxygen atom of the enolate acts as the nucleophile instead of the carbon. Enolates are ambident nucleophiles.[3] To favor C-alkylation:
-
Use "Soft" Electrophiles: C-alkylation is generally favored with softer electrophiles, such as primary alkyl iodides and bromides.[3][5]
-
Solvent Choice: Weakly coordinating solvents like THF tend to keep the enolate more aggregated, which can sterically shield the oxygen atom and favor C-alkylation.[1][3]
-
Counter-ion: Smaller, more tightly coordinating cations like Li⁺ can chelate with the enolate oxygen atoms, reducing their nucleophilicity and promoting C-alkylation.[3]
Troubleshooting Guide
This section addresses specific problems you may encounter during your experiment.
Problem 1: My analysis shows a high percentage of dialkylated product.
This is the most common issue. The formation of the dialkylated product indicates that your mono-alkylated intermediate is being deprotonated and reacting further.
Caption: Troubleshooting flowchart for excessive dialkylation.
Problem 2: The reaction is slow or incomplete, with significant starting material left.
Low conversion can stem from several sources related to the reagents or conditions.
-
Insufficient Base: Ensure you are using at least one full equivalent of an active base. If using NaH, ensure it has not been deactivated by moisture.
-
Inactive Alkylating Agent: Your alkyl halide may have degraded. Use a fresh or purified reagent. Primary alkyl iodides are typically more reactive than bromides or chlorides.
-
Steric Hindrance: If your alkylating agent is sterically bulky (e.g., a secondary halide), the S_N2 reaction will be slow. Secondary halides also promote a competing E2 elimination side reaction.[4] Tertiary halides will not work and will only yield elimination products.[2]
-
Temperature: While low temperatures are used to control selectivity, the reaction may need to be warmed to room temperature and stirred for several hours to go to completion.[10] Monitor progress by TLC.
Quantitative Data Summary
The tables below summarize key quantitative and qualitative data for optimizing the alkylation of malonates. Note that specific yields are highly dependent on the substrates and precise reaction conditions.
Table 1: Influence of Stoichiometry on Mono- vs. Dialkylation
| Molar Ratio (Malonate:Base:Alkyl Halide) | Expected Major Product | Rationale | Reference |
| 1.1 : 1.0 : 1.0 | Mono-alkylated | Base is the limiting reagent and preferentially deprotonates the more acidic starting material. | [4] |
| 1.0 : 1.0 : 1.0 | Mono-alkylated with risk of dialkylation | As mono-product forms, it competes with starting material for the remaining base. | [1] |
| 1.0 : >2.0 : >2.0 | Di-alkylated | Sufficient base and alkylating agent are present to drive the reaction to completion twice. | [1][2] |
Table 2: Qualitative Comparison of Common Mono-alkylation Conditions
| Method | Base | Solvent | Key Advantages | Key Disadvantages |
| Standard NaH | NaH | Anhydrous DMF or THF | Irreversible deprotonation drives enolate formation; generally clean. | Highly moisture-sensitive; H₂ gas evolution; potential for runaway reactions if not controlled.[7][10] |
| Alkoxide | NaOMe (for methyl esters) | Methanol or THF | Inexpensive; straightforward procedure. | Reversible deprotonation; risk of transesterification if base/solvent don't match ester. |
| Phase-Transfer Catalysis (PTC) | K₂CO₃ (solid) | Toluene or DMF | High selectivity for mono-alkylation; mild conditions; avoids strong, hazardous bases.[6][11][12] | Can be slower; requires a catalyst (e.g., 18-crown-6, TBAB); may require heat. |
Experimental Protocols
Protocol 1: High-Selectivity Mono-alkylation using Sodium Hydride
This protocol is a robust method adapted for the selective mono-alkylation of this compound using standard laboratory techniques.
Materials:
-
This compound (1.1 eq)
-
Sodium hydride (NaH), 60% dispersion in mineral oil (1.0 eq)
-
Alkyl halide (e.g., Iodomethane, Benzyl bromide) (1.0 eq)
-
Anhydrous Dimethylformamide (DMF)
-
Saturated aqueous Ammonium Chloride (NH₄Cl) solution
-
Diethyl ether or Ethyl acetate
-
Brine
Procedure:
-
Setup: Under an inert atmosphere (Argon or Nitrogen), add NaH (1.0 eq) to a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, thermometer, and addition funnel.
-
Solvent Addition: Add anhydrous DMF via syringe to the flask to create a stirrable suspension, and cool the mixture to 0 °C in an ice-water bath.
-
Enolate Formation: Dissolve this compound (1.1 eq) in anhydrous DMF and add it to the addition funnel. Add the malonate solution dropwise to the stirred NaH suspension at a rate that keeps the internal temperature below 5 °C. Hydrogen gas will evolve.
-
Stirring: After the addition is complete, stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes to ensure complete deprotonation.
-
Alkylation: Cool the reaction mixture back to 0 °C. Add the alkyl halide (1.0 eq), either neat or dissolved in a small amount of anhydrous DMF, dropwise via syringe.
-
Reaction: Allow the reaction to slowly warm to room temperature and stir for 2-16 hours. Monitor the reaction's progress by TLC.
-
Quenching: Once complete, cool the flask to 0 °C and carefully quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution to destroy any unreacted NaH.
-
Work-up: Transfer the mixture to a separatory funnel and dilute with water and diethyl ether. Separate the layers. Extract the aqueous layer twice more with diethyl ether.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation or flash column chromatography.
Protocol 2: Selective Mono-alkylation via Phase-Transfer Catalysis (PTC)
This protocol offers a milder, often more selective alternative to using sodium hydride.[6]
Materials:
-
This compound (1.0 eq)
-
Alkyl halide (1.0-1.2 eq)
-
Anhydrous Potassium Carbonate (K₂CO₃), finely powdered (1.5 eq)
-
Tetrabutylammonium bromide (TBAB) or 18-Crown-6 (0.05-0.1 eq)
-
Anhydrous Toluene or DMF
Procedure:
-
Setup: To a round-bottom flask, add this compound (1.0 eq), anhydrous K₂CO₃ (1.5 eq), the phase-transfer catalyst (e.g., TBAB, 0.1 eq), and anhydrous toluene.
-
Alkylation: Add the alkyl halide (1.1 eq) to the stirred suspension.
-
Reaction: Heat the mixture to 60-80 °C and stir vigorously for 6-24 hours. The fine suspension of K₂CO₃ is crucial for the reaction. Monitor progress by TLC or GC.
-
Work-up: After cooling to room temperature, filter the mixture to remove the inorganic salts. Wash the solids with a small amount of toluene.
-
Purification: Combine the filtrate and washings and concentrate under reduced pressure. The resulting crude oil can be purified by vacuum distillation or flash column chromatography to isolate the mono-alkylated product.
Visualized Mechanisms & Workflows
Caption: Reaction pathway showing desired mono-alkylation and the competing dialkylation side reaction.
References
- Ono, N., et al. (1977). Alkylation and Acylation of Active Methylene Compounds Using 1,8-Diazabicyclo[5.4.0]undec-7-ene. Bulletin of the Chemical Society of Japan, 50(9), 2401-2404.
- Makosza, M., et al. (2014). Monoalkylation of malonic ester under phase-transfer catalysis conditions: Possibilities for the enhancement of reaction performance and selectivity. Catalysis in Industry, 6(3), 223-229.
- Maruoka, K., et al. (2013). The highly enantioselective phase-transfer catalytic mono-alkylation of malonamic esters. Chemical Communications, 49(40), 4531-4533.
- Makosza, M., et al. (2014). Monoalkylation of Malonic Ester under Phase Transfer Catalysis Conditions: The Effect of Catalyst Nature on Reaction Yield and Selectivity. Theoretical and Experimental Chemistry, 50(3), 183-188.
- Henkel, K., et al. (2001). Process for monoalkylation of C-H acidic methylene groups. U.S. Patent No. 7,038,072 B2.
- Craig, D. (2004). Organic Synthesis Lecture 3. Imperial College London.
- LibreTexts Chemistry. (2022). Alkylation of Enolate Ions.
- Pearson, R. G., & Tucker, D. C. (1949). The Alkylation of Malonic Ester. Journal of the American Chemical Society, 71(2), 749-750.
- Henkel, K., et al. (2001). Process for the C-alkylation of malonic esters using phase-transfer agents. U.S. Patent No. 6,262,298.
- Ashenhurst, J. (2025). The Malonic Ester and Acetoacetic Ester Synthesis. Master Organic Chemistry.
- Karami, D., et al. (2019). Using Sodium Hydride and Potassium Carbonate as Bases in Synthesis of Substituted 2-Amino-4-aryl-7-propargyloxy-4H-chromene-3-carbonitriles. Current Organic Synthesis, 16(3), 423-430.
- Reddit r/OrganicChemistry. (2022). Could an ester be formed like this? [Online discussion].
Sources
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- 2. chem.libretexts.org [chem.libretexts.org]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Using Sodium Hydride and Potassium Carbonate as Bases in Synthesis of Substituted 2-Amino-4-aryl-7-propargyloxy-4H-chromene-3-carbonitriles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. reddit.com [reddit.com]
- 9. The highly enantioselective phase-transfer catalytic mono-alkylation of malonamic esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Aqueous Workup for Dimethyl Propargylmalonate Reactions
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for the aqueous workup procedure of dimethyl propargylmalonate reactions. Our focus is on providing practical, field-proven insights to help you navigate common challenges and optimize your experimental outcomes.
I. Understanding the Criticality of the Aqueous Workup
The synthesis of this compound, a valuable building block in organic synthesis, typically involves the alkylation of dimethyl malonate with a propargyl halide.[1][2] The success of this synthesis heavily relies on a meticulous aqueous workup procedure to isolate the desired product from unreacted starting materials, base, and salt byproducts. A well-executed workup is paramount for achieving high purity and yield.
II. Frequently Asked Questions (FAQs)
This section addresses common questions that arise during the aqueous workup of this compound reactions.
Q1: What is the primary purpose of quenching the reaction, and what are the recommended quenching agents?
A1: Quenching neutralizes any remaining strong base (e.g., sodium hydride, sodium ethoxide) and unreacted electrophiles like propargyl bromide.[3] This step is crucial to prevent unwanted side reactions during extraction. Cautious, slow addition of a quenching agent, especially at low temperatures (e.g., 0 °C), is recommended to control any exothermic processes.
-
Recommended Quenching Agents:
-
Saturated aqueous ammonium chloride (NH₄Cl) solution: This is a mildly acidic salt solution that effectively neutralizes alkoxide bases without being strongly acidic, which could potentially lead to hydrolysis of the ester groups.[4]
-
Water: For some protocols, carefully adding water can be sufficient to quench the reaction.[3]
-
Dilute acid (e.g., HCl): While effective, there's a higher risk of ester hydrolysis, especially if the concentration is too high or the exposure time is prolonged.[5][6]
-
Q2: How can I prevent or resolve the formation of emulsions during extraction?
A2: Emulsions are a common frustration during the workup of malonic ester reactions. They are often caused by the presence of polar, high-boiling point solvents like DMF or DMSO, or by vigorous shaking of the separatory funnel.
-
Prevention and Resolution Strategies:
-
Solvent Removal: If the reaction solvent is water-miscible (e.g., THF, DMF, DMSO), it's best to remove it under reduced pressure before the aqueous workup.[1][7]
-
Dilution: If solvent removal is not feasible, dilute the reaction mixture with a larger volume of a nonpolar extraction solvent (e.g., diethyl ether, ethyl acetate) before adding the aqueous layer.[7]
-
Brine Wash: Washing the organic layer with a saturated aqueous sodium chloride (brine) solution can help break emulsions by increasing the ionic strength of the aqueous phase.[3][4]
-
Gentle Inversion: Instead of vigorous shaking, gently invert the separatory funnel several times to mix the layers.
-
Filtration: Passing the emulsified layer through a pad of Celite or glass wool can sometimes help to break up the emulsion.
-
Q3: My product seems to be staying in the aqueous layer. What could be the cause and how do I fix it?
A3: If your this compound is not extracting into the organic layer, it's likely due to one of the following reasons:
-
Incomplete Quenching: If the reaction mixture is still basic, the deprotonated malonate (enolate) will be highly polar and prefer the aqueous phase. Ensure the aqueous layer is neutral or slightly acidic by testing with pH paper.
-
Ester Hydrolysis: If a strong acid was used for quenching or if the workup was prolonged under acidic conditions, one or both of the methyl ester groups may have hydrolyzed to carboxylic acids.[5][6][8] The resulting carboxylate salt is water-soluble. To recover the product, acidify the aqueous layer with dilute HCl to a pH of ~2-3 and then extract with an organic solvent.
-
Insufficient Organic Solvent: Use an adequate volume of organic solvent for extraction, typically performing multiple extractions (e.g., 3 x 50 mL) to ensure complete recovery of the product.[4]
Q4: Is a brine wash always necessary?
A4: While not strictly required in every case, a final wash of the combined organic layers with brine is highly recommended.[3][4] The brine wash helps to:
-
Remove residual water: It draws out dissolved water from the organic layer, aiding the subsequent drying step.
-
Break emulsions: As mentioned in Q2, it helps to disrupt emulsions.
-
Remove water-soluble impurities: It can help to remove trace amounts of water-soluble organic impurities.
III. Troubleshooting Guide
This section provides a systematic approach to troubleshooting common problems encountered during the aqueous workup.
| Problem | Potential Cause(s) | Troubleshooting Steps & Solutions |
| Low Yield After Workup | 1. Incomplete reaction. 2. Product loss during extraction (see FAQ Q3). 3. Ester hydrolysis.[5][6][8] 4. Mechanical loss (e.g., spills, incomplete transfers). | 1. Monitor the reaction progress using TLC or GC to ensure completion before workup.[4] 2. Check the pH of the aqueous layer after quenching. If basic, add more quenching agent. If product is in the aqueous layer due to hydrolysis, acidify and re-extract. 3. Use a mild quenching agent like saturated NH₄Cl. Avoid prolonged exposure to acidic or basic conditions. 4. Ensure careful handling and transfer of all solutions. |
| Product is an Oil Instead of a Solid (if solid is expected) | 1. Presence of residual solvent. 2. Impurities lowering the melting point. | 1. Ensure complete removal of the organic solvent under reduced pressure using a rotary evaporator. For high-boiling point impurities, consider high vacuum. 2. Purify the crude product by vacuum distillation or silica gel column chromatography.[1] |
| Formation of a Precipitate at the Interface of Layers | 1. Insoluble salts (e.g., sodium bromide). 2. Polymerization of propargyl-containing species. | 1. The salt will typically dissolve upon addition of more water. If it persists, it can be removed by filtration after separating the layers. 2. This is less common but can occur. The polymeric material is often insoluble in both layers and can be removed by filtration. |
| Discoloration of Organic Layer | 1. Impurities from starting materials. 2. Side reactions. | 1. Ensure the purity of starting materials, particularly the propargyl bromide which can degrade over time. 2. The colored impurities can often be removed during purification by column chromatography or distillation. |
IV. Standardized Aqueous Workup Protocol
This protocol provides a general, step-by-step procedure for the aqueous workup of a typical this compound synthesis.
Experimental Protocol
-
Cooling and Quenching:
-
Once the reaction is deemed complete, cool the reaction mixture to 0 °C in an ice bath.
-
Slowly and cautiously add a saturated aqueous solution of ammonium chloride (NH₄Cl) to quench the reaction.[4] Monitor for any gas evolution or temperature increase. Continue adding the quenching agent until the reaction mixture is no longer basic (test with pH paper).
-
-
Phase Separation and Extraction:
-
Transfer the quenched reaction mixture to a separatory funnel.
-
If the reaction was performed in a water-miscible solvent like THF or DMF, it is advisable to first remove the solvent under reduced pressure.[1][7]
-
Add an appropriate organic extraction solvent (e.g., diethyl ether, ethyl acetate).[1][4]
-
Gently invert the funnel several times to mix the layers. Allow the layers to separate.
-
Drain the lower aqueous layer.
-
Extract the aqueous layer two more times with the organic solvent.[4]
-
-
Washing and Drying:
-
Combine all the organic layers in the separatory funnel.
-
Wash the combined organic layers with deionized water.[4]
-
Wash the organic layer with a saturated aqueous solution of sodium chloride (brine).[3][4]
-
Drain the organic layer into an Erlenmeyer flask and dry it over an anhydrous drying agent (e.g., anhydrous magnesium sulfate or sodium sulfate).[1][4]
-
-
Solvent Removal and Purification:
Visual Workflow
Caption: Standard aqueous workup and purification workflow.
Troubleshooting Logic Diagram
Caption: Decision tree for troubleshooting common workup issues.
V. References
-
Chemistry Steps. (n.d.). Malonic Ester Synthesis. Retrieved from [Link]
-
ResearchGate. (2016). How to quench propargyl bromide?. Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of (a) Diethyl 2-methyl-2-propargyl-malonate. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Procedure 17. Retrieved from [Link]
-
Master Organic Chemistry. (2025). The Malonic Ester and Acetoacetic Ester Synthesis. Retrieved from [Link]
-
University of Rochester. (n.d.). Organic Reaction Workup Formulas for Specific Reagents. Retrieved from [Link]
-
ecoQuery. (n.d.). Dimethyl malonate production - Europe. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Preparation of mono-substituted malonic acid half oxyesters (SMAHOs). Retrieved from [Link]
-
Testbook. (2025). Malonic ester on hydrolysis and heating gives:. Retrieved from [Link]
-
Chemistry Notes. (2022). Malonic ester synthesis, mechanism and application. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Malonic Ester Synthesis. Retrieved from [Link]
Sources
- 1. This compound CAS#: 95124-07-5 [m.chemicalbook.com]
- 2. 炔丙基丙二酸二甲酯 ≥95.0% (GC) | Sigma-Aldrich [sigmaaldrich.com]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. testbook.com [testbook.com]
- 7. rtong.people.ust.hk [rtong.people.ust.hk]
- 8. Malonic Ester Synthesis - Chemistry Steps [chemistrysteps.com]
Technical Support Center: Purification of Crude Dimethyl Propargylmalonate
Welcome to the technical support center for the purification of crude dimethyl propargylmalonate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to equip you with the knowledge to overcome common challenges encountered during the purification of this versatile building block.
Introduction to this compound and Its Purification Challenges
This compound is a key intermediate in organic synthesis, valued for its reactive propargyl group and malonate functionality.[1] It serves as a precursor for a variety of complex molecules, including cyclopentene derivatives and "click BOX" ligands.[1][2] The synthesis of this compound, typically achieved through the alkylation of dimethyl malonate with a propargyl halide, can result in a crude product containing several impurities.[2][3][4] These impurities can interfere with subsequent reactions, making their removal critical for obtaining high-purity material and ensuring the success of your synthetic route.
Common challenges in the purification of crude this compound stem from the potential for side reactions during synthesis and the physicochemical properties of the product and impurities. This guide will address these challenges in a practical question-and-answer format, providing both theoretical explanations and actionable protocols.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
FAQ 1: What are the most common impurities in crude this compound?
Answer: The primary impurities in crude this compound typically arise from the malonic ester synthesis itself.[5][6][7] Understanding these potential contaminants is the first step in designing an effective purification strategy.
-
Unreacted Dimethyl Malonate: Incomplete alkylation will leave residual dimethyl malonate in the crude mixture.[8]
-
Dialkylated Product (Dimethyl Dipropargylmalonate): The enolate of this compound can react with another molecule of propargyl halide, leading to the formation of a dialkylated side product.[4] Using an excess of the malonic ester can help to minimize this.[4]
-
Residual Base and Salts: The base used to deprotonate the dimethyl malonate (e.g., sodium ethoxide) and the resulting salt (e.g., sodium bromide) must be thoroughly removed during the work-up.[2]
-
Solvent Residues: Solvents used in the reaction and work-up (e.g., ethanol, ether, toluene) may be present in the crude product.[2][9]
-
Side-products from Propargyl Halide: Propargyl halides can be unstable and may undergo side reactions.[10]
Troubleshooting Purification Issues
The following sections address specific problems you may encounter during the purification of crude this compound.
Scenario 1: My crude product is a dark-colored oil, and I suspect significant impurities.
Question: What is the best initial step to clean up a very impure crude product before fine purification?
Answer: For a significantly impure and colored crude product, a simple aqueous work-up followed by a silica plug filtration is an excellent first step. This will remove baseline impurities and colored compounds that could interfere with more refined purification methods like distillation or column chromatography.
Experimental Protocol: Initial Purification via Aqueous Wash and Silica Plug Filtration
-
Aqueous Work-up:
-
Dissolve the crude oil in a suitable organic solvent like diethyl ether or ethyl acetate.
-
Wash the organic layer sequentially with:
-
Water to remove water-soluble salts and residual base.
-
Saturated aqueous sodium bicarbonate solution to neutralize any remaining acidic species.
-
Brine (saturated aqueous sodium chloride) to facilitate phase separation and remove residual water.
-
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.[2]
-
-
Silica Plug Filtration:
-
Prepare a short column (a "plug") of silica gel in a sintered glass funnel or a chromatography column.
-
Dissolve the crude product from the aqueous work-up in a minimal amount of a non-polar solvent (e.g., hexane or a hexane/ethyl acetate mixture).
-
Pass the solution through the silica plug, eluting with a suitable solvent or solvent system (e.g., petroleum ether-ethyl acetate, 10:1).[2] This will remove highly polar impurities and some colored material.
-
Collect the eluent and concentrate under reduced pressure.
-
Causality: The aqueous wash removes inorganic salts and water-soluble impurities. The silica plug filtration is a rapid method to remove highly polar compounds and baseline impurities that would otherwise streak on a chromatography column or decompose during distillation.[8]
Scenario 2: I am trying to purify by distillation, but the product seems to be decomposing.
Question: How can I prevent decomposition of this compound during distillation?
Answer: this compound has a boiling point of 93-95 °C at 7 mmHg.[1][2] Propargyl-containing compounds can be thermally sensitive.[11][12][13][14] To minimize decomposition during distillation, it is crucial to use vacuum distillation and maintain a controlled temperature.
Key Considerations for Safe Distillation:
| Parameter | Recommendation | Rationale |
| Pressure | Use a high vacuum (e.g., <10 mmHg) | Lowering the pressure reduces the boiling point, minimizing thermal stress on the molecule.[15] |
| Heating Bath Temperature | Keep the bath temperature no more than 20-30 °C above the boiling point of the liquid. | Prevents overheating and potential polymerization or decomposition. |
| Distillation Apparatus | Use a short-path distillation apparatus. | Minimizes the residence time of the compound at high temperatures. |
| Stirring | Ensure smooth and constant stirring. | Prevents bumping and ensures even heat distribution. |
Experimental Protocol: Vacuum Distillation of this compound
-
Setup: Assemble a clean, dry short-path distillation apparatus. Ensure all joints are properly sealed for a good vacuum.
-
Charging the Flask: Charge the distillation flask with the crude this compound (pre-purified by an aqueous wash if necessary). Add a magnetic stir bar.
-
Applying Vacuum: Gradually apply vacuum to the system.
-
Heating: Once the desired vacuum is reached and stable, begin heating the distillation flask in a heating mantle or oil bath.
-
Fraction Collection: Collect the fractions that distill at the expected boiling point and refractive index (n20/D 1.444).[1][2]
-
Monitoring: Monitor the distillation for any signs of decomposition, such as darkening of the material in the distillation pot.
dot
Caption: Troubleshooting workflow for distillation issues.
Scenario 3: Distillation is not providing sufficient purity. How can I use column chromatography effectively?
Question: What are the optimal conditions for purifying this compound by silica gel column chromatography?
Answer: Silica gel column chromatography is an excellent method for obtaining high-purity this compound, especially for removing closely related impurities like the dialkylated product.[2]
Key Parameters for Column Chromatography:
| Parameter | Recommendation | Rationale |
| Stationary Phase | Silica gel (230-400 mesh) | Standard choice for separating compounds of moderate polarity. |
| Mobile Phase (Eluent) | A mixture of a non-polar and a moderately polar solvent. A common system is petroleum ether/ethyl acetate or hexane/ethyl acetate. A starting ratio of 10:1 (petroleum ether:ethyl acetate) is often effective.[2] | This solvent system allows for good separation of the desired product from both less polar (dialkylated product) and more polar (unreacted dimethyl malonate) impurities. |
| Column Loading | Dissolve the crude product in a minimal amount of the eluent or a less polar solvent and load it onto the column. | Concentrated loading ensures a tight band at the start of the separation, leading to better resolution. |
| Fraction Collection | Collect small fractions and analyze them by Thin Layer Chromatography (TLC) to identify the pure product. | Allows for precise pooling of fractions containing the pure compound. |
Experimental Protocol: Silica Gel Column Chromatography
-
TLC Analysis: First, determine the appropriate eluent system using TLC. The desired product should have an Rf value of approximately 0.3-0.4 for optimal separation.
-
Column Packing: Pack a chromatography column with silica gel using the chosen eluent system (wet packing is generally preferred).
-
Loading the Sample: Dissolve the crude this compound in a minimal amount of the eluent and carefully load it onto the top of the silica gel bed.
-
Elution: Begin eluting the column with the chosen solvent system. Maintain a constant flow rate.
-
Fraction Collection and Analysis: Collect fractions and monitor the separation by TLC.
-
Pooling and Concentration: Combine the fractions containing the pure product and remove the solvent under reduced pressure.
dot
Caption: Step-by-step workflow for column chromatography.
FAQ 2: How can I assess the purity of my final product?
Answer: A combination of analytical techniques should be used to confidently assess the purity of your this compound.
-
Gas Chromatography (GC): GC is an excellent method for determining the purity of volatile compounds like this compound.[8][16] A Flame Ionization Detector (FID) is commonly used.[16] Commercial standards are often ≥95.0% pure by GC.[1][17]
-
High-Performance Liquid Chromatography (HPLC): HPLC can also be used, particularly for identifying non-volatile impurities.[16][18][19] A reversed-phase C18 column with a UV detector is a suitable setup.[16]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for confirming the structure of the desired product and identifying impurities.[20] The presence of characteristic peaks for the propargyl and malonate moieties, and the absence of signals from starting materials or side-products, will confirm purity.
-
Refractive Index: The refractive index can be a quick check for purity. The reported value for this compound is n20/D 1.444.[1][2]
Safety Precautions
Propargyl-containing compounds, such as propargyl alcohol and propargyl halides, can be toxic, flammable, and potentially explosive under certain conditions.[10][11][12][13][14] Always handle this compound and its precursors in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves and safety glasses.[11][14] Avoid exposure to heat, sparks, and open flames.[11][12]
References
- New Jersey Department of Health. (n.d.). PROPARGYL ALCOHOL HAZARD SUMMARY.
- Rawsource. (2024, April 4). Propargyl alcohol uses - Synthesis, and Safety.
- University of Calgary. (n.d.). The Malonic Ester Synthesis.
- Organic Chemistry Portal. (n.d.). Malonic Ester Synthesis.
- Grokipedia. (n.d.). Malonic ester synthesis.
- SIELC Technologies. (n.d.). Separation of Dimethyl malonate on Newcrom R1 HPLC column.
- Der Pharma Chemica. (2011). An Efficient and Practical Synthesis of Dimethyl 2-chloromalonate.
- Master Organic Chemistry. (2025, June 5). The Malonic Ester and Acetoacetic Ester Synthesis.
- Chemistry Steps. (n.d.). Malonic Ester Synthesis.
- ecoQuery. (n.d.). dimethyl malonate production - Europe.
- Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. (2017, August 15). American Pharmaceutical Review.
- Organic Syntheses Procedure. (n.d.). Propanedioic acid, [4-(Acetyloxy)-2-cyclohexen-1-yl]-, dimethyl ester, cis-.
- Organic Syntheses Procedure. (n.d.). 17.
- Google Patents. (n.d.). CN103724191A - Dimethyl malonate preparation method.
- Google Patents. (n.d.). CN103724196A - Dimethyl malonate preparation method.
- OUCI. (2024). Measuring the purity of organic chemicals: general approaches and development of an appropriate procedure for research....
- Institute for Matter and Systems. (n.d.). Molecular and Organic Analysis Techniques.
- Organic Syntheses Procedure. (n.d.). rhodium-catalyzed heterocycloaddition of a diazomalonate and a nitrile.
Sources
- 1. プロパルギルマロン酸ジメチル ≥95.0% (GC) | Sigma-Aldrich [sigmaaldrich.com]
- 2. This compound CAS#: 95124-07-5 [m.chemicalbook.com]
- 3. askthenerd.com [askthenerd.com]
- 4. Malonic Ester Synthesis [organic-chemistry.org]
- 5. grokipedia.com [grokipedia.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Malonic Ester Synthesis - Chemistry Steps [chemistrysteps.com]
- 8. derpharmachemica.com [derpharmachemica.com]
- 9. CN103724191A - Dimethyl malonate preparation method - Google Patents [patents.google.com]
- 10. datasheets.scbt.com [datasheets.scbt.com]
- 11. nj.gov [nj.gov]
- 12. PROPARGYL ALCOHOL | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 13. rawsource.com [rawsource.com]
- 14. sigmaaldrich.cn [sigmaaldrich.cn]
- 15. ecoquery.ecoinvent.org [ecoquery.ecoinvent.org]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. scbt.com [scbt.com]
- 18. Separation of Dimethyl malonate on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 19. Organic Syntheses Procedure [orgsyn.org]
- 20. pdf.benchchem.com [pdf.benchchem.com]
Validation & Comparative
A Comparative Guide to Dimethyl Propargylmalonate in Click Chemistry: Unveiling Advantages for Researchers and Drug Development Professionals
In the landscape of bioconjugation and drug discovery, the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), the cornerstone of "click chemistry," stands out for its efficiency and reliability. The choice of the alkyne component in this reaction is critical, influencing reaction kinetics, solubility, and the potential for downstream functionalization. This guide provides an in-depth comparison of dimethyl propargylmalonate (DMPM) with other commonly used alkynes, supported by experimental insights and protocols to empower researchers in their molecular engineering endeavors.
The Critical Role of the Alkyne in CuAAC
The CuAAC reaction covalently links an azide and a terminal alkyne to form a stable 1,4-disubstituted 1,2,3-triazole.[1] This reaction is celebrated for its high yields, stereospecificity, and tolerance of a wide range of functional groups, making it ideal for complex biological systems.[1][2] While the azide is a relatively constant partner, the alkyne's structure can be strategically varied to modulate the reaction's performance and the properties of the final conjugate.
This compound: An Activated Alkyne with Unique Potential
This compound (DMPM) is an "activated" alkyne, a class of alkynes bearing electron-withdrawing groups. This structural feature has profound implications for its reactivity in CuAAC.
Enhanced Reactivity Through Electronic Activation
The two ester groups in DMPM are strongly electron-withdrawing, which increases the acidity of the terminal acetylenic proton. This facilitates the formation of the copper(I) acetylide intermediate, a key step in the CuAAC catalytic cycle. While direct, head-to-head kinetic data for DMPM against all other alkynes is not extensively published, the principle that electron-withdrawing groups accelerate CuAAC is well-established. Studies have shown that alkynes like propiolamides, which also feature electron-withdrawing groups, exhibit slightly enhanced reactivity compared to simple, unactivated propargyl compounds.
This enhanced reactivity can translate to several practical advantages:
-
Faster reaction times: Complete conversion can be achieved more rapidly, which is crucial when working with sensitive biomolecules.
-
Lower catalyst loading: The increased reactivity may allow for lower concentrations of the copper catalyst, mitigating potential cytotoxicity in cellular applications.
-
Higher yields: More efficient conversion leads to higher yields of the desired conjugate, simplifying purification and improving overall process efficiency.
Comparative Performance: DMPM vs. Alternative Alkynes
To provide a clear perspective, let's compare DMPM with other commonly employed alkynes in click chemistry.
| Feature | This compound (DMPM) | Terminal Alkynes (e.g., Phenylacetylene, Propargyl Alcohol) | Strained Cycloalkynes (e.g., DIBO, BCN) |
| Reaction Type | Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) |
| Catalyst Required | Copper(I) | Copper(I) | None (Bioorthogonal) |
| Reactivity | High (Activated) | Moderate to High | Very High |
| Key Advantages | - Enhanced reactivity- Post-reaction functionalization potential- Good solubility | - Readily available- Cost-effective- Well-established protocols | - No cytotoxic copper catalyst- Very fast kinetics- Ideal for in vivo applications |
| Limitations | Requires copper catalyst | Requires copper catalyst | - Synthetically more complex- Larger and more sterically demanding |
| Post-Reaction Versatility | High (malonate group) | Low | Low |
The Unique Advantage: Post-Cycloaddition Modification of the Malonate Handle
A significant, and often overlooked, advantage of DMPM lies in the versatility of the resulting malonate-substituted triazole. The two ester groups provide a chemical handle for a variety of post-cycloaddition modifications, offering a strategic platform for creating molecular diversity from a single click reaction product.
One key transformation is the hydrolysis of the diester followed by decarboxylation. This process removes one of the ester groups and the adjacent carboxyl group, resulting in a methyl group at that position.[3] This capability allows for the initial benefits of an activated alkyne during the cycloaddition, followed by simplification of the final product structure.
This two-step, one-pot potential for modification opens up avenues for:
-
Drug delivery systems: The carboxylate generated after hydrolysis could be used to attach targeting ligands or solubilizing agents.
-
PROTACs and molecular glues: The ability to modify the linker length and functionality post-conjugation is highly valuable in the design of these complex therapeutic modalities.
-
Materials science: The functional handle can be used to crosslink polymers or attach the clicked molecule to surfaces.
Experimental Protocols
To facilitate the adoption of DMPM in your research, we provide a detailed, step-by-step protocol for a typical CuAAC reaction.
Protocol: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with this compound and Benzyl Azide
This protocol describes the synthesis of dimethyl (1-(benzyl)-1H-1,2,3-triazol-4-yl)methylmalonate.
Materials:
-
This compound (DMPM)
-
Benzyl azide
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris(benzyltriazolylmethyl)amine (TBTA) as a ligand
-
Solvent: 1:1 mixture of deionized water and tert-butanol or another suitable solvent like THF or DMF.
-
Reaction vessel (e.g., round-bottom flask or vial)
-
Stirring apparatus
Procedure:
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of this compound in the chosen organic solvent (e.g., tert-butanol, THF, or DMF).
-
Prepare a 10 mM stock solution of Benzyl azide in the same solvent.
-
Prepare a 20 mM stock solution of Copper(II) sulfate in deionized water.
-
Prepare a fresh 100 mM stock solution of Sodium ascorbate in deionized water immediately before use.
-
Prepare a 50 mM stock solution of the THPTA or TBTA ligand in a suitable solvent.
-
-
Reaction Setup:
-
In a clean, dry reaction vessel, add the this compound solution (1.0 equivalent).
-
Add the Benzyl azide solution (1.0-1.2 equivalents).
-
Add the reaction solvent (e.g., a 1:1 mixture of water and tert-butanol) to achieve a final alkyne concentration of approximately 1-10 mM.
-
Add the Copper(II) sulfate solution (0.1-0.2 equivalents).
-
Add the ligand solution (0.2-1.0 equivalents), ensuring a ligand to copper ratio of 2:1 to 5:1.
-
-
Reaction Initiation:
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution (0.5-1.0 equivalents) to the reaction mixture.
-
-
Reaction Conditions and Monitoring:
-
Stir the reaction mixture at room temperature.
-
Monitor the progress of the reaction using thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 1-4 hours.
-
-
Work-up and Purification:
-
Once the reaction is complete, dilute the mixture with water and extract the product with an organic solvent such as ethyl acetate or dichloromethane.
-
Wash the combined organic layers with a solution of EDTA to remove copper ions, followed by a brine wash.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography or preparative HPLC to obtain the pure dimethyl (1-(benzyl)-1H-1,2,3-triazol-4-yl)methylmalonate.
-
Visualizing the Workflow and Mechanism
To further clarify the experimental process and the underlying chemistry, the following diagrams are provided.
Experimental Workflow for CuAAC with DMPM
Caption: Experimental workflow for the CuAAC reaction using DMPM.
Mechanism of Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
Caption: Simplified mechanism of the CuAAC reaction.
Conclusion: A Strategic Choice for Advanced Applications
This compound presents a compelling option for researchers engaged in click chemistry. Its activated nature can lead to faster and more efficient reactions, while the malonate functionality offers a unique platform for post-cycloaddition modification, expanding the synthetic possibilities. While terminal alkynes remain a cost-effective and reliable choice for many applications, and strained cycloalkynes are unparalleled for in vivo bioorthogonal chemistry, DMPM occupies a strategic niche for applications requiring a balance of high reactivity and subsequent molecular diversification. By understanding the distinct advantages of DMPM and employing robust experimental protocols, scientists can unlock new avenues in drug discovery, bioconjugation, and materials science.
References
- Interchim. (n.d.). Click Chemistry: new protocol for the labeling and modification of biomolecules.
- Al-Mokhtar, M. A., et al. (2022). One-Pot Synthesis of Some New s-Triazole Derivatives and Their Potential Application for Water Decontamination. PMC.
- Organic Chemistry Portal. (n.d.). Click Chemistry Azide-Alkyne Cycloaddition.
Sources
A Comparative Guide to Azide-Alkyne Cycloaddition: Assessing Dimethyl Propargylmalonate (CuAAC) vs. Copper-Free SPAAC Reagents
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of bioconjugation, drug discovery, and materials science, "click chemistry" has become an indispensable tool for the efficient and specific covalent linking of molecules.[1] The foundational principle of this field is the azide-alkyne cycloaddition, a reaction prized for its high yield, selectivity, and tolerance of a wide range of functional groups. However, the azide-alkyne cycloaddition is not a monolith; it is broadly divided into two powerful, yet distinct, methodologies: the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the catalyst-free, Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[1][2]
This guide provides an objective, data-driven comparison of these two approaches. We will specifically assess the performance of dimethyl propargylmalonate , a common and accessible terminal alkyne used in CuAAC, against the leading copper-free alternatives—strained cyclooctynes—used in SPAAC. The goal is to provide a clear, authoritative framework to help researchers select the optimal chemical strategy for their specific application, whether it be in vitro compound synthesis, live-cell imaging, or the development of targeted therapeutics.[3]
Section 1: The Two Pillars of Azide-Alkyne Click Chemistry
The choice between CuAAC and SPAAC is arguably the most critical decision when designing a click chemistry workflow, as it hinges on a fundamental trade-off between reaction speed and biocompatibility.[4]
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
CuAAC is the classic "click" reaction, utilizing a terminal alkyne, such as this compound, and an azide in the presence of a copper(I) catalyst.[5] The copper catalyst is the linchpin of this reaction, acting as a template to bring the alkyne and azide into close proximity and dramatically lower the activation energy. This results in an enormous rate acceleration (10⁷ to 10⁸-fold over the uncatalyzed thermal reaction) and yields a single, stable 1,4-disubstituted triazole regioisomer.[5]
Causality Behind the Choice: The primary driver for using CuAAC is its exceptional speed and the low cost and ready availability of simple terminal alkynes.[4] However, the reliance on a copper catalyst introduces significant cytotoxicity, limiting its application in living systems. While ligands can be used to chelate the copper and reduce its toxic effects, this adds complexity and may not completely abrogate biocompatibility concerns.[4]
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
To overcome the toxicity limitations of CuAAC, SPAAC was developed as a truly bioorthogonal reaction.[6] SPAAC is a catalyst-free reaction driven by the high ring strain of a cyclooctyne, the smallest stable cyclic alkyne.[7] This inherent strain (~18 kcal/mol) pre-distorts the alkyne bond angles from the ideal 180°, significantly lowering the activation energy for the [3+2] cycloaddition with an azide.[6][7] This allows the reaction to proceed rapidly at physiological temperature and pH without any need for an exogenous catalyst.[]
Causality Behind the Choice: The absence of a toxic metal catalyst makes SPAAC the gold standard for applications in live cells, in vivo imaging, and the development of therapeutics where biocompatibility is paramount.[][9] The trade-off is that the synthesis of strained cyclooctynes is often more complex and costly than that of simple terminal alkynes, and reaction rates, while fast, can be slower than the most efficient CuAAC systems.[4][9]
Section 2: Performance Deep Dive: this compound in CuAAC
This compound is a readily available and inexpensive terminal alkyne. Its structure, featuring two electron-withdrawing ester groups, makes it an interesting substrate for CuAAC.
Experimental Protocol: Model CuAAC Reaction
This protocol describes a model reaction between this compound and Benzyl Azide. The self-validating nature of this protocol lies in the monitoring and characterization steps, which confirm reaction completion and product identity.
Materials:
-
This compound
-
Benzyl Azide
-
Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O)
-
Sodium Ascorbate
-
Solvent: 1:1 mixture of tert-Butanol and Water
-
Thin-Layer Chromatography (TLC) plate, Ethyl Acetate, Hexane
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1 equivalent) and Benzyl Azide (1 equivalent) in a 1:1 mixture of t-BuOH/H₂O.
-
Catalyst Preparation: In a separate vial, prepare a fresh solution of Sodium Ascorbate (0.3 equivalents in water) and a solution of CuSO₄·5H₂O (0.1 equivalents in water).
-
Initiation: Add the Sodium Ascorbate solution to the main reaction flask, followed by the CuSO₄ solution. The solution should turn a yellow-orange color.
-
Reaction Monitoring: Stir the reaction vigorously at room temperature. Monitor the progress by TLC. A typical mobile phase is 30% Ethyl Acetate in Hexane. The disappearance of the starting materials and the appearance of a new, more polar spot indicates product formation. The reaction is typically complete within 1-4 hours.
-
Workup: Once the reaction is complete, dilute the mixture with water and extract three times with Ethyl Acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification & Characterization: Purify the crude product by silica gel column chromatography. Confirm the identity and purity of the resulting triazole product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Section 3: The Copper-Free Alternative: Dibenzocyclooctyne (DBCO)
Among the various strained cyclooctynes, dibenzocyclooctyne (DBCO, also known as ADIBO) has become a workhorse in the field due to its excellent balance of high reactivity and stability.[9]
Experimental Protocol: Model SPAAC Reaction
This protocol outlines the reaction between a DBCO-containing molecule (e.g., DBCO-amine) and Benzyl Azide, providing a direct comparison to the CuAAC protocol.
Materials:
-
DBCO-amine
-
Benzyl Azide
-
Solvent: Acetonitrile or 1:1 DMSO/PBS for biological applications
-
Analytical HPLC system with a C18 column
-
Mass Spectrometer (LC-MS)
Procedure:
-
Reaction Setup: Dissolve DBCO-amine (1 equivalent) in the chosen solvent. Add Benzyl Azide (1.2 equivalents). For biological labeling, a 5- to 20-fold molar excess of the DBCO reagent is often used to ensure complete labeling of the azide-tagged molecule.[10]
-
Incubation: Stir the reaction mixture at room temperature. No catalyst is needed. The reaction progress can be monitored over time.
-
Reaction Monitoring: Monitor the reaction by LC-MS. Observe the depletion of the DBCO and azide starting material peaks and the emergence of the new product peak with the expected combined mass. SPAAC reactions with DBCO are typically complete in 2-12 hours, depending on reactant concentrations.[7]
-
Purification & Characterization: If necessary (e.g., for small molecule synthesis), the product can be purified by preparative HPLC. For bioconjugation applications, excess unreacted DBCO reagent is typically removed using size-exclusion chromatography (SEC) or dialysis.[11] Confirm the final product identity via mass spectrometry.
Section 4: Quantitative Comparison and Data
The choice between these methodologies is often a data-driven decision. The table below summarizes the key performance metrics, compiled from authoritative sources, to provide a direct comparison.
| Feature | CuAAC with this compound | SPAAC with DBCO | Rationale & Justification |
| Catalyst Requirement | Copper(I) [5] | None [7] | SPAAC's catalyst-free nature is its primary advantage for biological systems.[] |
| Biocompatibility | Low (due to copper cytotoxicity)[4] | High [4] | The absence of copper makes SPAAC ideal for live-cell and in vivo applications.[9] |
| Typical 2nd Order Rate Constant (M⁻¹s⁻¹) | ~1 to 100[4] | ~0.3 to 1.0[1][11] | CuAAC is generally faster, making it suitable for high-throughput synthesis in vitro. |
| Reagent Accessibility & Cost | High accessibility, low cost[4] | Lower accessibility, higher cost[4] | The synthesis of strained cyclooctynes is a multi-step and more complex process. |
| Side Reactions | Potential oxidative homocoupling of alkynes.[4] | DBCO can react with thiols at high concentrations or long incubation times. | Both methods are highly selective, but potential off-target reactivity should be considered. |
| Reaction Conditions | Aqueous or organic solvents, broad pH tolerance (4-12).[5] | Physiological conditions (aqueous, neutral pH, 37°C).[11] | SPAAC is explicitly optimized for conditions found in living systems. |
Section 5: Decision Framework for Researchers
To aid in the selection process, the following decision tree illustrates a logical workflow based on common experimental constraints and goals.
Conclusion
The assessment of efficiency in click chemistry is application-dependent. This compound, when used within its proper context of Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) , represents a highly efficient, rapid, and cost-effective method for in vitro applications, including materials science and the synthesis of compound libraries. Its primary limitation is the inherent cytotoxicity of the required copper catalyst.
Conversely, Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) , using reagents like DBCO, offers a powerful copper-free alternative. While the reagents are more complex and the kinetics can be moderately slower than CuAAC, its unparalleled biocompatibility makes it the definitive choice for any application involving living systems. For researchers and drug development professionals, understanding the fundamental trade-off between the speed and cytotoxicity of CuAAC versus the biocompatibility of SPAAC is essential for designing successful, robust, and validatable bioconjugation strategies.
References
- Strain-Promoted Alkyne-Azide Cycloadditions (SPAAC)
- Strain-Promoted Azide-Alkyne Cycloaddition. Organic Reactions. [Link]
- Strain-promoted alkyne-azide cycloadditions (SPAAC)
- Experimental and theoretical elucidation of SPAAC kinetics for strained alkyne-containing cycloparaphenylenes. PubMed Central. [Link]
- Copper-free click chemistry. Wikipedia. [Link]
- Novel Bioconjugate Materials: Synthesis, Characterization and Medical Applic
- Click Chemistry Azide-Alkyne Cycloaddition. Organic Chemistry Portal. [Link]
- Organic Syntheses Procedure. Organic Syntheses. [Link]
- Strain-promoted azide-alkyne cycloaddition (SPAAC) reaction.
- Experimental and Theoretical Elucidation of SPAAC Kinetics for Strained Alkyne-Containing Cycloparaphenylenes.
- Biomedical applications of copper-free click chemistry: in vitro, in vivo, and ex vivo. Royal Society of Chemistry. [Link]
- Click Chemistry with O-Dimethylpropargylcarbamate for Preparation of pH-Sensitive Functional Groups.
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- Development of Bioorthogonal Reactions and Their Applications in Bioconjug
- An Efficient and Practical Synthesis of Dimethyl 2-chloromalon
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Safety Operating Guide
Navigating the Final Frontier: A Comprehensive Guide to the Proper Disposal of Dimethyl Propargylmalonate
For the diligent researcher navigating the complex landscapes of drug discovery and development, the responsible management of chemical reagents is not merely a regulatory hurdle, but a cornerstone of scientific integrity and laboratory safety. Dimethyl propargylmalonate, a valuable building block in organic synthesis, requires a nuanced and informed approach to its disposal. Its unique structure, featuring both ester functionalities and a reactive terminal alkyne, necessitates a protocol that addresses its specific chemical properties and potential hazards. This guide provides a comprehensive, step-by-step framework for the safe handling and disposal of this compound, moving beyond simple procedural lists to explain the critical reasoning behind each recommendation. Our goal is to empower you, our scientific colleagues, with the knowledge to manage this reagent with confidence and care, ensuring the safety of your team and the protection of our environment.
Immediate Safety and Hazard Assessment: Understanding the Compound
Before any disposal protocol is initiated, a thorough understanding of the hazards associated with this compound is paramount. Due to the limited availability of a comprehensive Safety Data Sheet (SDS) for this specific compound, a conservative approach is warranted, synthesizing data from its constituent functional groups: the dimethyl malonate core and the propargyl group.
The malonate ester component is generally considered an irritant.[1][2][3] The primary concern, however, stems from the propargyl group, a terminal alkyne. Propargyl alcohol, a related compound, is classified as flammable, toxic, and corrosive.[4][5][6] The terminal alkyne presents a reactivity hazard, with the potential for energetic decomposition under certain conditions.
Key Hazard Considerations:
-
Irritation: May cause skin, eye, and respiratory irritation.[1][7]
-
Reactivity: The terminal alkyne can be reactive and potentially unstable, especially in the presence of certain metals or under conditions of heat and pressure.
-
Toxicity: While specific data for this compound is limited, related propargyl compounds exhibit significant toxicity.[4]
A summary of the hazard profile, based on available data for this compound and its parent compounds, is presented below.
| Hazard Statement | Description | GHS Classification (Inferred) | Source(s) |
| H302 | Harmful if swallowed | Acute toxicity, Oral (Category 4) | [8] |
| H315 | Causes skin irritation | Skin corrosion/irritation (Category 2) | [1][8] |
| H319 | Causes serious eye irritation | Serious eye damage/eye irritation (Category 2) | [1][8] |
| H335 | May cause respiratory irritation | Specific target organ toxicity — single exposure (Respiratory tract irritation) | [1][8] |
This table represents an inferred hazard profile and should be used for guidance. Always consult your institution's Environmental Health and Safety (EHS) department for a formal risk assessment.
The Disposal Workflow: A Step-by-Step Protocol
The proper disposal of this compound is a multi-step process designed to mitigate its inherent hazards. The core principle of this protocol is the deactivation of the reactive propargyl group prior to collection as hazardous waste.
Caption: Decision workflow for the disposal of this compound.
Experimental Protocol: Deactivation and Disposal
This protocol details the chemical deactivation of the terminal alkyne in this compound through oxidative cleavage with potassium permanganate (KMnO₄), followed by standard hazardous waste collection procedures.
Materials:
-
This compound waste (pure or in solution)
-
Potassium permanganate (KMnO₄)
-
Water (H₂O)
-
Sulfuric acid (H₂SO₄), dilute solution (e.g., 1 M)
-
Sodium bisulfite (NaHSO₃) or other suitable reducing agent
-
Appropriate hazardous waste container (e.g., high-density polyethylene)
-
Personal Protective Equipment (PPE): safety goggles, lab coat, chemical-resistant gloves
-
Fume hood
-
Stir plate and stir bar
-
pH paper or pH meter
Procedure:
-
Preparation and PPE: Conduct all operations within a certified chemical fume hood. Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[9]
-
Dilution: If working with pure this compound, dilute it with a water-miscible solvent that is inert to oxidation (e.g., acetone) to control the reaction rate. A 10-fold dilution is a good starting point.
-
Oxidative Cleavage:
-
Place the diluted this compound waste in a suitable reaction vessel (e.g., an Erlenmeyer flask) equipped with a stir bar.
-
Slowly and portion-wise, add a solution of potassium permanganate (approximately 5% w/v in water) to the stirring waste solution. The reaction is exothermic; maintain a controlled addition rate to prevent excessive heat generation.[10]
-
Continue adding the KMnO₄ solution until a faint, persistent purple color remains, indicating that the alkyne has been fully oxidized. The triple bond of the terminal alkyne is cleaved by the strong oxidizing agent, potassium permanganate, under these conditions, yielding a carboxylic acid and carbon dioxide.[11][12][13]
-
-
Quenching Excess Oxidant:
-
After the oxidation is complete, quench the excess potassium permanganate by adding a reducing agent, such as sodium bisulfite, dropwise until the purple color disappears and a brown precipitate of manganese dioxide (MnO₂) forms.
-
-
Acidification (Optional but Recommended):
-
Slowly add dilute sulfuric acid to the mixture to dissolve the manganese dioxide precipitate and ensure the carboxylic acid products are in their protonated form.
-
-
Final Waste Collection:
-
Carefully transfer the treated, deactivated waste mixture into a designated hazardous waste container.
-
Label the container clearly with "Hazardous Waste," the full chemical names of all components (including the reaction products), and the date.[14]
-
-
Storage and Disposal:
The "Why": Scientific Rationale for the Disposal Protocol
A core tenet of laboratory safety is understanding the chemical principles that underpin our procedures. The disposal protocol for this compound is not arbitrary; it is based on sound chemical reactivity and hazard mitigation.
The Reactivity of the Propargyl Group
The terminal alkyne of the propargyl group is the primary focus of our deactivation strategy. The C-H bond on a terminal alkyne is weakly acidic (pKa ≈ 25), making it susceptible to deprotonation by strong bases to form a highly nucleophilic acetylide anion.[16][17] While not pyrophoric, this reactivity, coupled with the potential for energetic decomposition, makes direct disposal of the untreated compound inadvisable.
Oxidative Cleavage: A Robust Deactivation Strategy
The chosen deactivation method, oxidative cleavage with potassium permanganate, is a well-established reaction in organic chemistry for the transformation of alkynes.[12][18][19] Under strong oxidizing conditions (hot, concentrated, or acidic KMnO₄), the carbon-carbon triple bond is completely cleaved. In the case of a terminal alkyne like that in this compound, this results in the formation of a carboxylic acid from the internal alkyne carbon and carbon dioxide from the terminal alkyne carbon.[12]
This transformation is advantageous for several reasons:
-
Hazard Reduction: The resulting carboxylic acid is significantly less reactive and generally less toxic than the parent alkyne.
-
Irreversible Conversion: The oxidative cleavage is an irreversible reaction, ensuring that the hazardous propargyl functionality is permanently destroyed.
-
Readily Available Reagents: Potassium permanganate is a common and relatively inexpensive laboratory reagent.
The diagram below illustrates the deactivation process.
Caption: Chemical deactivation of this compound.
Regulatory Compliance and Best Practices
The disposal of all laboratory chemical waste is governed by strict regulations, primarily from the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).[15][20] Adherence to these regulations is not optional.
Key Regulatory Considerations:
-
Waste Characterization: It is the responsibility of the waste generator (the laboratory) to accurately characterize the waste. This includes identifying all hazardous components and their approximate concentrations.
-
Labeling: All hazardous waste containers must be clearly labeled with the words "Hazardous Waste" and the identity of the contents.[14]
-
Satellite Accumulation Areas (SAAs): Laboratories must designate specific areas for the accumulation of hazardous waste. These areas have specific requirements regarding container management and storage time limits.[14]
-
Training: All personnel who handle hazardous waste must receive appropriate training on safe handling procedures and emergency response.
Always consult your institution's Environmental Health and Safety (EHS) department for specific guidance on waste management policies and procedures.[15] They are your primary resource for ensuring compliance with all applicable federal, state, and local regulations.
Conclusion: A Commitment to Safety and Stewardship
The responsible disposal of this compound is a clear demonstration of a laboratory's commitment to safety and environmental stewardship. By moving beyond mere compliance and embracing a deeper understanding of the chemical principles at play, we can ensure that our pursuit of scientific advancement does not come at the cost of our well-being or the health of our planet. This guide provides a robust framework for achieving that goal, empowering researchers to handle this valuable reagent with the expertise and care it deserves.
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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Dimethyl Propargylmalonate
As researchers and scientists at the forefront of drug development, our work with novel chemical entities demands not only scientific rigor but also an unwavering commitment to safety. Dimethyl propargylmalonate (CAS 95124-07-5), a versatile reactant in organic synthesis, requires meticulous handling to mitigate its inherent risks.[1][2] This guide moves beyond a simple checklist, providing a procedural and logical framework for personal protective equipment (PPE) selection, use, and disposal, ensuring that safety protocols are as robust as the research they protect.
Foundational Hazard Assessment: The "Why" Behind the PPE
Understanding the causality behind PPE selection is paramount. This compound, and its close structural analog dimethyl malonate, present a multi-faceted hazard profile that dictates our protective strategy.[3][4][5]
-
Eye Irritation: The compound is classified as causing serious eye irritation.[4][5][6][7][8] Direct contact with even minute droplets can lead to significant pain, inflammation, and potential damage. The primary objective of eye protection is to create an absolute barrier against splashes, mists, and vapors.
-
Skin Irritation: It is also known to cause skin irritation.[4][5][8] Prolonged or repeated contact can lead to localized redness, dermatitis, and discomfort. Furthermore, skin can be a route of absorption for chemical substances, making intact and appropriate gloves a critical line of defense.[9]
-
Respiratory Tract Irritation: Inhalation of vapors or aerosols may cause respiratory irritation.[3][4][5][10] While the vapor pressure may be low at room temperature, operations involving heating, agitation, or aerosolization can increase the concentration of airborne contaminants to hazardous levels.
-
Combustibility: The substance is a combustible liquid with a flash point around 113°C (235.4°F).[11] This necessitates keeping it away from heat, sparks, and open flames and informs procedures for spill cleanup and storage.[6][7][9]
The Core Directive: Selecting and Using Your Protective Ensemble
Your choice of PPE is not static; it must be adapted to the specific task at hand. The following protocols are designed to provide a self-validating system of protection, from routine handling to emergency response.
Eye and Face Protection
Given the serious eye irritation hazard, this is a non-negotiable requirement.
-
Minimum Requirement: At all times when handling the chemical, ANSI Z87.1-compliant safety glasses with side shields are mandatory.[3]
-
Elevated Risk Operations: For procedures with a higher risk of splashing—such as transferring quantities greater than 50 mL, working under pressure, or during vigorous reactions—a full-face shield must be worn over the safety glasses.[12][13] A face shield protects the entire face from direct splashes.[13]
Skin and Body Protection
A complete barrier is essential to prevent skin irritation and potential absorption.
-
Hand Protection: Chemical-resistant gloves are required.[3][5]
-
Material Selection: Nitrile or neoprene gloves are generally suitable. Always consult the glove manufacturer's compatibility chart for specific breakthrough times.
-
Proper Technique: Inspect gloves for any signs of degradation or puncture before each use.[3] Employ the proper glove removal technique (without touching the outer surface) to prevent skin contact with the contaminant.[3] Dispose of contaminated gloves immediately as hazardous waste.[3][10]
-
-
Body Protection:
-
Standard Use: A long-sleeved laboratory coat is required for all routine procedures.[14]
-
Large Quantities/Spills: When handling larger volumes or cleaning spills, supplement the lab coat with a chemical-resistant apron made of impervious material.[13] For extensive contamination risk, a complete impervious suit may be necessary.[3]
-
Respiratory Protection
The need for respiratory protection is determined by the work environment and the nature of the procedure.
-
Standard Operations: When handling small quantities in a certified chemical fume hood, respiratory protection is typically not required, as the ventilation system provides primary containment.[15]
-
Required Use: Respiratory protection is necessary when vapors or aerosols are generated, such as during heating, spraying, or when adequate ventilation is not available.[5][6]
-
Equipment: A NIOSH-approved air-purifying respirator with organic vapor (OV) cartridges is the appropriate choice.[16] An N95 mask is designed for particulates and is not sufficient for chemical vapors.
-
Compliance: All personnel required to wear respirators must be part of a respiratory protection program that includes medical clearance and fit testing, as mandated by OSHA standards.
-
Operational and Disposal Plans
Integrating PPE into your workflow is critical for consistent safety.
PPE Protocols for Specific Tasks
This table summarizes the recommended PPE for various laboratory operations involving this compound.
| Task | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing/Small Transfers (<50mL in Fume Hood) | Safety glasses with side shields | Chemical-resistant gloves (Nitrile) | Standard lab coat | Not typically required |
| Reaction Setup/Workup (in Fume Hood) | Safety glasses with side shields | Chemical-resistant gloves (Nitrile) | Standard lab coat | Not typically required |
| Large Volume Transfers (>50mL) | Face shield over safety glasses | Chemical-resistant gloves (Nitrile/Neoprene) | Chemical-resistant apron over lab coat | Required if not in a fume hood or if vapors are noticeable |
| Minor Spill Cleanup (<100mL) | Face shield over safety glasses | Heavy-duty chemical-resistant gloves | Chemical-resistant apron over lab coat | Recommended (OV cartridge respirator) |
| Major Spill Cleanup (>100mL) | Face shield over safety glasses | Heavy-duty chemical-resistant gloves | Impervious clothing/suit | Required (OV cartridge respirator) |
Workflow for PPE Selection
The following diagram provides a logical decision-making workflow for selecting the appropriate level of PPE.
Caption: Decision workflow for selecting appropriate PPE.
Emergency Protocols
Spill Response:
-
Alert Personnel: Immediately alert others in the area.[14]
-
Assess the Spill: Differentiate between a minor spill (<100 mL, manageable by lab personnel) and a major spill (requires emergency response).[17]
-
Don PPE: Before cleanup, don the appropriate PPE as outlined in the table above.[14][18]
-
Containment: For liquid spills, create a dike around the spill using an inert, non-combustible absorbent material like vermiculite or sand.[15][17][18] Work from the outside in.[18] Do not use combustible materials like paper towels to absorb a flammable liquid.[17]
-
Cleanup: Absorb the material, scoop it into a designated, compatible waste container, and label it as hazardous waste.[3][17][18]
-
Decontaminate: Clean the spill area with soap and water, and dispose of all cleanup materials as hazardous waste.[18][19]
First Aid:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[5][6][7] Seek immediate medical attention from an ophthalmologist.[4][6]
-
Skin Contact: Remove all contaminated clothing immediately.[6] Wash the affected area thoroughly with soap and plenty of water.[3] If irritation persists, seek medical attention.[4][7]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide artificial respiration and seek immediate medical attention.[3][15][20]
-
Ingestion: Do NOT induce vomiting.[3][9][20] Rinse the mouth with water and seek immediate medical attention.[3][20]
Disposal Plan
Proper disposal is the final step in the safe handling lifecycle.
-
Contaminated PPE: Used gloves, disposable aprons, and other contaminated items must be disposed of as hazardous chemical waste.[3] They should be double-bagged and placed in a designated, sealed container.[18]
-
Chemical Waste: Unused this compound and all spill cleanup materials must be disposed of through a licensed professional waste disposal service, in accordance with all federal, state, and local regulations.[6][7] Do not mix with other waste streams.[6]
By adhering to these detailed protocols, you build a culture of safety that protects not only you and your colleagues but also the integrity of your invaluable research.
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Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
